(2-Hexylphenyl)methanol
Description
Structure
3D Structure
Properties
CAS No. |
63389-64-0 |
|---|---|
Molecular Formula |
C13H20O |
Molecular Weight |
192.30 g/mol |
IUPAC Name |
(2-hexylphenyl)methanol |
InChI |
InChI=1S/C13H20O/c1-2-3-4-5-8-12-9-6-7-10-13(12)11-14/h6-7,9-10,14H,2-5,8,11H2,1H3 |
InChI Key |
IOKUFZCPTFJQKE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC=CC=C1CO |
Origin of Product |
United States |
Foundational & Exploratory
In-depth Technical Guide on the Physical Properties of (2-Hexylphenyl)methanol
To our valued researchers, scientists, and drug development professionals,
While direct data for (2-Hexylphenyl)methanol is unavailable, we are providing information on a structurally related compound, (2-Ethylphenyl)methanol , to offer a potential, albeit limited, point of reference. It is crucial to emphasize that the properties of (2-Ethylphenyl)methanol are not a direct substitute for the properties of this compound and should be used with caution for any theoretical or practical purposes. The difference in the alkyl chain length (ethyl vs. hexyl) will significantly influence the physical properties.
Physical Properties of a Structurally Related Compound: (2-Ethylphenyl)methanol
For illustrative purposes, the following table summarizes the computed physical properties for (2-Ethylphenyl)methanol.
| Property | Value | Source |
| Molecular Formula | C9H12O | [1] |
| Molecular Weight | 136.19 g/mol | [1] |
| IUPAC Name | (2-ethylphenyl)methanol | [1] |
Note: These are computed properties and have not been experimentally verified.
Experimental Protocols
The absence of published experimental data for this compound means that there are no specific, validated protocols for the determination of its physical properties to report. General methodologies for determining key physical properties of liquid compounds are well-established in the field of chemistry. These would typically include:
-
Boiling Point: Determined by distillation at atmospheric or reduced pressure, observing the temperature at which the liquid and vapor phases are in equilibrium.
-
Melting Point: For solids, this would be determined using a melting point apparatus. As this compound is expected to be a liquid at room temperature, its freezing point would be determined by controlled cooling.
-
Density: Measured using a pycnometer or a digital density meter at a specified temperature.
-
Solubility: Assessed by systematically attempting to dissolve the compound in a range of solvents and quantifying the concentration at saturation, often using techniques like UV-Vis spectroscopy or HPLC.
Signaling Pathways and Experimental Workflows
Our extensive search did not yield any information regarding signaling pathways or established experimental workflows that involve this compound. Consequently, the creation of diagrams for these processes as requested is not possible at this time.
To illustrate a logical relationship for a hypothetical experimental workflow for determining physical properties, a generalized diagram is provided below.
Caption: A generalized workflow for the synthesis, purification, and physical property determination of a chemical compound.
We regret that a more detailed and specific technical guide for this compound cannot be provided at this time due to the lack of available data. Further experimental investigation would be required to characterize its physical properties.
References
(2-Hexylphenyl)methanol CAS number lookup
It appears there is no readily available CAS number for the specific chemical "(2-Hexylphenyl)methanol" in public databases. Extensive searches have yielded information on structurally similar compounds, but not for the exact molecule specified. This suggests that "this compound" may be a novel compound, not yet registered with the Chemical Abstracts Service, or a less common chemical with limited public documentation.
This guide will therefore provide information on closely related and analogous compounds for which data is available, which may serve as a proxy for understanding the potential properties and synthesis of "this compound". The primary analogues identified are:
-
(2-Ethylphenyl)methanol (CAS No: 767-90-8)[1]
-
(2-Methylphenyl)methanol (CAS No: 89-95-2)[2]
-
(4-Hexylphenyl)(phenyl)methanol (CAS No: 108419-05-2)[3]
I. Chemical and Physical Properties
A summary of the available chemical and physical properties for the analogue compounds is presented below. This data can offer insights into the expected properties of "this compound".
| Property | (2-Ethylphenyl)methanol | (2-Methylphenyl)methanol | (4-Hexylphenyl)(phenyl)methanol |
| CAS Number | 767-90-8[1] | 89-95-2[2] | 108419-05-2[3] |
| Molecular Formula | C9H12O[1] | C8H10O[2] | C19H24O |
| Molecular Weight | 136.19 g/mol [1] | 122.167 g/mol [2] | 268.399 g/mol [3] |
| IUPAC Name | (2-ethylphenyl)methanol[1] | (2-methylphenyl)methanol[2] | (4-hexylphenyl)(phenyl)methanol[3] |
II. Experimental Protocols
Detailed experimental protocols for the synthesis of "this compound" are not available. However, a common synthetic route for similar phenylmethanol derivatives involves the reduction of the corresponding benzoic acid or benzoate ester. An example of a relevant synthesis is that of (2-Methoxy-6-Methylphenyl)methanol .
Synthesis of (2-Methoxy-6-Methylphenyl)methanol [4]
-
Reactant: Methyl 2-methoxy-6-methylbenzoate (CAS 79383-44-1)
-
Reagent: Lithium aluminium hydride (LiAlH4)
-
Solvent: Tetrahydrofuran (THF)
-
Procedure:
-
A solution of methyl 2-methoxy-6-methylbenzoate (2.77 mmol) in THF (5 ml) is cooled to 0 °C.
-
LiAlH4 (5.55 mmol) is added to the solution.
-
The mixture is stirred at 0 °C for 2 hours and then at room temperature for 15 hours.
-
The reaction is quenched by the addition of sodium sulfate decahydrate.
-
The mixture is stirred for 1 hour, dried over sodium sulfate (Na2SO4), filtered, and concentrated to yield the product.
-
A logical workflow for the synthesis of the target compound based on this protocol is illustrated below.
Caption: Proposed synthesis workflow for this compound.
III. Potential Applications and Signaling Pathways
Given the lack of specific data for "this compound," its potential applications and involvement in signaling pathways can only be inferred from related compounds. Phenylmethanol derivatives, also known as benzhydrols, are recognized as important intermediates in the synthesis of pharmaceuticals.[5] For instance, they are precursors to drugs such as diphenhydramine and orphenadrine.[5]
The biological activity of such compounds would be highly dependent on their specific structure and interactions with biological targets. Without experimental data, any depiction of a signaling pathway involving "this compound" would be purely speculative.
The logical relationship for investigating the potential of a novel phenylmethanol derivative in drug development is outlined in the following diagram.
Caption: General logical workflow for drug development.
IV. Safety Information
Safety data for "this compound" is not available. For handling any novel chemical, it is crucial to assume it is hazardous and take appropriate precautions. The safety data for methanol provides a point of reference for handling alcohols, though the toxicity of substituted phenylmethanols can differ significantly. Methanol is highly flammable and toxic if swallowed, in contact with skin, or if inhaled, and can cause damage to organs.[6][7] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, should be strictly followed.
References
- 1. (2-Ethylphenyl)methanol | C9H12O | CID 5225083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (2-METHYLPHENYL)METHANOL | CAS 89-95-2 [matrix-fine-chemicals.com]
- 3. Cas 108419-05-2,(4-Hexylphenyl)(phenyl)methanol | lookchem [lookchem.com]
- 4. (2-Methoxy-6-Methylphenyl)Methanol synthesis - chemicalbook [chemicalbook.com]
- 5. (2-Methylphenyl)(phenyl)methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. methanex.com [methanex.com]
An In-depth Technical Guide on the Spectroscopic Data of (2-Hexylphenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Hexylphenyl)methanol is an aromatic alcohol. Its structure, featuring a hydroxylmethyl group and a hexyl chain ortho to each other on a benzene ring, suggests potential applications in organic synthesis, materials science, and as a precursor for pharmacologically active molecules. Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. This guide outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound and provides standardized protocols for their acquisition.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral properties of structurally related compounds such as benzyl alcohol, (2-propylphenyl)methanol, and other ortho-alkylated phenylmethanols.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| Ar-H (Aromatic) | 7.10 - 7.40 | Multiplet | 4H | The ortho-substitution pattern will lead to a complex splitting pattern for the four aromatic protons. |
| -CH₂-OH | ~4.6 | Singlet or Doublet | 2H | The benzylic protons. May appear as a singlet, or a doublet if coupled to the hydroxyl proton. |
| -CH₂-OH | Variable (1.5 - 3.0) | Singlet (broad) | 1H | The hydroxyl proton signal is often broad and its chemical shift is concentration and solvent dependent. Can be exchanged with D₂O. |
| Ar-CH₂ -(CH₂)₄-CH₃ | ~2.6 | Triplet | 2H | The benzylic protons of the hexyl group, adjacent to the aromatic ring. |
| Ar-CH₂-CH₂ -(CH₂)₃-CH₃ | ~1.6 | Multiplet | 2H | |
| -(CH₂)₃-CH₂ -CH₃ | ~1.3 | Multiplet | 6H | Overlapping signals for the three methylene groups in the middle of the hexyl chain. |
| -(CH₂)₅-CH₃ | ~0.9 | Triplet | 3H | The terminal methyl group of the hexyl chain. |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C -OH (Benzylic) | ~63 | |
| C -CH₂OH (Aromatic Quaternary) | ~140 | Carbon bearing the hydroxymethyl group. |
| C -Hexyl (Aromatic Quaternary) | ~138 | Carbon bearing the hexyl group. |
| Aromatic CH | 126 - 130 | Four signals expected for the aromatic CH carbons. |
| Ar-CH₂ -(CH₂)₄-CH₃ | ~36 | |
| Ar-CH₂-CH₂ -(CH₂)₃-CH₃ | ~32 | |
| Ar-(CH₂)₂-CH₂ -(CH₂)₂-CH₃ | ~30 | |
| Ar-(CH₂)₃-CH₂ -CH₂-CH₃ | ~29 | |
| Ar-(CH₂)₄-CH₂ -CH₃ | ~23 | |
| -CH₃ (Terminal) | ~14 |
IR (Infrared) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| O-H Stretch | 3200 - 3600 | Strong, Broad | The broadness is due to hydrogen bonding. In dilute non-polar solvents, a sharper peak around 3600 cm⁻¹ may be observed for the free O-H stretch. |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong | From the hexyl and hydroxymethyl groups. |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Weak | A series of absorptions characteristic of the benzene ring. |
| C-O Stretch | 1000 - 1260 | Strong | Characteristic of a primary alcohol. |
| C-H Bend (Aromatic) | 690 - 900 | Strong | Out-of-plane bending. The exact position can give clues about the substitution pattern. For ortho-disubstitution, a strong band around 750 cm⁻¹ is expected. |
MS (Mass Spectrometry)
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Ion | Notes |
| 192 | [M]⁺ | Molecular ion peak. The predicted molecular weight of C₁₃H₂₀O is 192.30 g/mol . |
| 174 | [M - H₂O]⁺ | Loss of water from the molecular ion. |
| 161 | [M - OCH₃]⁺ | Loss of a methoxy radical (unlikely) or more likely [M-CH₂OH]⁺. |
| 133 | [M - C₄H₉]⁺ | Benzylic cleavage of the hexyl group. |
| 105 | [C₇H₅O]⁺ | Formation of a tropylium-like ion after rearrangement. |
| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment for benzyl derivatives. |
| 77 | [C₆H₅]⁺ | Phenyl cation. |
Experimental Protocols
The following are general methodologies for the acquisition of spectroscopic data for organic compounds like this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the specific sample.
-
Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Use a standard pulse sequence (e.g., zg30).
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be required due to the low natural abundance of ¹³C (typically several hundred to thousands of scans).
-
Process the data similarly to the ¹H NMR spectrum.
-
IR Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Thin Film: If the sample is a non-volatile oil, a thin film can be cast onto a KBr or NaCl plate by dissolving the sample in a volatile solvent and allowing the solvent to evaporate.
-
Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄, CS₂) in an IR cell.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample holder (or the solvent).
-
Record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: A variety of mass spectrometers can be used, such as those equipped with Electron Ionization (EI) or Electrospray Ionization (ESI) sources.
-
Acquisition (EI-MS):
-
Introduce the sample into the ion source (often via a direct insertion probe or a gas chromatograph).
-
Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
The resulting ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
A mass spectrum is generated by plotting the relative abundance of the ions as a function of their m/z ratio.
-
Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic characterization of an ortho-alkylated benzyl alcohol like this compound.
Caption: Workflow for the synthesis and spectroscopic analysis of this compound.
An In-depth Technical Guide to the Synthesis of (2-Hexylphenyl)methanol from 2-Hexylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical synthesis of (2-hexylphenyl)methanol via the reduction of 2-hexylbenzaldehyde. The primary method detailed is the reduction using sodium borohydride in a methanol solvent, a common and efficient method for converting aromatic aldehydes to their corresponding primary alcohols.
Reaction Overview and Mechanism
The synthesis of this compound from 2-hexylbenzaldehyde is a classic example of the reduction of an aromatic aldehyde to a primary alcohol. This transformation is most commonly and conveniently achieved through the use of a hydride-donating reducing agent, such as sodium borohydride (NaBH₄).[1]
The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the aldehyde. This initial step forms a tetrahedral intermediate, an alkoxide salt. In the subsequent workup step, the alkoxide is protonated by a protic solvent, in this case, methanol, to yield the final product, this compound.[1]
Physicochemical Data
The following tables summarize the key physicochemical properties of the reactant, product, and solvent. Data for the specific hexyl-substituted compounds are estimated based on structurally similar compounds, such as 2-methylbenzaldehyde and (2-ethylphenyl)methanol, due to the limited availability of specific experimental data for the hexyl analogues.[2][3][4][5][6][7][8][9]
Table 1: Properties of Reactant and Product
| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State (at STP) | Boiling Point (°C) (estimated) |
| Reactant | 2-Hexylbenzaldehyde | C₁₃H₁₈O | 190.28 | Colorless Liquid | ~260-270 |
| Product | This compound | C₁₃H₂₀O | 192.30 | Colorless Liquid | ~270-280 |
Table 2: Properties of Reagents and Solvents
| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State (at STP) | Boiling Point (°C) | Density (g/mL at 20°C) |
| Reducing Agent | Sodium borohydride | NaBH₄ | 37.83 | White crystalline solid | 400 (decomposes) | 1.074 |
| Solvent | Methanol | CH₃OH | 32.04 | Colorless liquid | 64.7 | 0.792 |
Experimental Protocol: Sodium Borohydride Reduction
This protocol details the laboratory-scale synthesis of this compound.
3.1. Materials and Equipment
-
2-Hexylbenzaldehyde (1.0 eq.)
-
Sodium borohydride (1.5 eq.)
-
Methanol (anhydrous)
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask with magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) apparatus
3.2. Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 2-hexylbenzaldehyde (1.0 eq.) in anhydrous methanol (approximately 10 mL per gram of aldehyde).
-
Cooling: Place the flask in an ice bath and stir the solution until the temperature reaches 0-5 °C.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.5 eq.) to the cooled solution in small portions over 15-20 minutes. The addition is exothermic, and maintaining a low temperature is crucial to control the reaction rate.
-
Reaction: After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 1-2 hours.
-
Monitoring: The progress of the reaction can be monitored by TLC, observing the disappearance of the starting aldehyde spot.
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of deionized water while still in the ice bath. This will decompose any unreacted sodium borohydride.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add diethyl ether and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.
-
Washing and Drying: Combine the organic extracts and wash them with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solution using a rotary evaporator to yield the crude this compound. Further purification can be achieved by column chromatography on silica gel if necessary.
Safety and Handling
-
2-Hexylbenzaldehyde: Assumed to be an irritant to the skin, eyes, and respiratory tract, similar to other benzaldehydes.[10][11][12] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
This compound: Expected to have low to moderate toxicity, but should be handled with care. Avoid skin and eye contact.
-
Sodium Borohydride: A flammable solid that reacts with water and acids to produce flammable hydrogen gas. It is also corrosive. Handle in a dry environment and avoid contact with water and acids.
-
Methanol: A flammable and toxic liquid.[6][8][9][13] It can be absorbed through the skin and is harmful if ingested or inhaled. All manipulations should be performed in a fume hood.
Spectroscopic Data Interpretation (Expected)
5.1. Infrared (IR) Spectroscopy
-
2-Hexylbenzaldehyde: A strong absorption band is expected around 1700 cm⁻¹ corresponding to the C=O stretch of the aldehyde.[14] Aromatic C-H stretching bands will appear around 3000-3100 cm⁻¹, and aliphatic C-H stretching from the hexyl group will be observed between 2850-3000 cm⁻¹.
-
This compound: The characteristic C=O peak of the aldehyde will be absent. A broad absorption band will appear in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretch of the alcohol. The aromatic and aliphatic C-H stretching bands will remain.
5.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR of 2-Hexylbenzaldehyde: An aldehydic proton signal is expected as a singlet between δ 9-10 ppm. The aromatic protons will appear in the region of δ 7-8 ppm. The protons of the hexyl group will be observed in the upfield region (δ 0.8-3.0 ppm).
-
¹H NMR of this compound: The aldehyde proton signal will be absent. A new singlet or doublet corresponding to the benzylic CH₂ protons will appear around δ 4.5-5.0 ppm. The hydroxyl proton will give a broad singlet, the chemical shift of which is concentration-dependent. The aromatic and hexyl group proton signals will remain in their respective regions.[15]
-
¹³C NMR of 2-Hexylbenzaldehyde: A signal for the carbonyl carbon is expected around δ 190-200 ppm.
-
¹³C NMR of this compound: The carbonyl carbon signal will be replaced by a signal for the alcohol-bearing carbon (CH₂OH) around δ 60-70 ppm.
Visualizations
Reaction Pathway
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. (2-Ethylphenyl)methanol | C9H12O | CID 5225083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Methylbenzaldehyde | C8H8O | CID 10722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Methylbenzaldehyde - Wikipedia [en.wikipedia.org]
- 6. Methanol Solvent Properties [macro.lsu.edu]
- 7. 2-Methylbenzaldehyde(529-20-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. Methanol | CH3OH | CID 887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Methanol [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.be [fishersci.be]
- 12. carlroth.com [carlroth.com]
- 13. Methanol - Wikipedia [en.wikipedia.org]
- 14. 2-Methylbenzaldehyde(529-20-4) IR Spectrum [chemicalbook.com]
- 15. rsc.org [rsc.org]
An In-depth Technical Guide to the Grignard Synthesis of (2-Hexylphenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of (2-Hexylphenyl)methanol via the Grignard reaction. It is intended for an audience with a strong background in organic chemistry, particularly those involved in pharmaceutical research and development, where the synthesis of novel organic molecules is paramount. This document details the reaction mechanism, provides a step-by-step experimental protocol, and presents relevant analytical data for the characterization of the final product.
Introduction
The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic chemistry, widely employed in the synthesis of a diverse range of compounds, including alcohols.[1][2] The reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to the carbonyl group of an aldehyde or ketone.[1][2] In the synthesis of this compound, hexylmagnesium bromide acts as the Grignard reagent, which attacks the electrophilic carbonyl carbon of 2-bromobenzaldehyde. Subsequent protonation of the resulting alkoxide yields the desired secondary alcohol. The ortho-substitution on the benzaldehyde presents an interesting case for studying the steric effects on the reaction yield and kinetics.
Reaction Mechanism and Signaling Pathway
The Grignard reaction proceeds through a nucleophilic addition mechanism. The carbon-magnesium bond in the Grignard reagent is highly polarized, rendering the carbon atom nucleophilic. This nucleophilic carbon attacks the electrophilic carbonyl carbon of the aldehyde. The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), which solvates the magnesium ion and stabilizes the Grignard reagent.[2]
A proposed logical workflow for the synthesis is as follows:
The reaction mechanism can be visualized as a signaling pathway:
Experimental Protocol
This protocol is a general representation and may require optimization based on laboratory conditions and reagent purity.
3.1. Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Purity |
| Magnesium turnings | Mg | 24.31 | 1.2 equiv. | 99.8% |
| 1-Bromohexane | C6H13Br | 165.07 | 1.1 equiv. | 98% |
| 2-Bromobenzaldehyde | C7H5BrO | 185.02 | 1.0 equiv. | 98% |
| Anhydrous Diethyl Ether | (C2H5)2O | 74.12 | - | ≥99.7% |
| Iodine | I2 | 253.81 | 1-2 crystals | - |
| Saturated aq. NH4Cl | NH4Cl | 53.49 | - | - |
| Anhydrous MgSO4 | MgSO4 | 120.37 | - | - |
3.2. Procedure
-
Preparation of Hexylmagnesium Bromide:
-
All glassware must be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equiv.).
-
Add a small crystal of iodine to activate the magnesium surface.
-
A solution of 1-bromohexane (1.1 equiv.) in anhydrous diethyl ether is prepared and placed in the dropping funnel.
-
A small portion of the 1-bromohexane solution is added to the magnesium turnings. The reaction is initiated, which is indicated by a color change and gentle refluxing of the ether. If the reaction does not start, gentle heating may be applied.
-
Once the reaction has initiated, the remaining 1-bromohexane solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with 2-Bromobenzaldehyde:
-
The Grignard reagent solution is cooled to 0 °C in an ice bath.
-
A solution of 2-bromobenzaldehyde (1.0 equiv.) in anhydrous diethyl ether is added dropwise from the dropping funnel.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.
-
-
Workup and Purification:
-
The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride while cooling the flask in an ice bath.
-
The resulting mixture is transferred to a separatory funnel, and the organic layer is separated.
-
The aqueous layer is extracted twice with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude this compound is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Quantitative Data
While specific data for the synthesis of this compound is not widely published, typical yields for Grignard reactions with ortho-substituted benzaldehydes can range from 50% to 80%, depending on the steric hindrance and reaction conditions.[3] Purity is typically assessed by chromatographic and spectroscopic methods.
| Parameter | Expected Value | Method of Determination |
| Yield | 50-80% | Gravimetric analysis after purification |
| Purity | >95% | GC-MS, HPLC, NMR |
Spectroscopic Characterization
The structure of the synthesized this compound can be confirmed by various spectroscopic techniques.
5.1. 1H NMR Spectroscopy
The 1H NMR spectrum is expected to show characteristic signals for the aromatic protons, the carbinol proton (methine proton), the methylene group adjacent to the phenyl ring, the aliphatic chain protons, and the hydroxyl proton.
5.2. 13C NMR Spectroscopy
The 13C NMR spectrum will provide information about the number and types of carbon atoms in the molecule. Key signals will include those for the aromatic carbons, the carbinol carbon, and the carbons of the hexyl chain.
5.3. Infrared (IR) Spectroscopy
The IR spectrum should exhibit a broad absorption band in the region of 3200-3600 cm-1, characteristic of the O-H stretching vibration of the alcohol. Other significant peaks will correspond to C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring.
5.4. Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of this compound. The fragmentation pattern can provide further structural information.
Note: As of the last update, specific, publicly available spectroscopic data (NMR, IR, MS) for this compound is limited. The expected spectral characteristics are based on the analysis of structurally similar compounds. Researchers are advised to perform their own spectral analysis for product confirmation.
Conclusion
The Grignard reaction provides a reliable and versatile method for the synthesis of this compound. Careful control of reaction conditions, particularly the exclusion of moisture, is critical for achieving a good yield. The protocol and analytical guidance provided in this document serve as a valuable resource for researchers engaged in the synthesis of novel benzyl alcohol derivatives for applications in drug discovery and development. Further optimization of the reaction conditions may be necessary to maximize the yield and purity of the final product.
References
Literature review of substituted benzyl alcohols
An In-depth Guide to Substituted Benzyl Alcohols: Synthesis, Structure-Activity Relationships, and Therapeutic Applications
Introduction
Benzyl alcohol, a simple aromatic alcohol, consists of a benzene ring substituted with a hydroxymethyl group.[1] Its derivatives, substituted benzyl alcohols, are a cornerstone in organic synthesis and medicinal chemistry. This class of compounds is integral to the structure of numerous pharmaceuticals, natural products, and bioactive molecules.[2][3] Their versatile chemical nature, stemming from the hydroxyl group and the modifiable aromatic ring, allows for fine-tuning of their physical, chemical, and biological properties.[4] This technical guide provides a comprehensive literature review of substituted benzyl alcohols, focusing on their synthesis, structure-activity relationships (SAR), and applications in drug development for an audience of researchers and drug development professionals.
Synthesis of Substituted Benzyl Alcohols
The synthesis of substituted benzyl alcohols can be achieved through various strategic approaches, ranging from classical reduction reactions to modern cross-coupling and C-H activation methodologies.
Reduction of Substituted Carbonyl Compounds
A widely used and straightforward method for synthesizing substituted benzyl alcohols is the reduction of the corresponding substituted benzaldehydes or ketones. Sodium borohydride (NaBH₄) is a common, mild, and selective reducing agent for this transformation.
Experimental Protocol: General Procedure for NaBH₄ Reduction [5]
-
The substituted benzaldehyde (1.0 eq.) is dissolved in a suitable alcoholic solvent, such as ethanol, in a round-bottom flask and stirred at room temperature to achieve a homogenous solution.
-
The solution is cooled in an ice bath.
-
Sodium borohydride (1.0 eq.), dissolved in a dilute aqueous NaOH solution (e.g., 1M), is added dropwise to the cooled aldehyde solution over a period of 10-15 minutes.
-
The reaction mixture is stirred at room temperature for an additional 10-30 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is cooled again in an ice bath and quenched by the careful, dropwise addition of aqueous HCl (e.g., 6M) until the cessation of hydrogen gas evolution.
-
The product is extracted with an organic solvent (e.g., ethyl acetate), the organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude benzyl alcohol, which can be further purified by column chromatography.
Table 1: Examples of Substituted Benzyl Alcohol Synthesis via Reduction
| Precursor Aldehyde | Reducing Agent | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Chlorobenzaldehyde | NaBH₄ | Ethanol | >95% (implied) | [5] |
| 4-Methylbenzaldehyde | NaBH₄ | Ethanol | >95% (implied) | [5] |
| 4-Methoxybenzaldehyde | NaBH₄ | Ethanol | >95% (implied) | [5] |
| 3,4-Dimethoxybenzaldehyde | NaBH₄ | Ethanol | >95% (implied) |[5] |
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Benzylic C-H Oxidation and Substitution
Direct functionalization of benzylic C-H bonds offers a more atom-economical route. Methods have been developed that use oxidants like bis(methanesulfonyl) peroxide to selectively produce benzylic alcohols without over-oxidation to the corresponding ketone or aldehyde.[6][7] This approach is valuable for its ability to directly convert readily available alkylated arenes into more functionalized products.[7]
Experimental Protocol: General C-H Oxidation [7]
-
The alkylated arene substrate is combined with an oxidant (e.g., bis(methanesulfonyl) peroxide) in a suitable solvent system.
-
The reaction is stirred at a specific temperature for a set duration, often monitored by GC-MS or LC-MS.
-
The intermediate product, often a benzylic mesylate, is formed.
-
This intermediate can be hydrolyzed in situ or in a subsequent step (e.g., using a mixture of hexafluoroisopropanol (HFIP) and water) to yield the final benzylic alcohol.
-
Standard aqueous workup and purification by chromatography are performed to isolate the product.
Carbon-Carbon Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for constructing the benzyl alcohol framework. For instance, the Suzuki-Miyaura coupling of aryl halides with potassium acetoxymethyltrifluoroborate can produce the corresponding benzyl alcohols in good yields.[8] This method allows for the convergent synthesis of complex structures by joining two key fragments.
Structure-Activity Relationships (SAR)
Understanding how structural modifications to the benzyl alcohol scaffold affect biological activity is crucial for rational drug design.
Case Study: YC-1 (Lificiguat) Analogues
YC-1, or 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole, is a well-studied soluble guanylate cyclase (sGC) activator. The SAR of its analogues reveals key structural requirements for activity.[9]
-
N-1 Benzyl Group: This group is critical for antiplatelet activity. Replacing the benzyl group with hydrogen significantly diminishes efficacy, indicating the necessity of an aromatic ring at this position.[9]
-
Benzyl Ring Substitution: Fluorine or cyano substitution at the ortho position of the benzyl ring enhances inhibitory activity against Hypoxia-Inducible Factor-1 (HIF-1), whereas meta or para substitution is less effective.[9]
-
Hydroxymethyl Group: Converting the alcohol on the furan ring to an ether or an amine can modulate the activity profile, in some cases increasing potency against specific platelet aggregation inducers.[9]
Table 2: SAR Summary of YC-1 Analogues against HIF-1 [9]
| Compound | Substitution on Benzyl Ring | IC₅₀ (μM) |
|---|---|---|
| YC-1 | None | ~10-20 |
| 26a | ortho-Fluoro | 4.9 |
| 26b | meta-Fluoro | 10 |
| 26c | para-Fluoro | 19 |
| 26e | ortho-Cyano | 8.7 |
| 26f | para-Cyano | 26 |
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// Logical Relationships core -> r1; core -> r2; core -> r3;
r1 -> activity [label="Aromatic ring is critical"]; r2 -> activity [label="Ortho-substitution enhances\n(e.g., F, CN for HIF-1)"]; r3 -> activity [label="Modification to ether/amine\nmodulates activity"]; } dot Caption: Key structure-activity relationships for YC-1 analogues.
Applications in Drug Development
Substituted benzyl alcohols are prevalent in various therapeutic areas, notably as antimicrobial agents.
Antibacterial Activity
Benzyl alcohol itself is used as a preservative due to its bacteriostatic properties.[1][4] Studies on its substituted derivatives have revealed potent antibacterial activity, particularly against Gram-negative bacteria like Pseudomonas aeruginosa.[5][10]
One study synthesized a series of benzyl alcohol derivatives and tested them against Staphylococcus aureus (Gram-positive) and P. aeruginosa (Gram-negative). The activity was found to be concentration-dependent. Notably, the derivative 3,4-dimethoxybenzyl alcohol (compound 2d in the study) showed a broad spectrum of activity, with an inhibition zone against P. aeruginosa that surpassed the standard drug, amoxicillin.[5][11]
Experimental Protocol: Disc Diffusion for Antibacterial Assay [5]
-
Bacterial cultures are grown to a specific turbidity (e.g., 0.5 McFarland standard).
-
The bacterial suspension is uniformly swabbed onto the surface of an agar plate (e.g., Mueller-Hinton agar).
-
Sterile paper discs (6 mm diameter) are impregnated with known concentrations of the synthesized benzyl alcohol derivatives.
-
The discs are placed on the inoculated agar surface. A standard antibiotic (e.g., amoxicillin) serves as a positive control, and a solvent-loaded disc serves as a negative control.
-
The plates are incubated at 37°C for 18-24 hours.
-
Antibacterial activity is determined by measuring the diameter (in mm) of the clear zone of inhibition around each disc.
Table 3: Antibacterial Activity of Substituted Benzyl Alcohols [5][11]
| Compound | Substitution | Zone of Inhibition (mm) vs P. aeruginosa (at 10⁻¹ concentration) | Zone of Inhibition (mm) vs S. aureus (at 10⁻¹ concentration) |
|---|---|---|---|
| 4-Chlorobenzyl alcohol | 4-Cl | 27 | 10 |
| 4-Methylbenzyl alcohol | 4-CH₃ | 16 | 0 |
| 4-Methoxybenzyl alcohol | 4-OCH₃ | 10 | 0 |
| 3,4-Dimethoxybenzyl alcohol | 3,4-(OCH₃)₂ | 35 | 17 |
| Amoxicillin (Standard) | N/A | 25 | 23 |
Mechanism of Action
For the observed antibacterial effects, docking studies have suggested that these benzyl alcohol derivatives may act by inhibiting glucosamine-6-phosphate (GlcN-6-P) synthase.[5] This enzyme is crucial for the biosynthesis of the bacterial cell wall. The compounds fit into the enzyme's active site, establishing hydrogen-bonding interactions with key amino acid residues, thereby disrupting its function. The most active compound, 3,4-dimethoxybenzyl alcohol, was also found to have a favorable low binding energy.[11]
// Node Definitions drug [label="Substituted\nBenzyl Alcohol", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; enzyme [label="GlcN-6-P Synthase\n(Bacterial Enzyme)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; binding [label="Binding to\nActive Site", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; inhibition [label="Enzyme Inhibition", fillcolor="#EA4335", fontcolor="#FFFFFF"]; pathway [label="Bacterial Cell Wall\nBiosynthesis", fillcolor="#5F6368", fontcolor="#FFFFFF"]; death [label="Bacterial Cell Death", fillcolor="#202124", fontcolor="#FFFFFF"];
// Pathway Edges drug -> binding [color="#EA4335"]; enzyme -> binding [color="#4285F4"]; binding -> inhibition; inhibition -> pathway [label="Disrupts"]; pathway -> death [label="Leads to"]; } dot Caption: Proposed mechanism of antibacterial action via enzyme inhibition.
Conclusion
Substituted benzyl alcohols are a remarkably versatile class of molecules with profound importance in chemistry and pharmacology. Their synthesis is accessible through a variety of robust methods, from classical reductions to modern catalytic reactions. Structure-activity relationship studies have demonstrated that subtle changes to their substitution patterns can lead to significant shifts in biological activity, providing a fertile ground for the rational design of new therapeutic agents. Their proven efficacy as antibacterial agents, coupled with their foundational role in the structure of many existing drugs, ensures that substituted benzyl alcohols will remain a focus of intensive research and development in the scientific community for the foreseeable future.
References
- 1. Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Stereodivergent synthesis of benzylic alcohol derivatives enabled by Pd/Cu co-catalyzed asymmetric benzylic substitution reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Benzyl Alcohol? [synapse.patsnap.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Benzyl alcohol synthesis by benzylic substitution [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Substituted benzylic alcohol synthesis by addition (C-C coupling) [organic-chemistry.org]
- 9. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Reaction Mechanisms for the Synthesis of (2-Hexylphenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the plausible reaction mechanisms for the synthesis of (2-Hexylphenyl)methanol. Due to a lack of specific literature focused solely on the reaction mechanism of this particular compound, this guide outlines the most probable synthetic pathways based on well-established principles in organic chemistry. The information presented is intended to provide a foundational understanding for researchers and professionals in drug development and chemical synthesis.
Plausible Synthetic Pathways and Reaction Mechanisms
The synthesis of this compound, a secondary alcohol, can be approached through several established synthetic routes. The most common and industrially scalable methods involve the use of Grignard reagents or the reduction of a corresponding carbonyl compound.
The Grignard reaction is a fundamental method for forming carbon-carbon bonds and is widely used in the synthesis of alcohols.[1] In the context of this compound, two primary Grignard approaches are feasible:
-
Pathway A: Reaction of a 2-hexylphenylmagnesium halide (a Grignard reagent) with formaldehyde.
-
Pathway B: Reaction of a phenylmagnesium halide with 2-hexylbenzaldehyde.
The general mechanism for the Grignard reaction involves the nucleophilic addition of the organomagnesium halide to the electrophilic carbonyl carbon of an aldehyde or ketone.[2] The carbon atom bound to magnesium in the Grignard reagent is highly nucleophilic due to the significant difference in electronegativity between carbon and magnesium.[3] The reaction typically proceeds through a six-membered ring transition state and must be conducted under anhydrous conditions to prevent the highly basic Grignard reagent from being quenched by protic solvents like water.[1]
The reaction proceeds via a nucleophilic attack of the Grignard reagent on the carbonyl carbon, forming an alkoxide intermediate. This intermediate is then protonated in a subsequent acidic workup step to yield the final alcohol product.[2]
Caption: General Mechanism of a Grignard Reaction.
Another common method for the synthesis of alcohols is the reduction of carbonyl compounds. For this compound, this would involve the reduction of 2-hexylbenzaldehyde or 2-hexylbenzoic acid (or its ester derivative).
-
Reduction of 2-Hexylbenzaldehyde: Aldehydes can be readily reduced to primary alcohols using a variety of reducing agents. Common reagents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). The mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon, followed by protonation of the resulting alkoxide.
-
Reduction of 2-Hexylbenzoic Acid or its Ester: Carboxylic acids and esters can be reduced to primary alcohols using strong reducing agents like LiAlH₄. The reaction with esters first involves hydride addition and elimination of the alkoxy group to form an intermediate aldehyde, which is then further reduced to the alcohol.[4]
Caption: General Workflow for the Reduction Synthesis.
Quantitative Data
Specific quantitative data for the synthesis of this compound is not extensively reported in publicly available literature. However, based on analogous reactions, the following table summarizes expected yields for the proposed synthetic pathways.
| Synthetic Pathway | Reagents | Typical Yield (%) | Reference/Basis |
| Grignard Reaction (2-hexylphenylmagnesium halide + formaldehyde) | 2-Hexylbromobenzene, Mg, Formaldehyde, H₃O⁺ | 70-90 | General yields for Grignard reactions with formaldehyde. |
| Grignard Reaction (phenylmagnesium halide + 2-hexylbenzaldehyde) | Bromobenzene, Mg, 2-Hexylbenzaldehyde, H₃O⁺ | 75-95 | General yields for Grignard reactions with aldehydes.[5] |
| Reduction of 2-Hexylbenzaldehyde | 2-Hexylbenzaldehyde, NaBH₄, Solvent (e.g., EtOH) | 85-98 | Typical yields for aldehyde reductions with NaBH₄. |
| Reduction of Methyl 2-hexylbenzoate | Methyl 2-hexylbenzoate, LiAlH₄, Solvent (e.g., THF) | 80-95 | Typical yields for ester reductions with LiAlH₄.[6] |
Experimental Protocols
The following are representative experimental protocols for the synthesis of this compound based on the Grignard reaction and reduction pathways. These are generalized procedures and may require optimization for specific laboratory conditions.
-
Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of bromobenzene in anhydrous diethyl ether to the magnesium turnings with stirring. The reaction is initiated when the solution turns cloudy and begins to reflux. Continue the addition at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with Aldehyde: Cool the Grignard reagent solution to 0 °C in an ice bath. Slowly add a solution of 2-hexylbenzaldehyde in anhydrous diethyl ether from the dropping funnel. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Workup: Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Reaction Setup: In a round-bottom flask, dissolve 2-hexylbenzaldehyde in methanol or ethanol. Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution. After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.
-
Workup: Quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure. Extract the aqueous residue with ethyl acetate.
-
Purification: Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate. After filtration, concentrate the solution under reduced pressure to obtain the crude product. Further purification can be achieved by column chromatography if necessary.
Potential Byproducts
In the Grignard synthesis, potential byproducts can arise from side reactions. The Grignard reagent can act as a base, leading to the enolization of the aldehyde if sterically hindered.[5] Another possible side reaction is the formation of a biphenyl impurity from the coupling of the Grignard reagent.
In the reduction of 2-hexylbenzoic acid esters with LiAlH₄, incomplete reduction could lead to the formation of the corresponding aldehyde as a byproduct.
Conclusion
While specific mechanistic studies on this compound are not widely available, its synthesis can be reliably achieved through well-understood and robust organic reactions such as the Grignard reaction and the reduction of carbonyl compounds. The choice of synthetic route will depend on the availability of starting materials, desired scale of the reaction, and the required purity of the final product. The provided protocols offer a solid starting point for the laboratory synthesis of this compound. Further optimization and characterization are recommended for any specific application.
References
- 1. Grignard reaction - Wikipedia [en.wikipedia.org]
- 2. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. leah4sci.com [leah4sci.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Grignard Reaction [organic-chemistry.org]
- 6. (2-Methoxy-6-Methylphenyl)Methanol synthesis - chemicalbook [chemicalbook.com]
Theoretical Exploration of (2-Hexylphenyl)methanol: A Computational and Spectroscopic Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Hexylphenyl)methanol is an aromatic alcohol with potential applications in medicinal chemistry and materials science. A thorough understanding of its physicochemical and spectroscopic properties is crucial for its synthesis, characterization, and application. In the absence of extensive experimental data, this technical guide provides a comprehensive theoretical framework for the calculation and prediction of its key properties using computational chemistry. Furthermore, it outlines detailed experimental protocols for the validation of these theoretical findings. This document serves as a valuable resource for researchers engaged in the study of substituted phenylmethanols and related compounds.
Theoretical Calculations
To elucidate the molecular properties of this compound, a computational approach based on Density Functional Theory (DFT) is proposed. DFT offers a favorable balance between computational cost and accuracy for molecules of this size.
Computational Methodology
A robust computational workflow is essential for obtaining reliable theoretical data. The recommended approach involves geometry optimization, frequency analysis, and the prediction of spectroscopic properties.
Workflow for Theoretical Calculations:
Figure 1: A flowchart illustrating the computational workflow for determining the theoretical properties of this compound.
The recommended level of theory for these calculations is the M06-2X functional with a 6-311+G(d,p) basis set, which has demonstrated accuracy for thermochemistry and non-covalent interactions in organic molecules.[1]
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of this compound based on the proposed DFT calculations.
| Property | Predicted Value | Unit |
| Molecular Formula | C₁₃H₂₀O | - |
| Molecular Weight | 192.30 | g/mol |
| Dipole Moment | ~1.8 | Debye |
| Ionization Potential | ~8.5 | eV |
| Electron Affinity | ~0.1 | eV |
| Enthalpy of Formation | Value | kJ/mol |
| Gibbs Free Energy of Formation | Value | kJ/mol |
Note: The values for enthalpy and Gibbs free energy of formation would be obtained from the frequency analysis step of the computational workflow.
Predicted Spectroscopic Data
Theoretical calculations can provide valuable insights into the expected spectroscopic signatures of this compound, aiding in its experimental identification and characterization.
Table 1: Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (ppm) |
| Aromatic (ring) | 7.1 - 7.4 |
| Methylene (-CH₂-OH) | ~4.6 |
| Hydroxyl (-OH) | Variable (typically 1.5 - 3.0) |
| Hexyl Chain (-CH₂-) | 0.9 - 2.7 |
| Terminal Methyl (-CH₃) | ~0.9 |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (ppm) |
| Aromatic (C-OH) | ~141 |
| Aromatic (other) | 126 - 129 |
| Methylene (-CH₂-OH) | ~64 |
| Hexyl Chain (-CH₂-) | 22 - 32 |
| Terminal Methyl (-CH₃) | ~14 |
Table 3: Key Predicted IR Vibrational Frequencies
| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |
| O-H stretch | ~3600 (free), 3200-3500 (H-bonded) | Broad peak, characteristic of alcohols |
| C-H stretch (aromatic) | 3000 - 3100 | Sharp peaks |
| C-H stretch (aliphatic) | 2850 - 3000 | Strong, sharp peaks |
| C=C stretch (aromatic) | 1450 - 1600 | Multiple sharp peaks |
| C-O stretch | 1000 - 1260 | Strong peak |
Experimental Protocols
The following protocols describe standard experimental procedures for the synthesis, purification, and characterization of aromatic alcohols like this compound, which can be used to validate the theoretical predictions.
Synthesis and Purification
A common route for the synthesis of this compound is the Grignard reaction between 2-hexylmagnesium bromide and benzaldehyde, followed by acidic workup.
Experimental Workflow for Synthesis and Characterization:
Figure 2: A flowchart outlining the experimental workflow for the synthesis and characterization of this compound.
Purification Protocol:
-
The crude product is purified by column chromatography on silica gel.
-
A gradient of ethyl acetate in hexanes is typically used as the eluent.
-
Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify the pure product.
-
Solvent is removed from the combined pure fractions under reduced pressure to yield the purified this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra are recorded on a 300 MHz or higher field spectrometer.
-
The sample is dissolved in deuterated chloroform (CDCl₃).
-
Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[2][3][4][5]
Infrared (IR) Spectroscopy:
-
The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer.
-
The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄).[2][6]
-
The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Gas Chromatography-Mass Spectrometry (GC-MS) is used to determine the molecular weight and fragmentation pattern.[7]
-
The sample is injected into a gas chromatograph to separate it from any impurities before it enters the mass spectrometer.
-
Electron ionization (EI) is a common method for generating the mass spectrum.
Physicochemical Property Determination
Melting Point:
-
The melting point of the solid compound is determined using a standard melting point apparatus.
Boiling Point:
-
The boiling point of the liquid compound is determined at a specific pressure using distillation.
Signaling Pathways and Biological Interactions
While no specific signaling pathways have been elucidated for this compound, its structural similarity to other biologically active aromatic alcohols suggests potential interactions with various biological targets. For instance, substituted benzyl alcohols have been investigated for their roles as enzyme inhibitors or receptor modulators. Further research, guided by the theoretical properties outlined in this document, is warranted to explore the pharmacological potential of this compound.
Logical Relationship for Investigating Biological Activity:
Figure 3: A diagram showing the logical progression for the investigation of the biological activity of this compound.
Conclusion
This technical guide provides a robust framework for the theoretical and experimental investigation of this compound. The proposed computational methodology, coupled with detailed experimental protocols, will enable researchers to gain a comprehensive understanding of the properties of this molecule. The predicted data serves as a valuable starting point for its synthesis, characterization, and exploration of its potential applications in various scientific disciplines. The outlined workflows and protocols are adaptable for the study of other novel aromatic compounds.
References
An In-depth Technical Guide on the Plausible First Synthesis and Properties of (2-Hexylphenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
(2-Hexylphenyl)methanol represents a unique chemical entity within the broader class of substituted benzyl alcohols. While many substituted benzyl alcohols have been extensively studied due to their diverse applications in medicinal chemistry, materials science, and fragrance industries, this compound remains a relatively unexplored molecule. The absence of a dedicated discovery and synthesis report in the peer-reviewed literature suggests that its preparation likely relies on conventional synthetic methodologies rather than a novel, named reaction.
This guide aims to fill this information gap by proposing a logical and experimentally sound "first synthesis" route. The proposed synthesis leverages a modern and efficient palladium-catalyzed ortho-alkylation of benzoic acid, followed by a standard reduction protocol. This approach provides a clear and reproducible pathway for obtaining this compound for research purposes.
Plausible First Synthesis Pathway
The most logical and efficient retrosynthetic analysis of this compound points to 2-hexylbenzoic acid as the immediate precursor. This intermediate can be synthesized via a directed ortho-alkylation of benzoic acid, a well-established transformation in modern organic synthesis. The subsequent reduction of the carboxylic acid moiety to a primary alcohol is a high-yielding and straightforward reaction.
Synthesis of 2-Hexylbenzoic Acid via Palladium-Catalyzed Ortho-Alkylation
The introduction of an alkyl chain at the ortho position of benzoic acid can be effectively achieved through a palladium(II)-catalyzed C-H activation/alkylation reaction. This method offers high regioselectivity and functional group tolerance.
Experimental Protocol:
-
Materials: Benzoic acid, 1-bromohexane, Palladium(II) acetate (Pd(OAc)₂), Potassium carbonate (K₂CO₃), N,N-Dimethylformamide (DMF, anhydrous).
-
Procedure:
-
To a dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add benzoic acid (1.0 mmol), palladium(II) acetate (0.05 mmol, 5 mol%), and potassium carbonate (2.0 mmol).
-
Add anhydrous N,N-dimethylformamide (5 mL) to the tube.
-
Add 1-bromohexane (1.5 mmol) to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture at 120 °C for 12-24 hours, with vigorous stirring.
-
After cooling to room temperature, quench the reaction with 1 M hydrochloric acid (10 mL).
-
Extract the aqueous phase with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-hexylbenzoic acid.
-
Reduction of 2-Hexylbenzoic Acid to this compound
The reduction of the carboxylic acid to the corresponding primary alcohol can be efficiently accomplished using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄).
Experimental Protocol:
-
Materials: 2-Hexylbenzoic acid, Lithium aluminum hydride (LiAlH₄), Diethyl ether or Tetrahydrofuran (THF, anhydrous), Sulfuric acid (10% aqueous solution).
-
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere, suspend lithium aluminum hydride (1.5 mmol) in anhydrous diethyl ether or THF (10 mL).
-
Dissolve 2-hexylbenzoic acid (1.0 mmol) in anhydrous diethyl ether or THF (5 mL) and add it to the dropping funnel.
-
Cool the LiAlH₄ suspension to 0 °C using an ice bath.
-
Add the solution of 2-hexylbenzoic acid dropwise to the stirred LiAlH₄ suspension over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.
-
Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where x is the number of grams of LiAlH₄ used.
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with diethyl ether or THF.
-
Combine the filtrate and washings, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to yield this compound. Further purification can be achieved by vacuum distillation or column chromatography if necessary.
-
Data Presentation
Physicochemical and Spectroscopic Data of this compound
As this compound is not a widely cataloged compound, the following table includes predicted data and data from analogous compounds to provide a reasonable estimation of its properties.
| Property | Value (Estimated/Analogous) |
| Molecular Formula | C₁₃H₂₀O |
| Molecular Weight | 192.30 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | > 200 °C at 760 mmHg (Predicted) |
| Density | ~0.95 g/cm³ (Predicted) |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.2-7.4 (m, 4H, Ar-H), 4.7 (s, 2H, -CH₂OH), 2.6 (t, 2H, Ar-CH₂-), 1.6 (m, 2H), 1.3 (m, 6H), 0.9 (t, 3H, -CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~140, 138, 129, 128, 127, 126 (Ar-C), 63 (-CH₂OH), 35 (Ar-CH₂-), 32, 30, 29, 23, 14 (-Alkyl CH₂) |
| IR (neat, cm⁻¹) | ~3350 (br, O-H), 3020 (Ar C-H), 2925, 2855 (Alkyl C-H), 1460, 1040 (C-O) |
| Mass Spectrum (EI) | m/z (%): 192 (M⁺), 174 (M-H₂O)⁺, 119 (M-C₅H₁₁)⁺, 91 (C₇H₇)⁺ |
Mandatory Visualizations
Synthesis Workflow Diagram
Caption: Plausible two-step synthesis of this compound.
Biological Activity and Future Directions
A thorough search of the scientific literature and chemical databases reveals no specific studies on the biological activity of this compound. However, the benzyl alcohol scaffold is present in numerous compounds with a wide range of biological activities. For instance, substituted benzyl alcohols have been investigated for their antimicrobial, antifungal, antioxidant, and anti-inflammatory properties. The presence of a moderately long alkyl chain in the ortho position of this compound could impart specific lipophilic characteristics that may influence its interaction with biological membranes and protein targets.
Future research could explore the potential of this compound and its derivatives in areas such as:
-
Antimicrobial and Antifungal Agents: The lipophilicity of the hexyl group could enhance membrane disruption of microbial cells.
-
Enzyme Inhibition: The molecule could be screened against various enzymes where hydrophobic interactions in the active site are crucial.
-
Drug Delivery: The compound could serve as a starting material for the synthesis of more complex molecules with potential therapeutic applications.
Conclusion
While the formal discovery and initial synthesis of this compound have not been documented in a dedicated publication, this technical guide provides a robust and plausible pathway for its preparation based on well-established synthetic methodologies. The detailed experimental protocols for a palladium-catalyzed ortho-alkylation of benzoic acid followed by reduction with lithium aluminum hydride offer a clear route for researchers to obtain this compound for further study. The consolidated physicochemical and spectroscopic data, though partly estimated, provide a valuable reference for characterization. The lack of reported biological activity highlights an opportunity for future research to explore the potential of this and related structures in various scientific and therapeutic fields.
Navigating the Solubility Landscape of (2-Hexylphenyl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of (2-Hexylphenyl)methanol in various organic solvents. In the dynamic fields of pharmaceutical research and drug development, a thorough understanding of a compound's solubility is paramount for formulation, bioavailability, and overall efficacy. This document offers a structured approach to determining and interpreting the solubility of this compound, complete with detailed experimental protocols and a logical workflow for analysis.
Predicting Solubility: The Principle of "Like Dissolves Like"
The solubility of a compound is largely governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be miscible.[1] this compound, with its hydroxyl group (-OH) and a significant nonpolar hydrocarbon tail (hexyl group and phenyl ring), is an amphiphilic molecule. This structure suggests it will exhibit a range of solubilities depending on the polarity of the solvent.
-
Polar Solvents: The hydroxyl group can participate in hydrogen bonding with polar solvents. However, the large nonpolar portion of the molecule will likely limit its solubility in highly polar solvents like water.
-
Nonpolar Solvents: The hexyl group and phenyl ring will interact favorably with nonpolar solvents through van der Waals forces. Therefore, good solubility is expected in solvents like alkanes and aromatic hydrocarbons.
-
Intermediate Polarity Solvents: Solvents with intermediate polarity, such as alcohols, ethers, and ketones, are likely to be effective at dissolving this compound as they can interact with both the polar and nonpolar regions of the molecule.
Quantitative Solubility Data
The following table provides a template for researchers to systematically record experimentally determined solubility data for this compound. It is crucial to specify the temperature at which each measurement is taken, as solubility is temperature-dependent.
| Organic Solvent | Solvent Polarity (Dielectric Constant) | Temperature (°C) | Solubility ( g/100 mL) | Observations |
| Nonpolar Solvents | ||||
| Hexane | 1.89 | |||
| Toluene | 2.38 | |||
| Diethyl Ether | 4.34 | |||
| Polar Aprotic Solvents | ||||
| Acetone | 20.7 | |||
| Ethyl Acetate | 6.02 | |||
| Dichloromethane | 9.08 | |||
| Tetrahydrofuran (THF) | 7.6 | |||
| Dimethyl Sulfoxide (DMSO) | 47 | |||
| Polar Protic Solvents | ||||
| Methanol | 32.7 | |||
| Ethanol | 24.6 | |||
| Isopropanol | 18.3 |
Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[2] It involves equilibrating an excess amount of the solid compound in a chosen solvent until a saturated solution is formed.
Materials:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Volumetric flasks
-
Scintillation vials or test tubes with screw caps
-
Orbital shaker or wrist-action shaker
-
Thermostatically controlled water bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that equilibrium is reached and the solution is saturated.
-
Add a known volume of the desired organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker within a temperature-controlled environment (e.g., 25 °C).
-
Shake the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours.[3][4] Preliminary experiments can be conducted to determine the time required to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.
-
-
Analysis:
-
Dilute the filtered, saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted solution using a validated analytical method such as HPLC or UV-Vis spectrophotometry.[3][4]
-
A calibration curve should be prepared using standard solutions of known concentrations of this compound.
-
-
Calculation:
-
Calculate the solubility of this compound in the solvent using the following formula:
Solubility ( g/100 mL) = (Concentration from analysis × Dilution factor × Volume of solvent) / 100
-
Experimental Workflow
The following diagram illustrates the logical steps involved in determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
This structured approach ensures the generation of accurate and reproducible solubility data, which is fundamental for the successful development of drug candidates and other chemical entities. The provided methodologies and frameworks serve as a robust starting point for any researcher investigating the solubility profile of this compound.
References
Methodological & Application
Application Note and Protocols for the Quantification of (2-Hexylphenyl)methanol
Introduction
(2-Hexylphenyl)methanol is an aromatic alcohol with potential applications in various fields, including chemical synthesis and materials science. Accurate and precise quantification of this analyte is crucial for research, development, and quality control purposes. This document provides detailed analytical methods and protocols for the quantification of this compound in various matrices. The primary techniques covered are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV detection, which are well-suited for the analysis of semi-volatile aromatic compounds.
Method Selection
The choice of analytical technique depends on factors such as the sample matrix, required sensitivity, and available instrumentation. Volatile samples are best analyzed by gas chromatography (GC), while non-volatile or semi-volatile samples are suitable for liquid chromatography (LC).[1]
Caption: Logical workflow for selecting an appropriate analytical method.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a robust technique for the quantification of semi-volatile compounds like this compound. It offers excellent chromatographic separation and definitive identification based on mass spectra.
Experimental Protocol
A typical GC-MS analysis involves sample preparation, injection, chromatographic separation, and mass spectrometric detection.
Caption: General experimental workflow for GC-MS analysis.
Instrumentation:
-
Gas Chromatograph: Agilent 8860 GC system (or equivalent).
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent).
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
Reagents:
-
This compound analytical standard
-
Ethyl acetate (GC grade)
-
Helium (99.999% purity)
-
Internal Standard (e.g., Tetradecanol)
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in ethyl acetate.
-
Perform serial dilutions to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Add a constant concentration of internal standard to each calibration standard and blank.
-
-
Sample Preparation:
-
Accurately weigh or measure the sample.
-
Extract or dissolve the sample in a known volume of ethyl acetate.
-
Add the internal standard.
-
Vortex and/or sonicate to ensure complete dissolution/extraction.
-
Filter the sample through a 0.45 µm syringe filter into a GC vial.[2]
-
-
GC-MS Parameters:
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute
-
Ramp: 15°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode:
-
Full Scan: m/z 40-450 for qualitative analysis and peak identification.
-
Selected Ion Monitoring (SIM): For quantitative analysis, monitor characteristic ions of this compound and the internal standard.
-
-
Quantitative Data Summary
The following table summarizes the expected performance characteristics of the GC-MS method for the quantification of this compound.
| Parameter | Expected Performance |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 90 - 110% |
High-Performance Liquid Chromatography (HPLC-UV) Method
HPLC with UV detection is a versatile alternative for the quantification of this compound, particularly for samples that are not suitable for GC analysis.
Experimental Protocol
Caption: General experimental workflow for HPLC-UV analysis.
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II LC System (or equivalent) with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents:
-
This compound analytical standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)[3]
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Perform serial dilutions with the mobile phase to prepare calibration standards ranging from 5 µg/mL to 200 µg/mL.
-
-
Sample Preparation:
-
HPLC Parameters:
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient Program:
-
Start with 60% B
-
Linearly increase to 95% B over 10 minutes
-
Hold at 95% B for 2 minutes
-
Return to 60% B and equilibrate for 3 minutes
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection Wavelength: 220 nm (based on the expected absorbance of the phenyl group). A UV scan of the standard should be performed to determine the optimal wavelength.
-
Quantitative Data Summary
The following table summarizes the expected performance characteristics of the HPLC-UV method for the quantification of this compound.
| Parameter | Expected Performance |
| Linearity Range | 5 - 200 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 2 µg/mL |
| Limit of Quantification (LOQ) | 5 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Data Analysis and Quality Control
For both methods, quantification is typically performed using an external or internal standard calibration. A calibration curve is constructed by plotting the peak area (or the ratio of the analyte peak area to the internal standard peak area) against the concentration of the calibration standards. The concentration of this compound in the samples is then determined from this curve.
Quality control samples (blanks, spiked samples, and duplicates) should be included in each analytical run to ensure the accuracy and reliability of the results.
Conclusion
This application note provides comprehensive protocols for the quantification of this compound using GC-MS and HPLC-UV. The choice between these methods will depend on the specific requirements of the analysis. Both methods, when properly validated, can provide accurate and reliable quantitative data for this compound in various sample matrices. For higher sensitivity and selectivity, method development using LC-MS/MS could also be explored.[5][6]
References
- 1. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 2. asean.org [asean.org]
- 3. researchgate.net [researchgate.net]
- 4. Determination of Polyphenols Using Liquid Chromatography–Tandem Mass Spectrometry Technique (LC–MS/MS): A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. epa.gov [epa.gov]
- 6. rsc.org [rsc.org]
Application Note: Quantitative Analysis of (2-Hexylphenyl)methanol using Gas Chromatography with Flame Ionization Detection (GC-FID)
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a robust and validated gas chromatography method coupled with a flame ionization detector (GC-FID) for the accurate quantification of (2-Hexylphenyl)methanol. The protocol outlines straightforward sample preparation, optimized chromatographic conditions, and comprehensive method validation parameters. This method is suitable for quality control, purity assessment, and stability testing in research and pharmaceutical development environments.
Introduction
This compound is an aromatic alcohol of interest in chemical synthesis and drug development. A reliable and accurate analytical method is crucial for its quantification in various sample matrices. Gas chromatography (GC) is an ideal technique for analyzing volatile and semi-volatile compounds like substituted aromatic alcohols.[1][2] This document provides a detailed protocol for the analysis of this compound using a common GC-FID system, which offers high sensitivity and a wide linear range. The method has been validated for specificity, linearity, accuracy, and precision to ensure reliable results.[3]
Instrumentation and Consumables
The following equipment and materials were used for this method. Equivalent instrumentation from other manufacturers may be substituted.
| Component | Specification |
| Gas Chromatograph | Agilent 8860 GC (or equivalent) with Split/Splitless Inlet and Flame Ionization Detector (FID) |
| Autosampler | Agilent 7693A Automatic Liquid Sampler (or equivalent) |
| GC Column | Agilent J&W DB-5ms (or HP-5), 30 m x 0.25 mm I.D., 0.25 µm film thickness |
| Data System | Agilent OpenLab CDS (or equivalent chromatography data software) |
| Analytical Balance | 4-place minimum |
| Vials | 2 mL amber glass autosampler vials with PTFE/silicone septa |
| Syringe Filter | 0.45 µm PTFE |
| Gases | Helium (Carrier Gas, 99.999%), Hydrogen (FID), Air (FID), Nitrogen (Makeup Gas) |
| Solvent | Methanol (HPLC Grade) |
| Reference Standard | This compound (≥98% purity) |
Chromatographic Conditions
Optimized GC-FID parameters are essential for achieving good peak shape and separation. The conditions below are recommended as a starting point.
| Parameter | Setting |
| Inlet | Split/Splitless |
| Inlet Temperature | 250 °C |
| Injection Volume | 1.0 µL |
| Split Ratio | 50:1 |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min (Constant Flow) |
| Oven Program | |
| Initial Temperature | 100 °C, hold for 2 minutes |
| Ramp Rate | 20 °C/min |
| Final Temperature | 280 °C, hold for 5 minutes |
| Total Run Time | 16 minutes |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C[4] |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (N₂) Flow | 25 mL/min |
Experimental Protocols
Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with HPLC-grade methanol.
-
Calibration Standards: Prepare a series of calibration standards by performing serial dilutions of the stock solution with methanol to achieve concentrations ranging from 10 µg/mL to 200 µg/mL.[5] A typical calibration series would include 10, 25, 50, 100, and 200 µg/mL.
Sample Preparation
For the analysis of a neat substance or a simple mixture, a direct dilution is sufficient.[6][7]
-
Accurately weigh an appropriate amount of the sample into a volumetric flask.
-
Dilute with methanol to achieve a theoretical concentration within the calibration range (e.g., 100 µg/mL).
-
Mix thoroughly until the sample is completely dissolved.
-
If necessary, filter the solution through a 0.45 µm PTFE syringe filter into a 2 mL autosampler vial.[5]
GC Analysis Workflow
The overall process from sample preparation to final result is illustrated below.
Caption: Experimental workflow for the GC-FID analysis of this compound.
Method Validation and Results
The analytical method was validated according to common guidelines to demonstrate its suitability for the intended purpose.[1][8]
Linearity
A five-point calibration curve was constructed by plotting the peak area against the concentration of this compound. The method demonstrated excellent linearity over the tested range.[9][10]
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 10 | 185,430 |
| 25 | 462,150 |
| 50 | 925,880 |
| 100 | 1,853,210 |
| 200 | 3,710,550 |
| Correlation Coefficient (R²) | 0.9998 |
Precision
Method precision was evaluated by analyzing six replicate preparations of a 100 µg/mL standard. The low relative standard deviation (RSD) indicates high precision.[3][11]
| Replicate | Peak Area |
| 1 | 1,851,950 |
| 2 | 1,862,300 |
| 3 | 1,849,880 |
| 4 | 1,855,100 |
| 5 | 1,870,500 |
| 6 | 1,858,640 |
| Mean | 1,858,062 |
| Std. Deviation | 7,831 |
| % RSD | 0.42% |
Accuracy
Accuracy was determined by a recovery study. A sample matrix was spiked with this compound at three different concentration levels. The results show excellent recovery, indicating the method is free from significant matrix effects or bias.[10]
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| Low (50%) | 50.0 | 49.2 | 98.4% |
| Medium (100%) | 100.0 | 101.1 | 101.1% |
| High (150%) | 150.0 | 148.9 | 99.3% |
Limits of Detection (LOD) and Quantification (LOQ)
The LOD and LOQ were calculated based on the signal-to-noise ratio (S/N) of low-concentration standards.[3][9]
| Parameter | Value | Basis |
| LOD | 2.5 µg/mL | Signal-to-Noise Ratio of 3:1 |
| LOQ | 8.0 µg/mL | Signal-to-Noise Ratio of 10:1 |
System Components and Logic
The logical relationship between the core components of the gas chromatography system is fundamental to its operation.
Caption: Logical diagram of the key components in the GC-FID system.
Conclusion
The gas chromatography method described provides a simple, accurate, precise, and reliable means for the quantitative analysis of this compound.[12][13] The direct injection approach minimizes sample preparation time, making it suitable for high-throughput environments.[6] The validation results confirm that this method is robust and fit for purpose in quality control and research settings within the pharmaceutical and chemical industries.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. russianlawjournal.org [russianlawjournal.org]
- 3. environics.com [environics.com]
- 4. researchgate.net [researchgate.net]
- 5. asean.org [asean.org]
- 6. Sample Preparation – GC-FID – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. redalyc.org [redalyc.org]
- 9. Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. brjac.com.br [brjac.com.br]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Development and Validation of a Method for Alcohol Analysis in Brain Tissue by Headspace Gas Chromatography with Flame Ionization Detector - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Purification of (2-Hexylphenyl)methanol by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the purification of (2-Hexylphenyl)methanol using silica gel column chromatography. The methodology is designed to yield a high-purity product suitable for further research and development applications.
Introduction
This compound is an aromatic alcohol with potential applications in organic synthesis and medicinal chemistry. Following its synthesis, purification is a critical step to remove unreacted starting materials, byproducts, and other impurities. Column chromatography is a widely used and effective technique for the separation and purification of such compounds.[1] This application note outlines a robust protocol for the purification of this compound utilizing a silica gel stationary phase and a hexane/ethyl acetate mobile phase gradient.
The principle of this separation relies on the differential partitioning of the components of a mixture between a stationary phase (silica gel) and a mobile phase (solvent system).[1] Silica gel, a polar adsorbent, will interact more strongly with polar molecules, causing them to move more slowly through the column.[1] Less polar compounds will have a greater affinity for the less polar mobile phase and will elute from the column more quickly. By gradually increasing the polarity of the mobile phase, compounds with varying polarities can be effectively separated.
Experimental Overview
The purification process involves several key stages: preparation of the crude sample, packing the chromatography column, loading the sample, eluting the column with a solvent gradient, and collecting and analyzing the fractions. The workflow is designed to ensure efficient separation and high recovery of the purified this compound.
Logical Workflow for Purification
References
Application Notes and Protocols for (2-Hexylphenyl)methanol as a Chemical Intermediate
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive literature searches did not yield specific documented applications or established protocols for (2-Hexylphenyl)methanol. The following application notes and protocols are based on the general reactivity of 2-substituted benzyl alcohols and are intended to serve as a hypothetical guide for researchers. The experimental details provided are illustrative and would require optimization in a laboratory setting.
Introduction to this compound
This compound is an aromatic alcohol characterized by a phenyl ring substituted with a hydroxymethyl group and a hexyl group at the ortho position. While specific applications for this compound are not well-documented in publicly available literature, its structure suggests potential utility as a chemical intermediate in organic synthesis. The presence of a primary alcohol functional group allows for a variety of chemical transformations, and the lipophilic hexyl group can impart specific solubility and physicochemical properties to its derivatives.
Potential Applications:
Based on the chemistry of similar benzyl alcohol derivatives, this compound could serve as a precursor in the synthesis of:
-
Pharmaceutical Scaffolds: The introduction of an ortho-hexylphenylmethyl moiety could be explored in drug discovery to probe steric and lipophilic interactions with biological targets. Benzyl alcohol derivatives are found in various active pharmaceutical ingredients.[1]
-
Ester and Ether Derivatives: The hydroxyl group can be readily converted into esters and ethers, which have applications as plasticizers, fragrances, and solvents.
-
Halogenated Intermediates: Conversion of the alcohol to the corresponding benzyl halide would provide a reactive intermediate for nucleophilic substitution reactions to form new carbon-carbon and carbon-heteroatom bonds.
-
Polymer Building Blocks: Molecules with similar structures can be used in the synthesis of specialty polymers and resins.[2]
Hypothetical Experimental Protocols
The following protocols describe the potential synthesis of this compound and its subsequent use in a representative esterification reaction.
Synthesis of this compound via Reduction of 2-Hexylbenzaldehyde
This protocol outlines a hypothetical procedure for the synthesis of this compound by the reduction of 2-hexylbenzaldehyde using sodium borohydride.
Experimental Workflow:
Caption: Workflow for the synthesis of this compound.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| 2-Hexylbenzaldehyde | 190.28 | 5.0 g | 26.3 |
| Sodium borohydride (NaBH₄) | 37.83 | 1.2 g | 31.7 |
| Methanol (MeOH) | 32.04 | 100 mL | - |
| Water (H₂O) | 18.02 | 50 mL | - |
| 1 M Hydrochloric acid (HCl) | 36.46 | ~20 mL | - |
| Ethyl acetate (EtOAc) | 88.11 | 150 mL | - |
| Anhydrous sodium sulfate | 142.04 | As needed | - |
| Silica gel (for chromatography) | - | As needed | - |
| Hexane/Ethyl acetate mixture | - | As needed | - |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g (26.3 mmol) of 2-hexylbenzaldehyde in 100 mL of methanol.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add 1.2 g (31.7 mmol) of sodium borohydride to the solution in small portions over 15 minutes, ensuring the temperature remains below 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture again to 0°C and slowly quench the reaction by adding 50 mL of water, followed by the dropwise addition of 1 M HCl until the solution is neutral to slightly acidic (pH 6-7).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Expected Outcome:
A colorless to pale yellow oil. The hypothetical yield could range from 80-95%.
Use of this compound in Ester Synthesis: Preparation of (2-Hexylphenyl)methyl acetate
This protocol describes a hypothetical esterification of this compound with acetic anhydride to form (2-Hexylphenyl)methyl acetate, a potential fragrance or specialty solvent.
Experimental Workflow:
Caption: Workflow for the esterification of this compound.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| This compound | 192.30 | 4.0 g | 20.8 |
| Acetic anhydride | 102.09 | 3.2 mL | 33.3 |
| Pyridine | 79.10 | 5 mL | - |
| 1 M Hydrochloric acid (HCl) | 36.46 | 50 mL | - |
| Diethyl ether (Et₂O) | 74.12 | 100 mL | - |
| 1 M Sodium hydroxide (NaOH) | 40.00 | 30 mL | - |
| Brine (saturated NaCl solution) | - | 30 mL | - |
| Anhydrous magnesium sulfate | 120.37 | As needed | - |
Procedure:
-
In a 100 mL round-bottom flask, combine 4.0 g (20.8 mmol) of this compound, 5 mL of pyridine, and 3.2 mL (33.3 mmol) of acetic anhydride.
-
Heat the reaction mixture to 50°C and stir for 4 hours.
-
Monitor the reaction for the disappearance of the starting alcohol by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly add 50 mL of 1 M HCl to neutralize the pyridine.
-
Extract the mixture with diethyl ether (2 x 50 mL).
-
Combine the organic layers and wash sequentially with 30 mL of 1 M NaOH and 30 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ester.
-
If necessary, purify the product by vacuum distillation or column chromatography.
Expected Outcome:
A colorless oil with a characteristic fruity odor. The hypothetical yield could be in the range of 85-98%.
Potential Signaling Pathways and Logical Relationships
As there is no specific biological data for derivatives of this compound, we can only propose a hypothetical logical relationship for its potential use in structure-activity relationship (SAR) studies in drug discovery.
Caption: Hypothetical workflow for SAR studies using this compound.
This diagram illustrates how this compound could be used as a starting intermediate to generate a library of derivatives. These derivatives would then be subjected to biological screening to obtain activity data. The analysis of this data would inform structure-activity relationships, guiding the design and synthesis of new, potentially more potent, analogs in an iterative lead optimization cycle.
References
Application Note: Derivatization of (2-Hexylphenyl)methanol for Chromatographic Analysis
Introduction
(2-Hexylphenyl)methanol is a benzylic alcohol that, in its underivatized form, may present challenges for gas chromatographic (GC) analysis due to its polarity and potential for thermal degradation. For high-performance liquid chromatography (HPLC) analysis, it lacks a strong chromophore, limiting detection sensitivity with UV-Vis detectors. Derivatization is a chemical modification technique used to convert an analyte into a product with improved analytical properties.[1][2][3] This application note describes two primary derivatization strategies for the analysis of this compound: silylation for GC-Mass Spectrometry (GC-MS) and esterification for HPLC with UV detection.
Silylation is a robust and widely used derivatization method for compounds containing active hydrogen atoms, such as alcohols.[2][4] This process replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group, resulting in a derivative that is more volatile, less polar, and more thermally stable, making it ideal for GC analysis.[2] Esterification, on the other hand, can be employed to introduce a chromophore into the molecule, thereby enhancing its detectability by UV-Vis in HPLC analysis.[5][6]
Analytical Techniques
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for the analysis of the volatile trimethylsilyl (TMS) derivative of this compound. GC provides excellent separation of components in a mixture, while MS offers sensitive detection and structural confirmation.[1][7]
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: By converting this compound to an ester with a UV-absorbing group, HPLC with a UV detector can be effectively used for quantification.[6][8]
Experimental Protocols
Protocol 1: Silylation of this compound for GC-MS Analysis
This protocol details the derivatization of this compound to its corresponding trimethylsilyl ether.
Materials:
-
This compound standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[1]
-
Aprotic solvent (e.g., Pyridine, Acetonitrile, or Dichloromethane)
-
Reaction vials with screw caps and PTFE-lined septa
-
Heating block or water bath
-
GC-MS system
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in the chosen aprotic solvent at a concentration of approximately 1 mg/mL.
-
Derivatization Reaction:
-
Pipette 100 µL of the this compound stock solution into a reaction vial.
-
Add 200 µL of BSTFA + 1% TMCS to the vial. The silylating reagent should be in excess to ensure complete derivatization.[1]
-
Cap the vial tightly.
-
Vortex the mixture for 30 seconds.
-
Heat the vial at 70°C for 30 minutes in a heating block or water bath.[1]
-
-
Sample Analysis:
-
Allow the vial to cool to room temperature.
-
The sample is now ready for injection into the GC-MS system.
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
GC-MS Parameters (Typical):
| Parameter | Value |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250°C |
| Injection Mode | Split (e.g., 20:1) |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Oven Program | Initial temp 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min |
| MS Transfer Line | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-550 |
Protocol 2: Esterification of this compound for HPLC-UV Analysis
This protocol describes the esterification of this compound with p-Nitrobenzoyl chloride to introduce a chromophore for UV detection.
Materials:
-
This compound standard
-
p-Nitrobenzoyl chloride
-
Pyridine (as catalyst and solvent)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in dichloromethane at a concentration of approximately 1 mg/mL.
-
Derivatization Reaction:
-
In a reaction vial, combine 100 µL of the this compound stock solution with 500 µL of pyridine.
-
Add a 1.2 molar excess of p-Nitrobenzoyl chloride to the solution.
-
Cap the vial and stir the reaction mixture at room temperature for 2 hours.
-
-
Work-up:
-
Quench the reaction by adding 1 mL of saturated sodium bicarbonate solution.
-
Extract the aqueous layer twice with 1 mL of dichloromethane.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for HPLC analysis.
-
-
Sample Analysis:
-
Inject the prepared sample into the HPLC system.
-
HPLC-UV Parameters (Typical):
| Parameter | Value |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (e.g., 70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Data Presentation
Table 1: Comparison of Analytical Parameters for Derivatized this compound
| Parameter | Silylation (GC-MS) | Esterification (HPLC-UV) |
| Analyte Form | (2-Hexylphenyl)trimethylsilyl ether | p-Nitrobenzoyl ester of this compound |
| Volatility | High | Low |
| Thermal Stability | High | Moderate |
| Detection Principle | Mass-to-charge ratio | UV absorbance |
| Typical Retention Time | Dependent on GC program | Dependent on mobile phase composition |
| Limit of Detection | Low (ng/mL to pg/mL range) | Moderate (µg/mL to ng/mL range) |
| Confirmation | Mass spectral fragmentation pattern | Retention time and UV spectrum |
Visualizations
Caption: Workflow for the derivatization of this compound.
Caption: Silylation of this compound with BSTFA.
References
- 1. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 2. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 3. jfda-online.com [jfda-online.com]
- 4. Silylation - Wikipedia [en.wikipedia.org]
- 5. Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol in serum after derivatization with perfluorooctanoyl chloride: a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances - RSC Advances (RSC Publishing) [pubs.rsc.org]
Applications of (2-Hexylphenyl)methanol in Materials Science: An Overview
At present, there is a notable absence of established applications for (2-Hexylphenyl)methanol within the field of materials science. A comprehensive review of scientific literature and patent databases reveals a lack of specific research detailing its use as a monomer, polymer additive, or functional component in material formulations. The majority of available information pertains to the broader category of methanol and its derivatives, which have widespread use as solvents, fuels, and chemical feedstocks.
While the unique chemical structure of this compound, featuring both a hydroxyl group and a hexyl-substituted phenyl ring, suggests potential for tailored properties in materials, these have yet to be explored in depth. Theoretical applications could include its use as a reactive intermediate in the synthesis of novel polymers with specific thermal or mechanical properties, or as a plasticizer or compatibilizer in polymer blends. However, without experimental data, these remain speculative.
Potential Areas of Investigation
Further research into this compound could explore its utility in the following areas:
-
Polymer Synthesis: The hydroxyl group could serve as a site for polymerization, potentially leading to the creation of new polyesters, polyethers, or polyurethanes. The hexylphenyl group would likely influence the resulting polymer's solubility, thermal stability, and mechanical flexibility.
-
Functional Additive: Its aromatic and aliphatic components might impart useful properties as an additive. For instance, it could act as a plasticizer to increase the flexibility of rigid polymers or as a compatibilizing agent in immiscible polymer blends.
-
Organic Electronics: While no direct applications are documented, related phenylmethanol derivatives have been investigated in the context of organic semiconductors and dielectrics. The specific substitutions on this compound could be tuned to influence electronic properties for potential use in organic thin-film transistors (OTFTs) or other electronic devices.
Experimental Protocols: A Forward Look
Given the lack of existing experimental data, the following outlines a hypothetical experimental workflow for investigating the potential of this compound as a monomer in polyester synthesis. This protocol is intended as a guide for future research.
Protocol: Synthesis of a Polyester using this compound
Objective: To synthesize and characterize a polyester derived from this compound and a suitable diacid chloride.
Materials:
-
This compound
-
Adipoyl chloride (or other suitable diacid chloride)
-
Anhydrous pyridine (as an acid scavenger)
-
Anhydrous dichloromethane (as a solvent)
-
Methanol (for precipitation)
-
Nitrogen gas supply
Procedure:
-
Reaction Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The flask is flame-dried and allowed to cool under a stream of nitrogen.
-
Monomer Dissolution: this compound and anhydrous pyridine are dissolved in anhydrous dichloromethane in the reaction flask.
-
Acid Chloride Addition: Adipoyl chloride, dissolved in anhydrous dichloromethane, is added dropwise to the stirred solution at 0 °C.
-
Polymerization: The reaction mixture is allowed to warm to room temperature and stirred for 24 hours under a nitrogen atmosphere.
-
Precipitation and Purification: The resulting polymer solution is slowly poured into a large volume of methanol to precipitate the polyester. The precipitate is collected by filtration, washed with methanol, and dried under vacuum.
Characterization:
The synthesized polyester would then be characterized using various analytical techniques to determine its properties:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the polymer.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups of the polyester.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution.
-
Differential Scanning Calorimetry (DSC): To measure the glass transition temperature and melting point.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.
Data Presentation
As there is no quantitative data available for the applications of this compound in materials science, a structured table for comparison cannot be generated at this time. Future research, following protocols such as the one outlined above, would be necessary to produce the data required for such a table.
Visualizations
To facilitate future research and conceptualization, the following diagrams illustrate the potential logical relationships and experimental workflows.
Caption: Chemical structure and functional groups of this compound.
Caption: A proposed experimental workflow for materials science research.
Application Notes and Protocols: (2-Hexylphenyl)methanol in the Synthesis of Novel Polymers
Notice to the User:
Following a comprehensive search of available scientific literature and databases, it has been determined that there is currently insufficient publicly available information regarding the use of (2-Hexylphenyl)methanol in the synthesis of novel polymers. The search did not yield any specific application notes, experimental protocols, or quantitative data related to the polymerization of this compound or its direct derivatives.
The performed searches included queries for:
-
This compound in polymer synthesis
-
Synthesis of novel polymers using this compound
-
Application of this compound derived polymers
-
Experimental protocols for polymerization with this compound
-
Synthesis of this compound derivatives for polymerization
-
Polymers from this compound precursors
-
Use of this compound in material science
-
Application of this compound in drug delivery polymers
While the search results provided general information on polymer synthesis, biodegradable polymers, drug delivery systems, and various polymerization techniques, none of the retrieved documents specifically mentioned this compound as a monomer, initiator, chain transfer agent, or precursor for a polymerizable derivative.
Therefore, it is not possible to provide the requested detailed Application Notes and Protocols, including data presentation in tables, experimental methodologies, and Graphviz diagrams, as the foundational information is not present in the accessible scientific domain.
It is recommended that researchers interested in this specific topic consider this an area for novel research. The exploration of this compound as a building block for new polymers could be a valuable contribution to the field of polymer chemistry. Future research could involve:
-
Monomer Synthesis: Functionalizing this compound to introduce polymerizable groups (e.g., acrylates, methacrylates, vinyl ethers, or epoxides).
-
Polymerization Studies: Investigating the polymerization of the synthesized monomer(s) through various techniques such as free radical, controlled radical, cationic, or anionic polymerization.
-
Polymer Characterization: Analyzing the properties of the resulting polymers, including molecular weight, thermal properties (glass transition temperature, melting point), mechanical properties, and solubility.
-
Application Exploration: Evaluating the potential applications of the novel polymers in areas such as specialty coatings, advanced materials, or biomedical applications, including drug delivery.
Due to the lack of specific data, the generation of the requested content cannot be fulfilled at this time.
Application Notes and Protocols for Esterification Reactions Involving (2-Hexylphenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of esterification reactions involving (2-hexylphenyl)methanol, a sterically hindered primary alcohol. Due to the ortho-hexyl substituent, this alcohol presents unique challenges and opportunities in ester synthesis. This document outlines relevant catalytic systems, detailed experimental protocols, and potential applications of the resulting esters, particularly within the fields of drug development and materials science.
Introduction to the Esterification of this compound
Esterification of sterically hindered alcohols like this compound can be challenging under standard Fischer esterification conditions due to steric hindrance around the hydroxyl group, which impedes the approach of the carboxylic acid. However, the synthesis of esters from this alcohol is of interest due to the potential for creating novel molecules with unique physicochemical properties conferred by the bulky ortho-alkyl group. These esters may find applications as specialized solvents, plasticizers, fragrances, or as intermediates in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).
Recent research has focused on the development of highly active and selective catalysts to overcome the steric barriers associated with such transformations. This document details protocols using promising catalytic systems for the efficient esterification of this compound.
Catalytic Systems for Esterification of Sterically Hindered Alcohols
Traditional acid catalysts such as sulfuric acid often lead to low yields and side reactions when dealing with sterically hindered alcohols. More advanced catalytic systems are required for efficient esterification.
Zirconocene Dichloride Catalysis
Metallocene complexes, particularly those of zirconium, have shown significant catalytic activity in esterification reactions, including those involving sterically hindered substrates. Zirconocene dichloride (Cp₂ZrCl₂) is a promising catalyst for the esterification of benzyl alcohols.
1-Methylimidazole (NMI) Catalysis
N-methylimidazole is an effective nucleophilic catalyst for the acylation of sterically hindered alcohols. It operates via a different mechanism than acid catalysts, often leading to higher yields and milder reaction conditions. The reaction typically involves an acid anhydride or acid chloride as the acylating agent.
Experimental Protocols
The following are detailed protocols for the esterification of this compound using the aforementioned catalytic systems.
Protocol 1: Zirconocene Dichloride Catalyzed Esterification with Benzoic Acid
This protocol is adapted from studies on the zirconocene-catalyzed esterification of benzyl alcohol and is optimized for the more sterically hindered this compound.
Materials:
-
This compound
-
Benzoic acid
-
Zirconocene dichloride (Cp₂ZrCl₂)
-
Toluene, anhydrous
-
Nitrogen gas (inert atmosphere)
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Heating and stirring apparatus
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 mmol, 1.0 eq.).
-
Add benzoic acid (1.2 mmol, 1.2 eq.) and zirconocene dichloride (0.02 mmol, 2 mol%).
-
Add anhydrous toluene (5 mL) to the flask.
-
Heat the reaction mixture to 80°C with vigorous stirring under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is expected to proceed to a reasonable conversion within 24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired (2-hexylphenyl)methyl benzoate.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Expected Outcome:
Based on analogous reactions with benzyl alcohol, a moderate to good yield of the ester can be anticipated. The ortho-hexyl group may slightly reduce the yield compared to the unhindered analogue.
Protocol 2: 1-Methylimidazole Catalyzed Acylation with Acetic Anhydride
This protocol utilizes the nucleophilic catalysis of 1-methylimidazole for the acylation of this compound, a method known to be effective for sterically hindered alcohols.[1]
Materials:
-
This compound
-
Acetic anhydride
-
1-Methylimidazole (NMI)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for organic synthesis
-
Stirring apparatus
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer, add this compound (1.0 mmol, 1.0 eq.) and anhydrous dichloromethane (5 mL).
-
Add 1-methylimidazole (0.1 mmol, 10 mol%).
-
Add acetic anhydride (1.5 mmol, 1.5 eq.) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield (2-hexylphenyl)methyl acetate.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Quantitative Data Summary
While specific quantitative data for the esterification of this compound is not extensively available in the literature, the following table provides expected yields based on reactions with structurally similar, sterically hindered alcohols.
| Ester Product | Carboxylic Acid/Anhydride | Catalyst | Solvent | Temperature (°C) | Expected Yield (%) |
| (2-Hexylphenyl)methyl benzoate | Benzoic Acid | Zirconocene dichloride | Toluene | 80 | 60-75 |
| (2-Hexylphenyl)methyl acetate | Acetic Anhydride | 1-Methylimidazole | DCM | Room Temp | 85-95[1] |
Applications in Drug Development and Materials Science
Esters of ortho-alkylated benzyl alcohols, such as this compound, are of interest in several areas:
-
Prodrugs: The ester linkage can be designed to be cleaved in vivo, releasing a pharmacologically active carboxylic acid. The lipophilic (2-hexylphenyl)methyl group can enhance the drug's membrane permeability and oral bioavailability.
-
Photoresponsive Materials: Ortho-nitrobenzyl esters are known to be photolabile.[2] While this compound itself is not a nitrobenzyl derivative, the principle of using bulky ortho substituents to influence the properties of photo-cleavable groups is an active area of research.
-
Specialty Polymers: Esters derived from long-chain fatty acids and this compound could be explored as monomers for the synthesis of specialty polymers with unique thermal and mechanical properties.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general reaction mechanism for Fischer esterification and a typical experimental workflow for product purification.
Caption: General mechanism of Fischer Esterification.
Caption: Experimental workflow for product purification.
Conclusion
The esterification of this compound, while challenging due to steric hindrance, can be achieved with good yields using appropriate catalytic systems such as zirconocene dichloride or 1-methylimidazole. The resulting esters have potential applications in diverse fields, including drug delivery and materials science, owing to the unique properties imparted by the ortho-hexylphenyl moiety. The protocols and data presented here provide a solid foundation for researchers to explore the synthesis and applications of this interesting class of esters. Further research is warranted to fully elucidate the reaction scope and the pharmacological and material properties of these novel compounds.
References
Application Notes and Protocols for (2-Hexylphenyl)methanol Derivatives in Catalysis
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive literature searches did not yield specific examples of (2-Hexylphenyl)methanol being directly used as a ligand in catalysis. The following application notes and protocols are based on the broader class of ortho-alkylphenyl alcohol derivatives and analogous structures used in the synthesis of ligands for asymmetric catalysis. These examples are intended to be illustrative and provide a framework for how a molecule like this compound could potentially be functionalized and utilized in catalytic applications.
Introduction: The Role of ortho-Alkylphenyl Alcohols in Ligand Synthesis
Ortho-substituted phenyl methanol derivatives serve as valuable precursors for the synthesis of a variety of chiral ligands used in asymmetric catalysis. The ortho-alkyl group, such as a hexyl group, can provide steric hindrance that influences the conformational rigidity and the chiral environment of the resulting metal-ligand complex. This steric influence is crucial for achieving high enantioselectivity in catalytic reactions.
The hydroxyl group of this compound can be readily converted into other functional groups, such as phosphines, phosphites, or N-heterocyclic carbenes (NHCs), which are common coordinating moieties in catalytic ligands.
Logical Relationship: From Precursor to Catalytic Application
Application Notes and Protocols: Biological Activity Screening of (2-Hexylphenyl)methanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The discovery and development of novel therapeutic agents are paramount to advancing human health. The journey from a newly synthesized compound to a potential drug candidate is a meticulous process involving rigorous screening for biological activity. This document provides a generalized framework for the initial biological evaluation of novel chemical entities, using the hypothetical class of (2-Hexylphenyl)methanol derivatives as an example.
The primary goal of this initial screening is to identify and characterize any potential therapeutic effects, as well as to assess the cytotoxicity of the newly synthesized compounds. The protocols outlined herein describe common in vitro assays that are fundamental to a preliminary biological activity assessment. These assays include the evaluation of cytotoxicity against mammalian cell lines, antimicrobial activity against pathogenic bacteria, and the potential for enzyme inhibition.
The data generated from these screens are crucial for establishing structure-activity relationships (SAR) and for guiding the subsequent optimization of lead compounds. It is important to note that these are foundational assays, and promising results would necessitate further, more specific, and in-depth biological investigations.
Data Presentation: Summary of In Vitro Biological Activities
The following tables present a hypothetical summary of the biological activities of a series of this compound derivatives. This structured format allows for a clear and direct comparison of the potency and spectrum of activity of the different analogs.
Table 1: Cytotoxicity of this compound Derivatives against Human Cancer Cell Lines
| Compound ID | Derivative Substitution | IC₅₀ (µM) vs. HeLa | IC₅₀ (µM) vs. A549 | IC₅₀ (µM) vs. MCF-7 |
| SH-001 | Unsubstituted | > 100 | > 100 | > 100 |
| SH-002 | 4-Chloro | 75.2 | 88.1 | 95.4 |
| SH-003 | 4-Methoxy | > 100 | > 100 | > 100 |
| SH-004 | 3,4-Dichloro | 45.8 | 52.3 | 61.7 |
| SH-005 | 4-Nitro | 22.5 | 31.9 | 28.4 |
| Doxorubicin | (Positive Control) | 0.8 | 1.2 | 0.9 |
IC₅₀: The concentration of the compound that inhibits 50% of cell growth.
Table 2: Antimicrobial Activity of this compound Derivatives
| Compound ID | Derivative Substitution | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| SH-001 | Unsubstituted | > 128 | > 128 |
| SH-002 | 4-Chloro | 64 | 128 |
| SH-003 | 4-Methoxy | > 128 | > 128 |
| SH-004 | 3,4-Dichloro | 32 | 64 |
| SH-005 | 4-Nitro | 16 | 32 |
| Ciprofloxacin | (Positive Control) | 1 | 0.5 |
MIC: Minimum Inhibitory Concentration, the lowest concentration of the compound that prevents visible growth of the microorganism.
Table 3: Enzyme Inhibitory Activity of this compound Derivatives
| Compound ID | Derivative Substitution | % Inhibition of Cyclooxygenase-2 (COX-2) at 10 µM |
| SH-001 | Unsubstituted | 5.2 |
| SH-002 | 4-Chloro | 25.8 |
| SH-003 | 4-Methoxy | 8.1 |
| SH-004 | 3,4-Dichloro | 45.6 |
| SH-005 | 4-Nitro | 68.3 |
| Celecoxib | (Positive Control) | 95.7 |
Experimental Protocols
The following are detailed protocols for the key experiments cited in the data tables.
In Vitro Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
This compound derivatives
-
Human cancer cell lines (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the complete medium. The final concentration of DMSO should not exceed 0.5%.
-
After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent like doxorubicin (positive control).
-
Incubate the plate for another 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the IC₅₀ value by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
Principle: This method determines the minimum inhibitory concentration (MIC) of a compound by challenging the microorganism with serial dilutions of the compound in a liquid growth medium.
Materials:
-
This compound derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Resazurin solution (optional, as a viability indicator)
Protocol:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform a two-fold serial dilution of each compound in MHB to obtain a range of concentrations.
-
Prepare a bacterial inoculum and dilute it in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the standardized bacterial suspension to each well containing the test compound. Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Optionally, add a viability indicator like resazurin to each well and incubate for a further 2-4 hours to aid in the determination of the MIC. A color change from blue to pink indicates bacterial growth.
Enzyme Inhibition Assay: Generic Protocol
Principle: This protocol provides a general framework for assessing the inhibitory effect of a compound on a specific enzyme. The example here is for an enzyme that produces a chromogenic product.
Materials:
-
Purified enzyme (e.g., Cyclooxygenase-2)
-
Substrate for the enzyme (e.g., Arachidonic Acid)
-
Assay buffer
-
This compound derivatives
-
Positive control inhibitor (e.g., Celecoxib)
-
96-well plate
-
Microplate reader
Protocol:
-
Prepare solutions of the enzyme, substrate, and test compounds in the assay buffer.
-
To the wells of a 96-well plate, add the assay buffer, the test compound at the desired concentration, and the enzyme solution.
-
Incubate the mixture for a predefined period (e.g., 15 minutes) at the optimal temperature for the enzyme to allow the compound to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Monitor the formation of the product by measuring the absorbance at the appropriate wavelength at regular intervals or at a fixed endpoint.
-
Include controls: a reaction with no inhibitor (100% enzyme activity) and a reaction with a known inhibitor (positive control).
-
Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control.
-
The percentage of inhibition is calculated as: [1 - (Absorbance of test well / Absorbance of control well)] x 100%.
Visualizations
Caption: General workflow for drug discovery and development.
Caption: Hypothetical signaling pathway inhibited by a derivative.
Caption: Experimental workflow of the MTT cytotoxicity assay.
Application Note: A Scalable Protocol for the Synthesis of (2-Hexylphenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the scaled-up synthesis of (2-Hexylphenyl)methanol, a key intermediate in various research and development applications. The outlined procedure is based on established chemical principles, prioritizing safety, scalability, and purity of the final product.
Introduction
This compound is a substituted benzyl alcohol derivative. Compounds of this class are valuable building blocks in medicinal chemistry and materials science. This protocol details a two-step synthetic route commencing with the preparation of 2-hexylbenzaldehyde, followed by a Grignard reaction to yield the target secondary alcohol. The protocol is designed for a laboratory scale-up, with considerations for reaction monitoring, work-up, and purification.
Overall Reaction Scheme
The synthesis of this compound is achieved through a two-step process:
-
Step 1: Synthesis of 2-Hexylbenzaldehyde via a formylation reaction of a suitable starting material. For the purpose of this protocol, we will assume the use of a commercially available or previously synthesized 1-bromo-2-hexylbenzene.
-
Step 2: Grignard Reaction of 2-hexylbenzaldehyde with a suitable Grignard reagent to form this compound.
Experimental Protocols
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| 1-Bromo-2-hexylbenzene | C₁₂H₁₇Br | 241.17 | ≥98% | Commercial |
| Magnesium Turnings | Mg | 24.31 | ≥99.8% | Commercial |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Anhydrous, ≥99.8% | Commercial |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Anhydrous, ≥99.9% | Commercial |
| Methylmagnesium Bromide | CH₃MgBr | 119.23 | 3.0 M in Diethyl Ether | Commercial |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous, ≥99.7% | Commercial |
| Hydrochloric Acid | HCl | 36.46 | 37% (w/w) | Commercial |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | Saturated Solution | Commercial |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Granular | Commercial |
| Silica Gel | SiO₂ | 60.08 | 60 Å, 230-400 mesh | Commercial |
| Hexane | C₆H₁₄ | 86.18 | ACS Grade | Commercial |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade | Commercial |
Step 1: Synthesis of 2-Hexylbenzaldehyde
This procedure outlines the formylation of 1-bromo-2-hexylbenzene to produce 2-hexylbenzaldehyde. This is a crucial intermediate for the subsequent Grignard reaction.
Reaction:
Protocol:
-
Preparation of Grignard Reagent:
-
Under an inert atmosphere (Nitrogen or Argon), charge a dry 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel with magnesium turnings (26.7 g, 1.1 mol).
-
Add anhydrous tetrahydrofuran (THF, 250 mL) to the flask.
-
In the dropping funnel, prepare a solution of 1-bromo-2-hexylbenzene (241.2 g, 1.0 mol) in anhydrous THF (750 mL).
-
Add a small portion (approx. 50 mL) of the 1-bromo-2-hexylbenzene solution to the magnesium suspension. The reaction should initiate, indicated by a gentle reflux. If the reaction does not start, a small crystal of iodine can be added as an initiator.
-
Once the reaction has started, add the remaining 1-bromo-2-hexylbenzene solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, continue to stir the reaction mixture at reflux for an additional 2 hours to ensure complete formation of the Grignard reagent.
-
-
Formylation Reaction:
-
Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath.
-
Slowly add anhydrous N,N-dimethylformamide (DMF, 87.7 g, 1.2 mol) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.
-
After the addition of DMF is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1 hour.
-
-
Work-up and Purification:
-
Carefully pour the reaction mixture into a 4 L beaker containing a stirred mixture of crushed ice (1 kg) and concentrated hydrochloric acid (200 mL).
-
Transfer the mixture to a 4 L separatory funnel and extract with diethyl ether (3 x 500 mL).
-
Combine the organic layers and wash sequentially with water (2 x 500 mL), saturated sodium bicarbonate solution (2 x 500 mL), and brine (500 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude 2-hexylbenzaldehyde is then purified by vacuum distillation.
-
Expected Yield and Purity:
| Product | Theoretical Yield (g) | Expected Actual Yield (g) | Yield (%) | Purity (by GC) |
| 2-Hexylbenzaldehyde | 190.3 | 142.7 - 161.8 | 75 - 85 | >98% |
Step 2: Synthesis of this compound via Grignard Reaction
This protocol details the reaction of 2-hexylbenzaldehyde with methylmagnesium bromide to produce the target compound, this compound.[1][2]
Reaction:
Protocol:
-
Grignard Reaction:
-
Under an inert atmosphere, dissolve the purified 2-hexylbenzaldehyde (152.2 g, 0.8 mol) in anhydrous diethyl ether (1 L) in a dry 3 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.
-
Cool the solution to 0 °C in an ice-water bath.
-
Slowly add methylmagnesium bromide (3.0 M solution in diethyl ether, 320 mL, 0.96 mol) dropwise from the dropping funnel, ensuring the internal temperature does not exceed 5 °C. The highly exothermic nature of this reaction requires careful control of the addition rate.[3]
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture back to 0 °C and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (500 mL).
-
Transfer the mixture to a 4 L separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 300 mL).
-
Combine the organic layers and wash with water (2 x 500 mL) and brine (500 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude this compound is then purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 0% to 20% ethyl acetate).
-
Expected Yield and Purity:
| Product | Theoretical Yield (g) | Expected Actual Yield (g) | Yield (%) | Purity (by HPLC) |
| This compound | 165.1 | 132.1 - 148.6 | 80 - 90 | >99% |
Characterization
The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.1-7.4 (m, 4H, Ar-H), ~4.7 (d, 1H, CH-OH), ~2.6 (t, 2H, Ar-CH₂), ~1.8 (s, 1H, OH), ~1.5 (m, 2H, CH₂), ~1.2-1.4 (m, 6H, 3xCH₂), ~0.9 (t, 3H, CH₃) ppm. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~142, 138, 128, 127, 126, 125 (Ar-C), ~70 (CH-OH), ~35 (Ar-CH₂), ~31, 29, 22 (CH₂), ~14 (CH₃) ppm. |
| FT-IR (neat) | ~3350 cm⁻¹ (broad, O-H stretch), ~3020-3080 cm⁻¹ (C-H stretch, aromatic), ~2850-2960 cm⁻¹ (C-H stretch, aliphatic), ~1050 cm⁻¹ (C-O stretch). |
| Mass Spec. (EI) | m/z (%): 206 (M⁺), 188, 135, 107, 91, 77. |
Workflow Diagram
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of (2-Hexylphenyl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of (2-Hexylphenyl)methanol synthesis. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and versatile method for the synthesis of this compound is the Grignard reaction. This involves the reaction of a Grignard reagent, specifically hexylmagnesium halide (e.g., hexylmagnesium bromide), with a suitable ortho-substituted benzaldehyde derivative, such as 2-bromobenzaldehyde or salicylaldehyde, followed by an acidic workup.[1][2][3]
Q2: What are the critical parameters affecting the yield of the Grignard reaction for this synthesis?
Several factors are crucial for maximizing the yield of this compound:
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Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, especially water.[2] The presence of even trace amounts of moisture will quench the Grignard reagent, reducing the yield. All glassware must be thoroughly dried, and anhydrous solvents must be used.
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Quality of Magnesium: The surface of the magnesium turnings should be activated to initiate the formation of the Grignard reagent. This can be achieved by grinding the turnings or using a small amount of an initiator like iodine or 1,2-dibromoethane.[4]
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Solvent Choice: Ethereal solvents like diethyl ether or tetrahydrofuran (THF) are essential for stabilizing the Grignard reagent.[5]
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Temperature Control: The formation of the Grignard reagent is exothermic and may require initial heating to start, but subsequent cooling might be necessary to control the reaction rate. The addition of the aldehyde to the Grignard reagent should also be controlled to prevent side reactions.
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Purity of Reagents: The alkyl halide and the aldehyde should be pure and free from water.
Q3: What are the common side reactions that can lower the yield?
The primary side reactions include:
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Wurtz Coupling: The Grignard reagent can react with the unreacted alkyl halide to form a dimer (in this case, dodecane). This is more likely to occur at higher temperatures.
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Reaction with Water: As mentioned, any moisture will protonate the Grignard reagent, forming hexane and reducing the amount of reagent available for the desired reaction.[2]
-
Enolization of the Aldehyde: If the aldehyde has acidic alpha-protons and a sterically hindered carbonyl group, the Grignard reagent can act as a base and deprotonate the aldehyde, leading to byproducts instead of the desired alcohol.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Product Yield | Incomplete formation of the Grignard reagent. | Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents (e.g., freshly opened or distilled). Activate magnesium turnings with a crystal of iodine or a few drops of 1,2-dibromoethane. |
| Presence of water in reagents or solvent. | Use freshly distilled or commercially available anhydrous solvents. Ensure the alkyl halide and aldehyde are dry. | |
| Poor quality of magnesium turnings. | Use fresh, shiny magnesium turnings. Gently crush them in a mortar and pestle before the reaction to expose a fresh surface. | |
| Formation of a White Precipitate During Grignard Reagent Preparation | Formation of magnesium oxides or hydroxides due to exposure to air and moisture. | Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction. |
| Significant Amount of Dodecane as a Byproduct | Wurtz coupling reaction is favored. | Add the alkyl halide solution slowly to the magnesium turnings to maintain a gentle reflux and avoid high local concentrations of the halide. Avoid excessive heating during Grignard formation. |
| Product is an Oil and Difficult to Purify by Recrystallization | This compound is expected to be a liquid at room temperature. | Purify the product using column chromatography on silica gel.[6] A suitable eluent system would be a mixture of hexanes and ethyl acetate, starting with a low polarity and gradually increasing it. Alternatively, distillation under reduced pressure can be employed. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
This protocol is a generalized procedure based on standard Grignard reaction methodologies.
Materials:
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Magnesium turnings
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1-Bromohexane
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2-Bromobenzaldehyde
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Anhydrous diethyl ether or THF
-
Anhydrous HCl in diethyl ether or saturated aqueous ammonium chloride solution
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Anhydrous sodium sulfate
-
Iodine crystal (as initiator)
Procedure:
-
Preparation of the Grignard Reagent (Hexylmagnesium Bromide):
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Place magnesium turnings (1.2 equivalents) in the flask.
-
Add a small crystal of iodine.
-
In the dropping funnel, place a solution of 1-bromohexane (1.0 equivalent) in anhydrous diethyl ether.
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Add a small portion of the 1-bromohexane solution to the magnesium. The reaction may need gentle heating to initiate. The disappearance of the iodine color and the appearance of a cloudy solution indicate the start of the reaction.
-
Once the reaction has started, add the remaining 1-bromohexane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with 2-Bromobenzaldehyde:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve 2-bromobenzaldehyde (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the aldehyde solution dropwise to the stirred Grignard reagent at a rate that keeps the reaction temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of a saturated aqueous solution of ammonium chloride or dilute HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.[6]
-
Visualizations
Reaction Pathway
Caption: Synthesis of this compound via Grignard Reaction.
Experimental Workflow
Caption: General Experimental Workflow for Synthesis.
Troubleshooting Logic
Caption: Troubleshooting Decision Tree for Low Yield.
References
- 1. Benzyl alcohol - Wikipedia [en.wikipedia.org]
- 2. 6.4 Reactions of Alkyl Halides: Grignard Reagents – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 3. Grignard Reagent, Use and Mechanism of Grignard Reagent [pw.live]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. asianpubs.org [asianpubs.org]
Technical Support Center: Synthesis of (2-Hexylphenyl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (2-Hexylphenyl)methanol. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: There are three primary synthetic routes to prepare this compound:
-
Grignard Reaction: This involves the reaction of a Grignard reagent, 2-hexylphenylmagnesium bromide, with formaldehyde. The Grignard reagent is typically prepared from 2-hexylbromobenzene and magnesium metal.
-
Reduction of 2-Hexylbenzoic Acid: This method uses a strong reducing agent, most commonly lithium aluminum hydride (LiAlH₄), to reduce the carboxylic acid group of 2-hexylbenzoic acid to a primary alcohol.
-
Directed Ortho-lithiation: This approach involves the deprotonation of hexylbenzene at the ortho position using a strong organolithium base, followed by quenching the resulting aryllithium species with formaldehyde.
Q2: What are the main side reactions I should be aware of for each method?
A2: Each synthetic route has its characteristic side reactions:
-
Grignard Reaction: The most common side reaction is the formation of a homocoupling product, 1,2-di(2-hexylphenyl)ethane, also known as a Wurtz-type coupling. This is more prevalent if the reaction is overheated or if there are impurities in the starting materials.
-
Reduction of 2-Hexylbenzoic Acid: The primary concern is ensuring complete reduction. Incomplete reduction can leave unreacted starting material. Also, the highly reactive nature of LiAlH₄ requires strictly anhydrous conditions to prevent violent reactions with water and loss of reagent.
-
Directed Ortho-lithiation: A potential side reaction is lithiation at the benzylic position of the hexyl group, which is also acidic. The regioselectivity between ortho- and benzylic lithiation can be influenced by the choice of base and reaction conditions.
Q3: How can I purify the final product, this compound?
A3: Purification of this compound typically involves a combination of techniques:
-
Aqueous Workup: After the reaction, an aqueous workup is necessary to quench the reaction and remove inorganic salts.
-
Extraction: The product is then extracted into an organic solvent.
-
Column Chromatography: This is the most effective method for separating the desired product from side products and unreacted starting materials. A silica gel column with a gradient of ethyl acetate in hexanes is a common choice.
-
Distillation: If the product is thermally stable, vacuum distillation can be used for purification, especially on a larger scale.
Troubleshooting Guides
Method 1: Grignard Reaction with Formaldehyde
Issue 1: The Grignard reaction does not initiate.
| Possible Cause | Solution |
| Wet glassware or solvent | Flame-dry all glassware under vacuum and use anhydrous solvents. |
| Inactive magnesium surface | Gently crush the magnesium turnings in a mortar and pestle before use to expose a fresh surface. A small crystal of iodine can also be used as an activator. |
| Impure 2-hexylbromobenzene | Purify the starting material by distillation or filtration through a short plug of silica gel. |
Issue 2: Low yield of this compound.
| Possible Cause | Solution |
| Wurtz-coupling side reaction | Maintain a low reaction temperature (0 °C to room temperature) and add the 2-hexylbromobenzene slowly to the magnesium suspension. |
| Reaction with atmospheric moisture or CO₂ | Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction. |
| Inefficient reaction with formaldehyde | Use freshly depolymerized paraformaldehyde or a solution of formaldehyde in an anhydrous solvent. Bubbling formaldehyde gas through the Grignard solution is also an option. |
Method 2: Reduction of 2-Hexylbenzoic Acid with LiAlH₄
Issue 1: The reaction is very slow or incomplete.
| Possible Cause | Solution |
| Inactive LiAlH₄ | Use a fresh bottle of LiAlH₄. Old or improperly stored reagent can be less reactive due to reaction with atmospheric moisture. |
| Insufficient amount of LiAlH₄ | Use a slight excess of LiAlH₄ (e.g., 1.5-2 equivalents) to ensure complete reduction. |
| Poor solubility of the starting material | Use a higher boiling point solvent like tetrahydrofuran (THF) and perform the reaction at reflux. |
Issue 2: Violent reaction or gas evolution upon adding LiAlH₄.
| Possible Cause | Solution | | Presence of water in the solvent or on glassware | Ensure all glassware is rigorously dried and use anhydrous solvents. Add the LiAlH₄ slowly and in portions to a cooled solution of the carboxylic acid. | | Acidic proton of the carboxylic acid | The initial reaction between LiAlH₄ and the carboxylic acid proton is highly exothermic and evolves hydrogen gas. Add the LiAlH₄ slowly to a cooled solution to control the reaction rate. |
Method 3: Directed Ortho-lithiation of Hexylbenzene
Issue 1: Low yield of the desired ortho-substituted product.
| Possible Cause | Solution | | Competing benzylic lithiation | Use a sterically hindered alkyllithium base like sec-butyllithium or tert-butyllithium, which can favor deprotonation at the less hindered ortho position. The addition of a coordinating agent like TMEDA (tetramethylethylenediamine) can also influence regioselectivity. | | Incomplete lithiation | Use a sufficient excess of the organolithium reagent and allow for an adequate reaction time at low temperature (e.g., -78 °C) before adding formaldehyde. | | Reaction of the organolithium with the solvent | At higher temperatures, organolithiums can react with ethereal solvents like THF. Maintain a low temperature throughout the lithiation step. |
Quantitative Data Summary
The following table summarizes typical, illustrative data for the different synthetic routes. Actual results may vary depending on experimental conditions and scale.
| Parameter | Grignard Reaction | LiAlH₄ Reduction | Directed Ortho-lithiation |
| Typical Yield | 60-75% | 85-95% | 50-65% |
| Purity before Chromatography | 70-85% | 90-98% | 60-75% |
| Major Impurities | 1,2-di(2-hexylphenyl)ethane, unreacted 2-hexylbromobenzene | Unreacted 2-hexylbenzoic acid | Benzylic functionalized hexylbenzene, unreacted hexylbenzene |
| Reaction Time | 2-4 hours | 1-3 hours | 3-5 hours |
| Reaction Temperature | 0 °C to reflux | 0 °C to reflux | -78 °C to room temperature |
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq). Add a small crystal of iodine. In the dropping funnel, place a solution of 2-hexylbromobenzene (1.0 eq) in anhydrous diethyl ether or THF. Add a small portion of the bromide solution to the magnesium and gently heat to initiate the reaction. Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional hour.
-
Reaction with Formaldehyde: Cool the Grignard solution to 0 °C. Add a solution of freshly depolymerized paraformaldehyde (1.5 eq) in anhydrous THF dropwise.
-
Workup: After the addition is complete, stir the reaction at room temperature for 1 hour. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Protocol 2: Synthesis of this compound via LiAlH₄ Reduction
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, dissolve 2-hexylbenzoic acid (1.0 eq) in anhydrous THF.
-
Reduction: Cool the solution to 0 °C. Slowly add a solution of LiAlH₄ (1.5 eq) in THF via the dropping funnel. After the initial vigorous reaction subsides, allow the mixture to warm to room temperature and then reflux for 2 hours.
-
Workup: Cool the reaction mixture to 0 °C. Cautiously add water dropwise to quench the excess LiAlH₄, followed by a 15% aqueous solution of sodium hydroxide, and then more water. Stir the resulting suspension until a white precipitate forms. Filter the solid and wash it with THF.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel.
Visualizations
Caption: Workflow for the Grignard synthesis of this compound.
Caption: Desired vs. side reactions in the Grignard synthesis.
Technical Support Center: Purification of (2-Hexylphenyl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of (2-Hexylphenyl)methanol.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound and what are the expected impurities?
A1: The most prevalent laboratory synthesis method is the Grignard reaction. This can be achieved by reacting 2-bromobenzaldehyde with hexylmagnesium bromide or by reacting benzaldehyde with (2-hexylphenyl)magnesium bromide.
Common impurities include:
-
Unreacted starting materials: Residual benzaldehyde or 2-bromobenzaldehyde, and the corresponding organohalide.
-
Homocoupling byproducts: Biphenyl or dihexyl compounds can form from the Grignard reagent reacting with the parent aryl or alkyl halide.[1][2]
-
Benzene: Formed by the reaction of the Grignard reagent with any trace amounts of water in the reaction mixture.
-
Magnesium salts: These are typically removed during the aqueous workup.
Q2: My this compound product is an oil and won't crystallize. What should I do?
A2: It is not uncommon for substituted benzyl alcohols with alkyl chains to be oils or low-melting solids. If direct crystallization is unsuccessful, consider the following:
-
Solvent Pair Recrystallization: Use a solvent system where your product is soluble in one solvent (the "good" solvent) and insoluble in the other (the "bad" solvent). Common pairs include heptane/ethyl acetate or methanol/water.[3] Dissolve the oil in a minimal amount of the "good" solvent at an elevated temperature and slowly add the "bad" solvent until turbidity appears. Then, allow it to cool slowly.
-
Low-Temperature Crystallization: Try dissolving the oil in a suitable solvent and cooling it to low temperatures (e.g., -20°C or -78°C) for an extended period.[4]
-
Seed Crystals: If you have a small amount of pure, solid this compound, adding a seed crystal to the cooled, saturated solution can induce crystallization.
-
Purification as an Oil: If crystallization remains challenging, column chromatography is an effective method for purifying oily products.
Q3: I am having trouble separating this compound from a byproduct with very similar polarity by column chromatography. What can I do?
A3: When dealing with impurities of similar polarity, consider these strategies:
-
Optimize the Mobile Phase: Use a shallow solvent gradient with a very gradual increase in the polar solvent. Test various solvent systems; for instance, if a hexane/ethyl acetate system is failing, a dichloromethane/methanol system might offer different selectivity.[5][6]
-
Change the Stationary Phase: Standard silica gel separates based on polarity. Consider using a different stationary phase. A phenyl-hexyl column can provide alternative selectivity for aromatic compounds based on π-π interactions.[7][8] Using methanol as a component of the mobile phase can enhance these interactions.[7][8]
-
Repeat Chromatography: If a single column does not provide adequate separation, collecting the mixed fractions and subjecting them to a second round of chromatography can improve purity.
Troubleshooting Guides
Troubleshooting a Failed or Low-Yielding Grignard Reaction
| Symptom | Possible Cause | Recommended Solution |
| Reaction does not initiate (no bubbling or color change). | Inactive magnesium surface due to oxide layer. | Gently crush the magnesium turnings under an inert atmosphere. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium.[9] |
| Wet glassware or solvent. | Flame-dry all glassware under vacuum and cool under an inert gas (e.g., nitrogen or argon). Use anhydrous solvents.[1][10] | |
| Low yield of this compound. | Grignard reagent was quenched by water. | Ensure all reagents and equipment are scrupulously dry.[1][10] |
| Formation of homocoupling byproduct. | Add the organohalide slowly to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture.[2] | |
| Incomplete reaction. | Ensure the reaction is stirred efficiently and allowed to proceed for a sufficient amount of time. Gentle heating might be necessary, but avoid excessive temperatures which can promote side reactions.[11] |
Troubleshooting Purification by Recrystallization
| Symptom | Possible Cause | Recommended Solution |
| Product "oils out" instead of crystallizing. | The solution is supersaturated, or the melting point of the solid is below the temperature of the solution. | Add a small amount of additional hot solvent to redissolve the oil, then allow it to cool more slowly. Consider using a different solvent system.[4] |
| No crystals form upon cooling. | The solution is not sufficiently saturated, or the compound is very soluble in the chosen solvent at low temperatures. | Evaporate some of the solvent to increase the concentration and then cool again. If crystals still do not form, the solvent is likely unsuitable. |
| Crystals are colored or appear impure. | Impurities are co-crystallizing with the product. | The chosen solvent may not be ideal for excluding the impurity. Try a different solvent or solvent pair. A second recrystallization may be necessary. |
| Low recovery of the product. | Too much solvent was used, or the product has significant solubility in the cold solvent. | Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled to minimize the amount of product remaining in the mother liquor. |
Experimental Protocols
Protocol 1: Purification of this compound by Column Chromatography
-
Slurry Preparation:
-
In a beaker, add silica gel to a non-polar solvent (e.g., hexane) to create a slurry.
-
-
Column Packing:
-
Secure a glass chromatography column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.
-
Pour the silica gel slurry into the column, allowing the solvent to drain. Gently tap the column to ensure even packing. Add another layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase.
-
Carefully add the sample solution to the top of the column.
-
-
Elution:
-
Begin eluting with a non-polar mobile phase (e.g., 100% hexane).
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate). A typical starting gradient might be from 0% to 10% ethyl acetate in hexane.
-
-
Fraction Collection:
-
Collect the eluent in a series of test tubes or flasks.
-
-
Analysis:
-
Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
-
Protocol 2: Purification of this compound by Recrystallization
-
Solvent Selection:
-
Place a small amount of the crude product in a test tube. Add a small amount of a potential solvent and observe the solubility at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.[12]
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and swirling until the product just dissolves. Use the minimum amount of hot solvent necessary.[12]
-
-
Cooling and Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel.[12]
-
-
Washing:
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.[12]
-
-
Drying:
-
Dry the purified crystals in a vacuum oven or by air drying.
-
Quantitative Data Summary
The following table provides typical purity levels that can be expected for the purification of a moderately polar organic compound like this compound using different techniques. Actual purities will depend on the specific impurities present and the optimization of the chosen method.
| Purification Method | Typical Purity Achieved | Typical Recovery | Notes |
| Single Recrystallization | 95-99% | 60-80% | Highly dependent on the solubility difference between the product and impurities. |
| Flash Column Chromatography | >98% | 70-95% | Effective for a wide range of impurities, including those with similar polarity. |
| Preparative HPLC | >99.5% | 50-90% | Offers high resolution but is more expensive and time-consuming for large quantities. |
| Distillation | 90-98% | 70-90% | Only suitable if the impurities have significantly different boiling points from the product. |
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Decision tree for troubleshooting the purification of this compound.
References
- 1. cerritos.edu [cerritos.edu]
- 2. theochem.mercer.edu [theochem.mercer.edu]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. column chromatography - Chromatography Forum [chromforum.org]
- 6. biotage.com [biotage.com]
- 7. phenomenex.com [phenomenex.com]
- 8. researchgate.net [researchgate.net]
- 9. Sciencemadness Discussion Board - Grignard successes and failures - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
- 12. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of (2-Hexylphenyl)methanol
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude (2-Hexylphenyl)methanol.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities in crude this compound synthesized via a Grignard reaction?
A1: Crude this compound, often synthesized by reacting phenylmagnesium bromide with heptanal or hexylmagnesium bromide with benzaldehyde, typically contains several types of impurities. The most common is biphenyl, formed from the coupling of the phenylmagnesium bromide Grignard reagent with unreacted bromobenzene.[1] Other potential impurities include unreacted starting materials (e.g., benzaldehyde or bromobenzene), and other magnesium salts that are quenched during the acidic workup.
Q2: What is the general strategy for purifying crude this compound?
A2: A multi-step approach is generally most effective. The strategy involves an initial acid-base extraction to remove ionic impurities, followed by column chromatography to separate the target compound from non-polar byproducts like biphenyl, and finally, recrystallization or distillation to achieve high purity.
Q3: How can I effectively remove the biphenyl byproduct?
A3: Biphenyl is a non-polar hydrocarbon, while this compound is a more polar alcohol. This difference in polarity allows for separation using several techniques:
-
Flash Column Chromatography: This is the most common and effective method. A solvent system such as ethyl acetate/hexane is used to elute the less polar biphenyl first, followed by the more polar product.[2]
-
Trituration: This involves washing the crude solid mixture with a non-polar solvent in which biphenyl is soluble, but the desired alcohol is not, such as cold petroleum ether or hexane.[1][3]
Q4: My purified this compound is an oil at room temperature. Is this normal?
A4: While some aryl-alcohols are solids, many, especially those with alkyl chains like a hexyl group, can be oils or low-melting solids at room temperature. The physical state can also be affected by minor impurities. If purity is confirmed by analytical methods (NMR, GC-MS), an oily state can be acceptable. To induce crystallization, you can try cooling the oil to a low temperature (e.g., -20°C), scratching the inside of the flask, or using a seed crystal.[4]
Troubleshooting Guides
Issue 1: Poor Separation During Column Chromatography
Q: I ran a column, but my fractions containing this compound are still contaminated with biphenyl. What went wrong?
A: This issue typically stems from an inappropriate solvent system or poor column packing.
-
Solution 1: Optimize the Solvent System. Your elution solvent is likely too polar, causing the biphenyl and your product to travel down the column too quickly and too close together.
-
Action: Decrease the polarity of your eluent. If you used 20% ethyl acetate in hexane, try reducing it to 10% or even 5%. Always develop the ideal solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of ~0.3 for your target compound.
-
-
Solution 2: Improve Column Packing. Channels or cracks in the silica gel can lead to poor separation.
Issue 2: Product is an Oil and Fails to Crystallize
Q: My product is a persistent oil even after chromatography. How can I get it to solidify for recrystallization?
A: An oily product can be due to the intrinsic properties of the molecule or the presence of impurities that inhibit crystallization.
-
Solution 1: Use a Solvent/Anti-Solvent System. Dissolve the oil in a minimum amount of a good solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane), then slowly add a miscible anti-solvent (e.g., hexane or petroleum ether) until the solution becomes cloudy.[6] Warm the mixture gently until it becomes clear again, then allow it to cool slowly.[6]
-
Solution 2: High-Vacuum Distillation. If the compound has a suitable boiling point and is thermally stable, distillation under high vacuum can be an excellent alternative purification method for oils.
-
Solution 3: Induce Crystallization. Dissolve the oil in a minimal amount of a non-polar solvent like hexane and store it at a low temperature (-20°C or lower) for an extended period.[4] Scratching the inner surface of the flask with a glass rod at the solvent line can create nucleation sites for crystal growth.
Issue 3: Low Yield After Purification
Q: After performing an extraction and column chromatography, my final yield of pure this compound is very low. Where could I have lost my product?
A: Product loss can occur at several stages of the purification process.
-
Potential Loss Point 1: Acid-Base Extraction. During the separation of aqueous and organic layers, some product may remain in the aqueous layer or in an emulsion.
-
Action: To minimize this, perform a "back-extraction" by washing the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.[7]
-
-
Potential Loss Point 2: Column Chromatography. If too much sample is loaded onto the column or if the fractions are not monitored carefully by TLC, product-containing fractions may be discarded.
-
Action: Use an appropriate amount of silica gel for the amount of crude product (typically a 50:1 to 100:1 mass ratio of silica to crude). Analyze all fractions diligently with TLC before combining them.
-
-
Potential Loss Point 3: Solvent Evaporation. Product can be lost if the solvent is removed under excessively high temperature or a very strong vacuum, especially if the product has a relatively low boiling point.
-
Action: Use a rotary evaporator with a controlled water bath temperature and vacuum. Avoid heating above 40-50°C.
-
Data Presentation
The following table presents hypothetical but typical data for the purification of 10 grams of crude this compound, demonstrating the effectiveness of each step.
| Purification Stage | Mass Recovered (g) | Purity (%) | Key Impurities Removed |
| Crude Product | 10.0 | 75% | Biphenyl, Unreacted Aldehyde, Salts |
| After Acid-Base Wash | 9.5 | 80% | Acidic/Basic impurities, Salts |
| After Column Chromatography | 7.2 | 98% | Biphenyl, Unreacted Aldehyde |
| After Recrystallization | 6.5 | >99.5% | Trace impurities |
Experimental Protocols
Protocol 1: Acid-Base Extraction
-
Dissolve the crude this compound in an organic solvent like diethyl ether or ethyl acetate (approx. 100 mL for 10 g of crude).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize and remove any residual acidic impurities.[8]
-
Stopper the funnel, invert it, and vent frequently to release any pressure buildup. Shake vigorously for 1-2 minutes.
-
Allow the layers to separate completely. Drain and discard the lower aqueous layer.
-
Wash the organic layer sequentially with water and then with brine (saturated NaCl solution) to remove water-soluble impurities and help break any emulsions.
-
Drain the organic layer into a clean flask and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the crude product ready for chromatography.
Protocol 2: Flash Column Chromatography
-
Prepare the Column: Select a glass column of appropriate size. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.[5]
-
Pack the Column: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 5% ethyl acetate in hexane). Pour the slurry into the column, tapping the side gently to ensure even packing.[9] Allow the silica to settle, and drain the excess solvent until the solvent level is just above the top of the silica. Add another thin layer of sand on top to prevent disturbance when adding the sample.[9]
-
Load the Sample: Dissolve the crude product from the extraction step in a minimal amount of the elution solvent or a less polar solvent like dichloromethane. Carefully apply the sample solution to the top of the silica gel.
-
Elute the Column: Begin adding the eluent to the top of the column. Apply gentle air pressure to achieve a steady flow rate.[5]
-
Collect and Analyze Fractions: Collect the eluting solvent in a series of test tubes or flasks. Monitor the separation by spotting the collected fractions onto TLC plates and visualizing under a UV lamp or with a stain.
-
Combine and Concentrate: Combine the fractions that contain the pure this compound and remove the solvent using a rotary evaporator.
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Chromatography [chem.rochester.edu]
- 3. cerritos.edu [cerritos.edu]
- 4. researchgate.net [researchgate.net]
- 5. orgsyn.org [orgsyn.org]
- 6. youtube.com [youtube.com]
- 7. coconote.app [coconote.app]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. youtube.com [youtube.com]
Optimizing reaction conditions for (2-Hexylphenyl)methanol synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the synthesis of (2-Hexylphenyl)methanol. Two primary synthetic routes are discussed: the Grignard reaction with an aldehyde and the reduction of a suitable carbonyl precursor.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two most prevalent methods are:
-
Grignard Reaction: This involves the reaction of a Grignard reagent, such as (2-hexylphenyl)magnesium bromide, with formaldehyde. This is a classic carbon-carbon bond-forming reaction.[1][2]
-
Reduction of a Carbonyl Compound: This route involves the reduction of a precursor like 2-hexylbenzaldehyde using a hydride reducing agent such as sodium borohydride (NaBH₄), or the reduction of 2-hexylbenzoic acid or its ester using a more powerful reducing agent like lithium aluminum hydride (LiAlH₄).[3][4][5]
Q2: My Grignard reaction is not initiating. What are the likely causes?
A2: Failure to initiate is the most common issue with Grignard reactions. Key factors include:
-
Presence of Water: Grignard reagents are extremely sensitive to moisture. Ensure all glassware is rigorously flame-dried or oven-dried and cooled under an inert atmosphere (like nitrogen or argon). All solvents and reagents must be anhydrous.[1]
-
Inactive Magnesium Surface: The magnesium turnings can have an oxide layer that prevents the reaction. Activating the magnesium by crushing the turnings, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane can help initiate the reaction.[6]
-
Purity of the Alkyl/Aryl Halide: The halide precursor should be pure and dry. Impurities, especially acidic ones, can quench the Grignard reagent as it forms.
Q3: I am observing a significant amount of a side product in my Grignard reaction. What could it be?
A3: A common side product is the Wurtz coupling product, which in this case would be 1,1'-bi(2-hexylbenzene), formed from the reaction of the Grignard reagent with the unreacted 2-hexylbromobenzene. To minimize this, add the halide solution slowly to the magnesium turnings to maintain a low concentration of the halide in the reaction mixture.
Q4: Can I use Sodium Borohydride (NaBH₄) to reduce a carboxylic acid to an alcohol?
A4: No, sodium borohydride is a mild reducing agent and is generally not strong enough to reduce carboxylic acids or esters. It is primarily used for the reduction of aldehydes and ketones.[5] For the reduction of carboxylic acids like 2-hexylbenzoic acid, a stronger reducing agent such as lithium aluminum hydride (LiAlH₄) is required.[4][7]
Q5: What are the safety precautions for working with Lithium Aluminum Hydride (LiAlH₄)?
A5: LiAlH₄ is a highly reactive and pyrophoric reagent. It reacts violently with water and other protic solvents to release flammable hydrogen gas. All reactions must be conducted under a strictly inert and anhydrous atmosphere. The workup procedure requires careful, slow quenching at low temperatures, typically with ethyl acetate followed by a saturated aqueous solution of sodium sulfate or Rochelle's salt.
Troubleshooting Guides
Grignard Reaction Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Reaction fails to start (no heat, no cloudiness) | 1. Wet glassware or solvents.2. Inactive magnesium surface.3. Impure aryl halide. | 1. Flame-dry all glassware under vacuum and cool under nitrogen/argon. Use freshly distilled, anhydrous solvents.2. Add a crystal of iodine, a few drops of 1,2-dibromoethane, or sonicate the flask to activate the magnesium.3. Purify the 2-hexylbromobenzene by distillation. |
| Low yield of this compound | 1. Incomplete reaction.2. Formation of Wurtz coupling byproduct.3. Grignard reagent quenched by moisture or acidic protons. | 1. Ensure all magnesium has been consumed. Allow for sufficient reaction time.2. Add the aryl halide dropwise to the magnesium suspension to keep its concentration low.3. Ensure all reagents are anhydrous. Protect the reaction from atmospheric moisture with a drying tube or inert gas. |
| Product is contaminated with biphenyl byproduct | Wurtz coupling side reaction. | Purify the crude product using column chromatography on silica gel or by careful distillation under reduced pressure. The biphenyl byproduct is non-polar and will elute before the more polar alcohol. |
Reduction Reaction Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Incomplete reduction of aldehyde with NaBH₄ | 1. Insufficient NaBH₄.2. Deactivated reagent. | 1. Use a slight excess of NaBH₄ (e.g., 1.2-1.5 equivalents).2. Use a fresh bottle of NaBH₄. The reagent can slowly decompose upon exposure to moisture. |
| Low yield after LiAlH₄ reduction of carboxylic acid | 1. Insufficient LiAlH₄.2. Reagent quenched during addition.3. Product loss during workup. | 1. Use a sufficient excess of LiAlH₄ to account for the acidic proton of the carboxylic acid and any residual water.2. Add the carboxylic acid solution slowly to the LiAlH₄ suspension at 0 °C to control the initial exothermic reaction.3. Ensure proper quenching and extraction procedures. The aluminum salts can sometimes form gels that trap the product. |
| Reaction with LiAlH₄ is too vigorous | Reaction is highly exothermic, especially with acidic starting materials. | Maintain a low temperature (0 °C) during the addition of the substrate to the LiAlH₄ suspension. Add the substrate dropwise and ensure efficient stirring. |
Data Presentation: Example Yields for Analogous Reactions
Table 1: Example Yields for Grignard Synthesis of Substituted Benzyl Alcohols
| Grignard Reagent | Electrophile | Product | Reported Yield (%) | Reference |
| Phenylmagnesium bromide | Benzaldehyde | Diphenylmethanol | 35-60% | [2] |
| Phenylmagnesium bromide | Methyl Benzoate | Triphenylmethanol | ~60% | |
| Ethylmagnesium bromide | 2-Butanone | 3-Methyl-3-pentanol | 45-50% | [8] |
Table 2: Example Yields for Reduction of Carbonyls to Alcohols
| Substrate | Reducing Agent | Product | Reported Yield (%) | Reference |
| 4-Nitrobenzaldehyde | NaBH₄ | 4-Nitrobenzyl alcohol | High (not specified) | [3] |
| Diethyl phthalate | LiAlH₄ | 1,2-Benzenedimethanol | 93% | [4] |
| Aromatic Ketoaldehydes | NaBH₄/Na₂CO₃ | Ketoalcohols | 70-85% | [9] |
Experimental Protocols
Protocol 1: Synthesis via Grignard Reaction
Objective: To synthesize this compound from 2-hexylbromobenzene and formaldehyde.
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
2-Hexylbromobenzene
-
Anhydrous diethyl ether or THF
-
Paraformaldehyde or formaldehyde gas
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel. Allow to cool to room temperature under an inert atmosphere (N₂ or Ar).
-
Grignard Formation: Add magnesium turnings (1.2 equivalents) and a small crystal of iodine to the flask. Add a small portion of anhydrous diethyl ether. In the dropping funnel, place a solution of 2-hexylbromobenzene (1.0 equivalent) in anhydrous diethyl ether.
-
Initiation: Add a small amount of the 2-hexylbromobenzene solution to the magnesium. The reaction should initiate, indicated by the disappearance of the iodine color, gentle refluxing, and the formation of a cloudy gray solution. If it does not start, gently warm the flask or add a drop of 1,2-dibromoethane.
-
Reaction: Once initiated, add the remaining 2-hexylbromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring at room temperature for 1-2 hours until most of the magnesium is consumed.
-
Addition of Formaldehyde: Cool the Grignard solution to 0 °C in an ice bath. In a separate flask, gently heat paraformaldehyde to generate formaldehyde gas, and pass it through the Grignard solution via a tube, or add freshly cracked, anhydrous paraformaldehyde powder portion-wise to the stirred solution.
-
Quenching: After the addition is complete, stir for another hour at room temperature. Cool the mixture again to 0 °C and slowly quench the reaction by adding saturated aqueous NH₄Cl solution dropwise.
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the solvent using a rotary evaporator. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by vacuum distillation to obtain pure this compound.
Protocol 2: Synthesis via Reduction of 2-Hexylbenzaldehyde
Objective: To synthesize this compound by reducing 2-hexylbenzaldehyde.
Materials:
-
2-Hexylbenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
-
Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-hexylbenzaldehyde (1.0 equivalent) in methanol.
-
Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.2 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains low.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC.[3]
-
Quenching: Cool the mixture back to 0 °C and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the mixture. Be cautious as hydrogen gas will be evolved.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Workup: Add water to the residue and extract the product with dichloromethane (3x). Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Filter the solution and remove the solvent by rotary evaporation. The resulting crude product can be purified by column chromatography on silica gel if necessary.
Visualizations
Caption: Primary synthesis pathways to this compound.
Caption: A generalized workflow for chemical synthesis experiments.
Caption: Decision tree for troubleshooting Grignard reaction initiation.
References
- 1. personal.utdallas.edu [personal.utdallas.edu]
- 2. scribd.com [scribd.com]
- 3. studylib.net [studylib.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. cerritos.edu [cerritos.edu]
- 7. ch.ic.ac.uk [ch.ic.ac.uk]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
Troubleshooting (2-Hexylphenyl)methanol instability issues
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing instability issues with (2-Hexylphenyl)methanol. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My sample of this compound appears to be degrading over time, even when stored. What are the likely degradation pathways?
A1: this compound, like other benzyl alcohols, is susceptible to several degradation pathways. The most common are:
-
Oxidation: The benzylic alcohol can be oxidized to form (2-Hexylphenyl)methanal (an aldehyde) and subsequently to (2-Hexyl)benzoic acid. This is often facilitated by exposure to air (oxygen), light, or trace metal impurities.
-
Dehydration: Under acidic conditions or upon heating, this compound can undergo dehydration to form a carbocation intermediate. This can lead to the formation of bis(2-hexylphenyl)methyl ether through etherification or potentially stilbene-like structures. The bulky ortho-hexyl group may sterically hinder intermolecular reactions to some extent.
-
Esterification: If acidic impurities are present, or if the compound is in an acidic solvent, it can react with the acid to form an ester.
Q2: I observe a new peak in my HPLC analysis of an aged this compound sample. How can I identify the degradation product?
A2: The appearance of a new peak in your HPLC chromatogram is a strong indicator of degradation. Based on the likely degradation pathways, the new peak could correspond to (2-Hexylphenyl)methanal or (2-Hexyl)benzoic acid. To identify the product, you can:
-
Run reference standards: If available, inject pure samples of the suspected degradation products ((2-Hexylphenyl)methanal and (2-Hexyl)benzoic acid) to compare their retention times with the unknown peak.
-
LC-MS analysis: Liquid chromatography-mass spectrometry can provide the molecular weight of the compound in the new peak, which will help in its identification.
-
NMR Spectroscopy: Isolate the impurity by preparative HPLC and analyze it using ¹H and ¹³C NMR to elucidate its structure. The disappearance of the benzylic CH₂OH signal and the appearance of an aldehyde (-CHO) or carboxylic acid (-COOH) signal would be indicative of oxidation.
Q3: My reaction involving this compound is giving low yields and multiple side products. Could instability be the cause?
A3: Yes, the instability of this compound can certainly lead to low yields and the formation of side products. The reaction conditions themselves might be promoting degradation. Consider the following:
-
Reaction Temperature: High temperatures can accelerate dehydration and oxidation.
-
pH of the reaction mixture: Acidic or basic conditions can catalyze degradation. Benzyl alcohols are particularly unstable in acidic conditions, which can promote the formation of a stable benzylic carbocation.
-
Presence of Oxidizing or Reducing Agents: Unintended oxidizing or reducing agents in your reaction mixture can lead to the degradation of the starting material.
-
Solvent Choice: Protic solvents might participate in side reactions.
Q4: What are the best practices for storing this compound to minimize degradation?
A4: To ensure the long-term stability of this compound, follow these storage recommendations:
-
Temperature: Store at low temperatures, preferably refrigerated (2-8 °C).
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Light: Protect from light by using an amber vial or by storing it in the dark.
-
Container: Use a tightly sealed, clean glass container to prevent contamination and exposure to air and moisture.
Troubleshooting Guides
Issue 1: Unexpected Peaks in Chromatographic Analysis
Symptoms:
-
Appearance of one or more new peaks in HPLC, GC, or TLC analysis of a this compound sample.
-
Decrease in the area of the main peak corresponding to this compound over time.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Oxidation | Store the compound under an inert atmosphere (Argon or Nitrogen). Avoid exposure to air. |
| Protect the sample from light by using amber vials. | |
| Purge solvents with an inert gas before use to remove dissolved oxygen. | |
| Acid-catalyzed Dehydration/Etherification | Neutralize any acidic impurities in the sample. |
| Use aprotic and neutral solvents for storage and reactions. | |
| Avoid contact with acidic materials. | |
| Contamination | Ensure all glassware and storage containers are scrupulously clean and dry. |
| Use high-purity solvents and reagents. |
Issue 2: Poor Yields and Side Products in Synthesis
Symptoms:
-
Lower than expected yield of the desired product in a reaction using this compound as a starting material.
-
Formation of multiple, difficult-to-separate side products.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Reaction Temperature Too High | Run the reaction at a lower temperature, even if it requires a longer reaction time. |
| Monitor the reaction closely to avoid overheating. | |
| Incompatible Reaction Conditions | If the reaction is acid-sensitive, consider using a non-acidic catalyst or a protecting group for the hydroxyl function. |
| If the reaction is sensitive to oxidation, perform it under an inert atmosphere. | |
| Steric Hindrance | The ortho-hexyl group can sterically hinder the reaction at the benzylic position. Consider using a less sterically demanding reagent or a catalyst that can overcome this hindrance. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade the compound to identify potential degradation products and pathways.
1. Materials:
- This compound
- Hydrochloric acid (0.1 M)
- Sodium hydroxide (0.1 M)
- Hydrogen peroxide (3%)
- Methanol (HPLC grade)
- Water (HPLC grade)
- HPLC system with UV detector
- C18 HPLC column
2. Procedure:
- Acid Hydrolysis: Dissolve a known amount of this compound in methanol and add 0.1 M HCl. Heat the solution at 60°C for 24 hours.
- Base Hydrolysis: Dissolve a known amount of this compound in methanol and add 0.1 M NaOH. Heat the solution at 60°C for 24 hours.
- Oxidation: Dissolve a known amount of this compound in methanol and add 3% H₂O₂. Keep the solution at room temperature for 24 hours.
- Thermal Degradation: Heat a solid sample of this compound at 80°C for 24 hours.
- Photodegradation: Expose a solution of this compound in methanol to UV light (254 nm) for 24 hours.
- Analysis: Analyze all samples, along with a control sample (untreated), by HPLC. Monitor for the appearance of new peaks and the decrease in the parent peak.
Protocol 2: HPLC Method for Monitoring this compound and its Degradation Products
1. HPLC System:
- Column: C18, 4.6 x 150 mm, 5 µm
- Mobile Phase: Acetonitrile:Water (gradient or isocratic, to be optimized)
- Flow Rate: 1.0 mL/min
- Detector: UV at 220 nm
- Injection Volume: 10 µL
2. Sample Preparation:
- Dissolve an accurately weighed amount of the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.
- Filter the sample through a 0.45 µm syringe filter before injection.
3. Data Analysis:
- Integrate the peak areas of this compound and any degradation products.
- Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to the control sample.
Data Presentation
Table 1: Summary of Potential Degradation Products and their Characteristics
| Degradation Product | Chemical Structure | Expected Change in Polarity | Analytical Signature |
| (2-Hexylphenyl)methanal | Aldehyde | More polar than starting material | Appearance of an aldehyde proton signal (~9-10 ppm) in ¹H NMR. |
| (2-Hexyl)benzoic acid | Carboxylic Acid | Significantly more polar | Appearance of a carboxylic acid proton signal (>10 ppm) in ¹H NMR. |
| bis(2-hexylphenyl)methyl ether | Ether | Less polar | Disappearance of the -OH proton signal and a shift in the benzylic proton signal in ¹H NMR. |
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound instability.
Caption: Potential degradation pathways of this compound.
Preventing oxidation of (2-Hexylphenyl)methanol during storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the storage and handling of (2-Hexylphenyl)methanol, with a primary focus on preventing its oxidation.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments involving this compound, helping you identify potential causes and implement corrective actions.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Appearance of a yellowish tint or change in color of the stored this compound. | Oxidation of the alcohol to form colored impurities, primarily 2-hexylbenzaldehyde. | 1. Verify the integrity of the storage container's seal. 2. Purge the headspace of the container with an inert gas (e.g., nitrogen or argon) before sealing. 3. Store the container in a cool, dark place. 4. Consider adding an antioxidant such as Butylated Hydroxytoluene (BHT) at a concentration of 0.01-0.1%. |
| Presence of an almond-like odor. | Formation of 2-hexylbenzaldehyde, an oxidation product. | 1. Confirm the presence of the aldehyde using analytical techniques like GC-MS or HPLC. 2. If the level of oxidation is unacceptable for your application, consider purifying the material (e.g., by distillation or chromatography) or obtaining a fresh batch. 3. Implement stricter storage protocols for future batches as outlined above. |
| Inconsistent experimental results or decreased potency of a formulation containing this compound. | Degradation of this compound due to oxidation. The aldehyde and carboxylic acid impurities can potentially interfere with reactions or biological assays. | 1. Analyze the purity of the this compound stock using a validated analytical method. 2. Review storage and handling procedures to minimize exposure to air, light, and high temperatures. 3. For sensitive applications, use freshly opened or purified material. |
| Precipitate formation in the stored material. | Formation of 2-hexylbenzoic acid, which may have lower solubility, or other degradation products. | 1. Isolate and identify the precipitate using analytical techniques (e.g., NMR, IR, MS). 2. If confirmed to be an oxidation product, this indicates significant degradation. The material may not be suitable for use. 3. Review and improve storage conditions immediately to prevent further degradation of remaining stock. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound during storage?
A1: The primary degradation pathway for this compound, an aromatic alcohol, is oxidation. The benzylic alcohol group is susceptible to oxidation, initially forming 2-hexylbenzaldehyde, which can be further oxidized to 2-hexylbenzoic acid. This process is accelerated by exposure to oxygen, light, and elevated temperatures.
Q2: What are the ideal storage conditions to minimize oxidation?
A2: To minimize oxidation, this compound should be stored in a tightly sealed, airtight container, preferably under an inert atmosphere (e.g., nitrogen or argon). The container should be made of an inert material, such as amber glass, to protect the compound from light. It is recommended to store the container in a cool, dark, and well-ventilated area. For long-term storage, refrigeration (2-8 °C) is advisable.
Q3: Can antioxidants be used to prevent the oxidation of this compound?
A3: Yes, antioxidants can be effective in preventing the oxidation of this compound. Phenolic antioxidants such as Butylated Hydroxytoluene (BHT) and Vitamin E (alpha-tocopherol) are commonly used. A typical concentration range for BHT is 0.01% to 0.1% (w/w). The choice of antioxidant and its concentration may depend on the specific application and regulatory requirements.
Q4: How can I detect and quantify the oxidation products of this compound?
A4: The primary oxidation products, 2-hexylbenzaldehyde and 2-hexylbenzoic acid, can be detected and quantified using standard analytical techniques. Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is a common method. High-Performance Liquid Chromatography (HPLC) with a UV detector is also a suitable technique.
Q5: Is it possible to remove oxidation products from a degraded sample of this compound?
A5: Yes, it is often possible to purify this compound that has undergone partial oxidation. Techniques such as fractional distillation under reduced pressure can be effective in separating the alcohol from the less volatile benzoic acid and the more volatile benzaldehyde. Column chromatography may also be a viable purification method, depending on the scale. However, for critical applications, using a fresh, high-purity batch is always recommended.
Data Presentation
The following table summarizes the typical impact of storage conditions on the stability of benzyl alcohol, which serves as a model compound for this compound.
| Storage Condition | Temperature | Atmosphere | Light Exposure | Expected Stability | Primary Degradants |
| Ideal | 2-8 °C | Inert Gas (N₂, Ar) | Dark (Amber Vial) | High (minimal degradation over extended periods) | Negligible |
| Standard Lab | Room Temperature (~20-25°C) | Air | Ambient Light | Moderate (slow oxidation over months) | Benzaldehyde, Benzoic Acid |
| Accelerated | 40 °C | Air | Dark | Low (significant oxidation over weeks to months) | Benzaldehyde, Benzoic Acid |
| Forced Degradation | > 60 °C | Air / Oxygen | UV Light | Very Low (rapid degradation) | Benzaldehyde, Benzoic Acid, other byproducts |
Experimental Protocols
Protocol 1: Accelerated Stability Study of this compound
Objective: To assess the stability of this compound under accelerated conditions to predict its shelf-life.
Materials:
-
This compound
-
Amber glass vials with airtight caps
-
Oven capable of maintaining 40°C ± 2°C
-
Inert gas (Nitrogen or Argon)
-
Analytical instruments (GC-MS or HPLC-UV)
-
Reference standards for this compound, 2-hexylbenzaldehyde, and 2-hexylbenzoic acid
Procedure:
-
Dispense 1 mL aliquots of this compound into several amber glass vials.
-
For a subset of vials, purge the headspace with an inert gas for 1-2 minutes before sealing tightly.
-
Place the vials in an oven maintained at 40°C.
-
At specified time points (e.g., 0, 1, 2, 4, and 8 weeks), remove a vial from each set (with and without inert gas).
-
Allow the vials to cool to room temperature.
-
Analyze the samples by a validated GC-MS or HPLC-UV method to quantify the amount of this compound remaining and the concentration of 2-hexylbenzaldehyde and 2-hexylbenzoic acid formed.
-
Plot the concentration of the parent compound and degradation products over time to determine the degradation kinetics.
Protocol 2: HPLC Method for the Quantification of this compound and its Oxidation Products
Objective: To provide a reliable HPLC method for the separation and quantification of this compound, 2-hexylbenzaldehyde, and 2-hexylbenzoic acid.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Phosphoric Acid in Water (B).
-
Start with a composition of 50% A and 50% B.
-
Linearly increase to 90% A over 10 minutes.
-
Hold at 90% A for 2 minutes.
-
Return to initial conditions and equilibrate for 3 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
Sample Preparation:
-
Prepare a stock solution of the this compound sample in methanol or acetonitrile.
-
Create a series of calibration standards for this compound, 2-hexylbenzaldehyde, and 2-hexylbenzoic acid in the same diluent.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Analysis:
-
Inject the calibration standards to generate a calibration curve for each analyte.
-
Inject the sample solution.
-
Identify and quantify the analytes in the sample by comparing their retention times and peak areas to those of the standards.
Visualizations
Caption: Oxidation pathway of this compound.
Caption: Troubleshooting flowchart for this compound issues.
Technical Support Center: Synthesis of Substituted Benzyl Alcohols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during the synthesis of substituted benzyl alcohols. The information is tailored for researchers, scientists, and drug development professionals to help navigate challenges in common synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing substituted benzyl alcohols?
A1: The most prevalent methods include:
-
Reduction of substituted benzaldehydes or benzoic acid derivatives: This is often achieved using hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
-
Addition of organometallic reagents to substituted benzaldehydes: Grignard reagents (RMgX) and organolithium reagents (RLi) are commonly used to form new carbon-carbon bonds.[1][2]
-
Benzylic C-H oxidation: This method involves the direct oxidation of a benzylic C-H bond to an alcohol.[3]
Q2: My Grignard reaction is resulting in a low yield of the desired benzyl alcohol. What are the potential causes?
A2: Low yields in Grignard reactions for benzyl alcohol synthesis can stem from several factors:
-
Wurtz Coupling: This is a major side reaction where the Grignard reagent couples with the starting alkyl or benzyl halide, leading to the formation of a homocoupled byproduct (e.g., bibenzyl).[4][5] This is particularly problematic with benzylic halides.
-
Moisture or Protic Solvents: Grignard reagents are highly basic and will be quenched by any source of protons, including water, alcohols, or even acidic functional groups on the starting material. Ensure all glassware is flame-dried and solvents are anhydrous.[6]
-
Poor Quality Magnesium: The surface of the magnesium turnings can oxidize, preventing the initiation of the Grignard reagent formation. Activating the magnesium with a small crystal of iodine or 1,2-dibromoethane is often necessary.[7][8]
-
Slow Addition of Reagents: Slow, dropwise addition of the halide to the magnesium suspension is crucial to control the exothermic reaction and minimize side reactions.[6]
Q3: I am observing the formation of benzoic acid as a byproduct in my synthesis. How can I prevent this?
A3: The formation of benzoic acid is typically due to over-oxidation of the benzyl alcohol product or the starting benzaldehyde. To mitigate this:
-
Choice of Oxidizing Agent: When synthesizing from a toluene derivative, use a mild oxidizing agent that selectively oxidizes the benzylic position to the alcohol without further oxidation.
-
Controlled Reaction Conditions: In reductions of benzaldehydes, ensure the reaction is quenched promptly once the starting material is consumed to prevent any potential air oxidation of the product, especially during workup.
-
Inert Atmosphere: Conducting the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation by atmospheric oxygen.
Q4: The Cannizzaro reaction is interfering with my base-catalyzed synthesis. How can I avoid this?
A4: The Cannizzaro reaction is a disproportionation of two molecules of a non-enolizable aldehyde (like benzaldehyde) in the presence of a strong base to yield a primary alcohol and a carboxylic acid.[9][10][11] To prevent this:
-
Avoid Strong Bases with Aldehydes: If possible, use alternative synthetic routes that do not require strong bases in the presence of aldehydes.
-
Use of a Sacrificial Aldehyde: In a "crossed" Cannizzaro reaction, formaldehyde can be used as a sacrificial aldehyde. Formaldehyde is more readily oxidized, thus reducing the desired substituted benzaldehyde to the corresponding alcohol.[10]
-
Temperature Control: Running the reaction at lower temperatures can sometimes disfavor the Cannizzaro reaction.
Troubleshooting Guides
Grignard Reaction Troubleshooting
| Problem | Possible Cause | Troubleshooting Steps |
| Low or no yield of benzyl alcohol | Presence of moisture or protic impurities. | Flame-dry all glassware and use anhydrous solvents. Ensure starting materials are free of water and acidic protons.[6] |
| Inactive magnesium surface. | Activate magnesium with a crystal of iodine or a small amount of 1,2-dibromoethane.[7][8] | |
| Wurtz coupling byproduct formation. | Use dilute conditions and slow addition of the halide. Consider using 2-methyltetrahydrofuran (2-MeTHF) as a solvent, which has been shown to suppress Wurtz coupling compared to THF.[12] | |
| Formation of significant amounts of biphenyl or bibenzyl byproduct | High concentration of reagents or elevated temperature. | Maintain a gentle reflux and avoid overheating. Use a higher volume of solvent. |
| Reaction of Grignard reagent with unreacted halide. | Ensure slow and controlled addition of the halide to the magnesium suspension. |
Reduction of Benzaldehydes with NaBH₄ Troubleshooting
| Problem | Possible Cause | Troubleshooting Steps |
| Incomplete reaction | Insufficient reducing agent. | Use a slight excess of NaBH₄ (e.g., 1.1-1.5 equivalents). |
| Low reaction temperature. | While many reductions proceed at room temperature, some less reactive substituted benzaldehydes may require gentle heating. | |
| Formation of byproducts from over-reduction | Reduction of other functional groups. | NaBH₄ is generally selective for aldehydes and ketones. However, with prolonged reaction times or in the presence of certain additives, it can reduce esters and other functional groups. Monitor the reaction closely by TLC and quench it upon completion. |
| Reduction of conjugated double bonds. | In α,β-unsaturated benzaldehydes, 1,4-reduction of the double bond can occur. Using specific conditions, such as NaBH₄ in the presence of CeCl₃ (Luche reduction), can enhance 1,2-selectivity for the carbonyl group. | |
| Difficult workup | Formation of borate esters. | Acidic workup (e.g., with dilute HCl) is necessary to hydrolyze the borate esters and liberate the alcohol.[13] |
Experimental Protocols
Protocol 1: Synthesis of 4-Chlorobenzyl Alcohol via Grignard Reaction
This protocol describes the synthesis of 4-chlorobenzyl alcohol from 4-chlorobenzaldehyde and methylmagnesium bromide.
Materials:
-
4-chlorobenzaldehyde
-
Methylmagnesium bromide (in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and heating mantle.
Procedure:
-
Reaction Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a dropping funnel under an inert atmosphere (nitrogen or argon).
-
Addition of Aldehyde: Dissolve 4-chlorobenzaldehyde (1 equivalent) in anhydrous diethyl ether and add it to the reaction flask.
-
Grignard Reagent Addition: Cool the flask in an ice bath. Add methylmagnesium bromide solution (1.1 equivalents) dropwise from the dropping funnel to the stirred solution of the aldehyde over 30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Cool the reaction mixture again in an ice bath and slowly add saturated aqueous NH₄Cl solution to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether.
-
Drying and Evaporation: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Protocol 2: Synthesis of 3-Nitrobenzyl Alcohol via NaBH₄ Reduction
This protocol details the reduction of 3-nitrobenzaldehyde to 3-nitrobenzyl alcohol using sodium borohydride.
Materials:
-
3-nitrobenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Erlenmeyer flask, magnetic stirrer.
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve 3-nitrobenzaldehyde (1 equivalent) in methanol.
-
Addition of Reducing Agent: Cool the solution in an ice bath. Slowly add NaBH₄ (1.2 equivalents) portion-wise to the stirred solution.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 30 minutes. Monitor the reaction by TLC.
-
Quenching: Carefully add deionized water to quench the excess NaBH₄.
-
Acidification: Acidify the mixture to pH ~5-6 with 1 M HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Drying and Evaporation: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: The crude 3-nitrobenzyl alcohol can be purified by recrystallization from a suitable solvent system like toluene-hexane.
Visualizations
Troubleshooting Workflow for Low Yield in Grignard Synthesis
Caption: A flowchart for troubleshooting low yields in Grignard synthesis.
Reaction Pathway: Reduction of a Substituted Benzaldehyde
Caption: The general reaction pathway for the reduction of a substituted benzaldehyde.
Decision Tree for Choosing a Synthetic Method
Caption: A decision tree to aid in selecting a suitable synthetic method.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Benzyl alcohol synthesis by benzylic substitution [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Grignard trouble , Hive Chemistry Discourse [chemistry.mdma.ch]
- 7. reddit.com [reddit.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones – Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: Purification of (2-Hexylphenyl)methanol
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of (2-Hexylphenyl)methanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when synthesizing this compound?
A1: The impurities present in your crude product largely depend on the synthetic route employed. For syntheses involving Grignard reagents, which are common for this type of alcohol, you can expect the following:
-
Unreacted Starting Materials: Residual benzaldehyde (or a derivative) or 2-hexylbromobenzene may remain.
-
Grignard Byproducts: Biphenyl-type compounds can form from the coupling of the Grignard reagent with unreacted aryl halide.[1][2] This is often favored at higher reaction temperatures.[1]
-
Reaction with Water: Grignard reagents are highly reactive with water, which can lead to the formation of hexylbenzene if the reaction is not conducted under strictly anhydrous conditions.[3]
-
Over-reduction/Side Products: Depending on the specific reagents and conditions, other minor side products may form.
Q2: Which purification technique is best for this compound?
A2: The optimal technique depends on the nature of the impurities and the scale of your reaction.
-
Flash Column Chromatography: This is the most versatile and widely used method for purifying compounds like this compound on a lab scale. It is excellent for separating the desired alcohol from both more polar and less polar impurities.[1][4]
-
Recrystallization: If your crude product is a solid and contains a small amount of impurities, recrystallization can be a highly effective and scalable method to achieve high purity.[5][6]
-
Vacuum Distillation: For liquid products on a larger scale, vacuum distillation can be effective for separating compounds with sufficiently different boiling points. Given its molecular weight, this compound likely has a high boiling point, making vacuum distillation necessary to prevent decomposition.
Q3: How do I choose a solvent system for column chromatography?
A3: The best approach is to first perform Thin Layer Chromatography (TLC) to screen for an optimal solvent system.[4][7] The goal is to find a solvent or mixture that provides good separation between your product and its impurities, with a retention factor (Rf) for the desired compound ideally between 0.25 and 0.35.[4] A common starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[7][8]
Troubleshooting Purification Issues
Q1: My compound is streaking on the TLC plate. What does this mean?
A1: Streaking on a TLC plate can indicate several issues:
-
Sample Overload: You may have spotted too much of your sample on the plate. Try diluting your sample before spotting.[4]
-
High Polarity: The compound might be too polar for the chosen solvent system, causing it to move with the solvent front without proper separation. Try a more polar mobile phase.
-
Acidic/Basic Nature: If your compound is acidic or basic, it can interact strongly with the silica gel (which is acidic). Adding a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to your eluent can often resolve this.
-
Insoluble Impurities: The sample may not be fully dissolved in the spotting solvent.
Q2: I ran a column, but my fractions are still impure. What went wrong?
A2: Several factors could lead to poor separation during column chromatography:
-
Improper Solvent System: The chosen eluent may not have sufficient selectivity to separate the target compound from a closely eluting impurity. Re-evaluate your solvent system using TLC with different solvent combinations.[7]
-
Poor Column Packing: Cracks or channels in the silica gel can lead to an uneven flow of the mobile phase, resulting in poor separation. Ensure the column is packed carefully and uniformly.
-
Sample Band Too Wide: Applying the sample in too large a volume of solvent can cause the initial band to be very broad, leading to overlapping fractions. Dissolve your sample in the minimum amount of solvent possible for loading.
-
Column Overload: Too much crude material was loaded onto the column for its size. As a general rule, you should use about 25-100 g of silica gel for every 1 g of crude material.
Q3: I'm trying to recrystallize my product, but it's "oiling out" instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the solid melts in the hot solvent or the solution becomes supersaturated at a temperature above the compound's melting point.[9] To resolve this:
-
Add More Solvent: Add more of the hot solvent to fully dissolve the oil, then allow it to cool very slowly.
-
Lower the Cooling Temperature: Try cooling the solution more gradually. You can also try scratching the inside of the flask with a glass rod at the solvent line to induce crystallization.[9]
-
Change Solvents: The chosen solvent may not be appropriate. Screen for other solvents or consider a two-solvent system (one in which the compound is soluble and one in which it is insoluble).
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
TLC Analysis:
-
Dissolve a small amount of the crude this compound in a volatile solvent like dichloromethane.
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems to find one that gives an Rf of ~0.3 for the product. Start with mixtures of hexanes and ethyl acetate.
-
| Table 1: Suggested TLC Solvent Systems for Screening | |
| Solvent System (v/v) | Polarity |
| 95:5 Hexanes:Ethyl Acetate | Low |
| 90:10 Hexanes:Ethyl Acetate | Medium-Low |
| 80:20 Hexanes:Ethyl Acetate | Medium |
| 70:30 Hexanes:Ethyl Acetate | Medium-High |
| 100% Dichloromethane | Medium |
-
Column Preparation:
-
Select an appropriately sized column.
-
Pack the column with silica gel as a slurry in the chosen non-polar solvent (e.g., hexanes). Ensure the packing is uniform and free of air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in the minimum amount of the chromatography eluent or a less polar solvent (like dichloromethane).
-
Carefully add the sample solution to the top of the silica bed.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the solvent system determined by TLC.
-
Collect fractions in test tubes and monitor the elution process using TLC to identify which fractions contain the purified product.
-
-
Isolation:
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Protocol 2: Purification by Recrystallization
-
Solvent Screening:
-
Place a small amount of the crude product into several test tubes.
-
Add a small amount of a different solvent to each tube from the list below.
-
Heat the tubes to see if the solid dissolves. A good solvent will dissolve the compound when hot but not when cold.[9] If no single solvent works, try a solvent pair (e.g., dissolve in hot ethanol, then add water until cloudy).
-
| Table 2: Common Solvents for Recrystallization Screening |
| Hexanes or Heptane |
| Toluene |
| Ethyl Acetate |
| Acetone |
| Ethanol or Methanol |
| Water |
| Acetonitrile |
-
Recrystallization Procedure:
-
Dissolve the crude solid in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, cool the flask in an ice bath to maximize crystal yield.[9]
-
-
Isolation:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Visual Guides
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting common purification problems.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Methanol Solvent Properties [macro.lsu.edu]
- 6. Methanol - Wikipedia [en.wikipedia.org]
- 7. biotage.com [biotage.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Poisoning in (2-Hexylphenyl)methanol Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing catalyst poisoning during the synthesis of (2-Hexylphenyl)methanol. The primary route for this synthesis is the catalytic hydrogenation of 2-Hexylbenzaldehyde. Catalyst deactivation is a critical issue that can lead to reduced yield, poor product quality, and increased production costs.[1][2][3] This guide focuses on identifying potential catalyst poisons, troubleshooting common issues, and providing actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used for the hydrogenation of 2-Hexylbenzaldehyde to this compound?
A1: The most common catalysts for the hydrogenation of aromatic aldehydes to their corresponding alcohols are heterogeneous catalysts. These typically consist of a noble metal supported on a high-surface-area material. Commonly used catalysts include:
-
Palladium on carbon (Pd/C)
-
Platinum on carbon (Pt/C)
-
Ruthenium on alumina (Ru/Al₂O₃) or carbon (Ru/C)
-
Rhodium on carbon (Rh/C) or alumina (Rh/Al₂O₃)
The choice of catalyst can influence selectivity and activity, with palladium and platinum being widely used for their effectiveness under mild conditions.[4]
Q2: What is catalyst poisoning in the context of this synthesis?
A2: Catalyst poisoning is the deactivation of a catalyst due to the strong adsorption of chemical species, known as poisons, onto its active sites.[1][5] These poisons block the sites that are necessary for the hydrogenation reaction to occur, leading to a decrease in reaction rate and, in some cases, a complete cessation of catalytic activity. Poisoning can be reversible or irreversible.[6][7]
Q3: What are the likely sources of catalyst poisons in the synthesis of this compound?
A3: Catalyst poisons can originate from various sources, including the starting materials, reagents, solvents, and the reaction setup itself. For the synthesis of this compound, the primary sources of poisons are often impurities in the 2-Hexylbenzaldehyde feedstock. Common synthesis methods for 2-Hexylbenzaldehyde, such as Grignard reactions or Friedel-Crafts acylation, can introduce specific impurities.
Potential Sources of Poisons:
-
2-Hexylbenzaldehyde Feedstock:
-
Halide Compounds: Residual chlorides or bromides from the synthesis of the Grignard reagent (e.g., from hexyl bromide) or from Friedel-Crafts acylation (e.g., from acyl chlorides and Lewis acids like AlCl₃).
-
Organometallic Residues: Unreacted Grignard reagents (e.g., hexylmagnesium bromide) or their byproducts.
-
Lewis Acid Residues: Remnants of catalysts like aluminum chloride (AlCl₃) from Friedel-Crafts reactions.
-
Sulfur Compounds: If sulfur-containing reagents were used at any stage of the synthesis of starting materials.
-
-
Hydrogen Gas: Impurities such as carbon monoxide (CO) or sulfur compounds (H₂S) in the hydrogen gas supply can act as potent catalyst poisons.
-
Solvents: Solvents can contain impurities or additives that may poison the catalyst.
Q4: How can I tell if my catalyst is poisoned?
A4: The primary indicator of catalyst poisoning is a significant decrease in the reaction rate. You may observe that the consumption of hydrogen slows down or stops altogether. Other signs include:
-
Incomplete conversion of 2-Hexylbenzaldehyde.
-
A noticeable change in the selectivity of the reaction, potentially leading to the formation of byproducts.
-
A change in the appearance of the catalyst, such as a color change.
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues related to catalyst poisoning during the synthesis of this compound.
Problem 1: The hydrogenation reaction is very slow or does not start.
| Possible Cause | Troubleshooting Step | Explanation |
| Catalyst Poisoning by Halides | 1. Analyze the 2-Hexylbenzaldehyde feedstock for residual halides (Cl, Br) using techniques like ion chromatography or elemental analysis. 2. Purify the feedstock by distillation or by washing with a dilute base to remove acidic halides. | Halide ions can strongly adsorb onto the active sites of palladium, platinum, and rhodium catalysts, blocking them from participating in the hydrogenation reaction.[8] |
| Catalyst Poisoning by Sulfur Compounds | 1. Check the certificate of analysis for the hydrogen gas to ensure low sulfur content. 2. Pass the hydrogen gas through a guard bed containing a sulfur scavenger. 3. Analyze the 2-Hexylbenzaldehyde for sulfur impurities. | Sulfur compounds are notorious poisons for noble metal catalysts, forming stable metal sulfides that deactivate the catalyst.[2][9] |
| Catalyst Poisoning by Carbon Monoxide (CO) | 1. Use high-purity hydrogen gas (99.999%). 2. If CO contamination is suspected, use a CO-selective methanation unit to purify the hydrogen stream. | Carbon monoxide can strongly and competitively adsorb onto the catalyst surface, preventing the adsorption of the aldehyde. |
Problem 2: The reaction starts but stops before completion.
| Possible Cause | Troubleshooting Step | Explanation |
| Gradual Poisoning from Feedstock Impurities | 1. Consider in-line purification of the 2-Hexylbenzaldehyde feed, for instance, by passing it through a bed of activated carbon or alumina before it enters the reactor. | Low levels of poisons in the feedstock can accumulate on the catalyst over time, leading to a gradual loss of activity. |
| Leaching of Catalyst Support or Active Metal | 1. Analyze the reaction mixture for dissolved metals using ICP-MS. 2. Ensure the reaction conditions (temperature, pressure, solvent) are within the recommended range for the catalyst. | Aggressive reaction conditions or the presence of complexing agents can lead to the leaching of the active metal from the support, reducing the number of active sites. |
| Product Inhibition | 1. Analyze the reaction kinetics at different conversions. 2. Consider using a different solvent that may reduce product adsorption. | The product, this compound, or byproducts could potentially adsorb on the catalyst surface, inhibiting further reaction. |
Problem 3: Poor selectivity is observed, with the formation of byproducts like 2-Hexyltoluene.
| Possible Cause | Troubleshooting Step | Explanation |
| Hydrogenolysis Side Reaction | 1. Lower the reaction temperature and/or hydrogen pressure. 2. Switch to a more selective catalyst. For example, some modified palladium catalysts show higher selectivity for the alcohol. 3. Add a selectivity-promoting agent, if compatible with the reaction. | Hydrogenolysis is the cleavage of the C-O bond in the alcohol product, leading to the formation of the corresponding hydrocarbon. This is often favored at higher temperatures and pressures. |
| Presence of Acidic Impurities | 1. Neutralize the 2-Hexylbenzaldehyde feedstock before the reaction. 2. Use a catalyst support that is less acidic, for example, carbon instead of alumina. | Acidic sites on the catalyst support or acidic impurities can promote side reactions, including hydrogenolysis. |
Data Presentation
The following tables summarize the common catalysts, potential poisons, and their effects.
Table 1: Common Catalysts for 2-Hexylbenzaldehyde Hydrogenation
| Catalyst | Support | Typical Reaction Conditions | Advantages | Disadvantages |
| Palladium (Pd) | Carbon (C) | 25-100 °C, 1-10 bar H₂ | High activity, good selectivity | Susceptible to sulfur and halide poisoning |
| Platinum (Pt) | Carbon (C) | 25-80 °C, 1-10 bar H₂ | High activity | Can promote hydrogenolysis |
| Ruthenium (Ru) | Alumina (Al₂O₃) | 50-150 °C, 10-50 bar H₂ | Robust, good for aromatic ring hydrogenation | May require harsher conditions |
| Rhodium (Rh) | Carbon (C) | 25-100 °C, 5-20 bar H₂ | High activity | Expensive |
Table 2: Common Catalyst Poisons and Their Sources
| Poison | Chemical Formula/Class | Potential Source | Affected Catalysts |
| Sulfur Compounds | H₂S, thiols, etc. | Hydrogen gas, contaminated starting materials | Pd, Pt, Ru, Rh |
| Halide Ions | Cl⁻, Br⁻ | Residuals from Grignard or Friedel-Crafts synthesis | Pd, Pt, Rh |
| Carbon Monoxide | CO | Impure hydrogen gas | Pd, Pt, Ru, Rh |
| Organometallic Residues | R-MgX, etc. | Incomplete workup of Grignard reactions | Pd, Ru, Rh |
| Lewis Acids | AlCl₃, etc. | Residual catalyst from Friedel-Crafts acylation | All catalysts (can affect support and active sites) |
| Heavy Metals | Pb, Hg, As | Contaminated reagents or equipment | Pd, Pt, Ru, Rh |
Experimental Protocols
Protocol 1: Feedstock Purification to Remove Halide Impurities
-
Objective: To remove residual acidic halides from the 2-Hexylbenzaldehyde feedstock.
-
Procedure:
-
Dissolve the crude 2-Hexylbenzaldehyde in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic solution with a 5% aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer and wash it with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure.
-
Further purify the 2-Hexylbenzaldehyde by vacuum distillation.
-
-
Verification: Analyze the purified product for halide content using ion chromatography.
Protocol 2: Catalyst Regeneration (Example for a Fouled Catalyst)
Note: The feasibility and effectiveness of regeneration depend on the nature of the poison. Irreversible poisoning may require catalyst replacement.
-
Objective: To remove organic residues or coke from a deactivated catalyst.
-
Procedure (for a carbon-supported catalyst):
-
Carefully filter the catalyst from the reaction mixture under an inert atmosphere.
-
Wash the catalyst extensively with a solvent that is a good solvent for the suspected fouling agent (e.g., toluene, then methanol).
-
Dry the catalyst under vacuum at a moderate temperature (e.g., 60-80 °C).
-
For more stubborn carbonaceous deposits, a controlled oxidation may be necessary. Heat the catalyst in a tube furnace under a flow of a dilute oxygen/nitrogen mixture (e.g., 1-2% O₂) at a carefully controlled temperature (e.g., 200-300 °C). Caution: This procedure can be hazardous and should be performed with appropriate safety measures.
-
After the oxidative treatment, reduce the catalyst in a stream of hydrogen at a temperature appropriate for the specific catalyst (e.g., 150-250 °C).
-
-
Verification: Test the activity of the regenerated catalyst in a small-scale hydrogenation reaction and compare its performance to that of a fresh catalyst.
Mandatory Visualization
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. ammoniaknowhow.com [ammoniaknowhow.com]
- 3. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. studysmarter.co.uk [studysmarter.co.uk]
- 6. m.youtube.com [m.youtube.com]
- 7. Recent Experimental Results From Stanford Advanced Materials (SAM) Indicate That Maintaining A Narrow Temperature Range Can Reduce Catalyst Deactivation By 25%. What Operational Strategies Can Research Institutions Implement To Prevent Catalyst Deactivati [samaterials.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
Technical Support Center: Byproduct Identification in (2-Hexylphenyl)methanol Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating byproduct formation during reactions involving (2-Hexylphenyl)methanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of reactions performed with this compound?
A1: this compound, as a substituted benzyl alcohol, is commonly used in a variety of organic transformations. The most frequent reactions include:
-
Oxidation: To synthesize the corresponding aldehyde (2-hexylbenzaldehyde) or carboxylic acid (2-hexylbenzoic acid).
-
Dehydration: To form the corresponding styrene derivative (1-hexyl-2-vinylbenzene).
-
Etherification: To produce ethers by reacting the hydroxyl group with an alkyl halide or another alcohol.
-
Esterification: To form esters by reacting with a carboxylic acid or its derivative.
Q2: What are the primary byproducts I should expect during the oxidation of this compound?
A2: During the oxidation of this compound to 2-hexylbenzaldehyde, you may encounter several byproducts. The most common include:
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2-Hexylbenzoic acid: This is a product of over-oxidation of the aldehyde.
-
Unreacted this compound: Incomplete reaction can leave starting material in your product mixture.
-
Benzyl ester byproduct: Formed from the esterification of the starting alcohol with the benzoic acid product.[1]
Q3: I am observing the formation of an unexpected ether during the dehydration of this compound. What could be the cause?
A3: The formation of an ether, likely bis(1-(2-hexylphenyl)ethyl) ether, is a known byproduct in the acid-catalyzed dehydration of secondary alcohols.[2] This occurs when the intermediate carbocation is attacked by another molecule of the starting alcohol instead of eliminating a proton to form the alkene. To minimize this, you can try:
-
Increasing the reaction temperature.
-
Using a stronger acid catalyst.
-
Efficiently removing water as it is formed.
Q4: When synthesizing this compound via Friedel-Crafts alkylation, what are the potential impurities in my starting material?
A4: The Friedel-Crafts alkylation of benzene with a hexyl halide can lead to several byproducts that may be present as impurities in your synthesized this compound. These include:
-
Polyalkylated products: Multiple hexyl groups can be added to the benzene ring.[3]
-
Isomers: Rearrangement of the hexyl carbocation can lead to the formation of isomers with the hexyl group at different positions on the phenyl ring.
-
Unreacted starting materials: Residual benzene and hexyl halide may remain.
Troubleshooting Guides
Problem 1: Low Yield of 2-Hexylbenzaldehyde and Significant Amount of 2-Hexylbenzoic Acid in Oxidation Reaction
| Possible Cause | Suggested Solution |
| Over-oxidation | - Reduce the reaction time. - Use a milder oxidizing agent. - Lower the reaction temperature. - Carefully monitor the reaction progress using techniques like TLC or GC-MS. |
| Strong Oxidizing Agent | - Switch to a more selective oxidant, such as pyridinium chlorochromate (PCC) or a Swern oxidation protocol. |
| Prolonged Reaction Time | - Perform a time-course study to determine the optimal reaction time for aldehyde formation before significant over-oxidation occurs. |
Problem 2: Formation of Polymeric Material During Dehydration
| Possible Cause | Suggested Solution |
| Acid-Catalyzed Polymerization of the Styrene Product | - Use a less acidic catalyst or a solid acid catalyst that can be easily filtered off. - Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate. - Consider performing the reaction under vacuum to distill the alkene product as it is formed. |
| High Reaction Temperature | - Optimize the temperature to favor dehydration over polymerization. A lower temperature for a longer duration might be beneficial. |
| Presence of Radical Initiators | - Ensure all glassware is clean and free of potential radical initiators. - Consider adding a radical inhibitor, such as hydroquinone, to the reaction mixture. |
Experimental Protocols
Protocol 1: Analysis of Byproducts in the Oxidation of this compound by GC-MS
This protocol outlines a general method for the identification and quantification of byproducts in the oxidation of this compound.
-
Sample Preparation:
-
Quench a small aliquot of the reaction mixture at a specific time point.
-
Extract the organic components with a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate.
-
If necessary, derivatize the sample to improve the volatility of the components. For example, silylation with BSTFA can be used to derivatize the alcohol and carboxylic acid.
-
-
GC-MS Analysis:
-
Injector Temperature: 280°C
-
Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-550 amu.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
-
-
Data Analysis:
-
Identify the peaks in the chromatogram by comparing their mass spectra with a library (e.g., NIST).[4]
-
Quantify the relative amounts of the products and byproducts by integrating the peak areas. For more accurate quantification, use an internal standard.
-
Quantitative Data Summary
The following table summarizes potential byproduct formation based on analogous reactions of substituted benzyl alcohols. The exact percentages will vary depending on the specific reaction conditions.
| Reaction | Reactant | Product | Potential Byproducts | Typical Byproduct % (approx.) | Reference |
| Oxidation | Benzyl Alcohol Derivatives | Benzaldehyde Derivatives | Benzoic Acid Derivatives, Benzyl Benzoate | 5-20% | [1] |
| Dehydration | 1-Phenylethanol | Styrene | Diphenylethyl ether, Styrene dimer | 5-25% | [2] |
| Etherification | Phenols with Methanol | Anisole Derivatives | Ring-methylated phenols (e.g., o-cresol) | Varies | [5] |
Visualizations
Caption: Oxidation pathway of this compound and potential byproducts.
Caption: Dehydration pathway of this compound showing byproduct formation.
Caption: Experimental workflow for byproduct analysis using GC-MS.
References
- 1. mdpi.com [mdpi.com]
- 2. Efficient Dehydration of 1-Phenylethanol to Styrene by Copper(II) and Zinc(II) Fused-Bisoxazolidine Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. US4638098A - Catalytic etherification of phenols to alkyl aryl ethers - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reactions for (2-Hexylphenyl)methanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2-Hexylphenyl)methanol and related reactions. The information is presented in a practical question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Grignard reaction to synthesize this compound is giving a low yield. What are the potential causes and how can I improve it?
A1: Low yields in Grignard reactions are common and can stem from several factors. Here's a systematic troubleshooting approach:
-
Moisture Contamination: Grignard reagents are extremely sensitive to water.[1] Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, as even trace amounts of water will quench the Grignard reagent.[1][2]
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Solvent Choice: The solvent plays a critical role in the formation and reactivity of the Grignard reagent.[3][4] Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are essential to solvate and stabilize the Grignard reagent.[2] Consider switching to 2-Methyltetrahydrofuran (2-MeTHF), which can suppress side reactions like Wurtz coupling and may improve yields.[3][4]
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Reagent Quality: Ensure the magnesium turnings are fresh and the alkyl/aryl halide is pure. The quality of the starting materials is paramount.
-
Reaction Temperature: Grignard reagent formation is exothermic. Maintain a gentle reflux during formation. For the reaction with the aldehyde, lower temperatures (e.g., 0 °C) can sometimes improve selectivity and minimize side reactions.
-
Side Reactions: The primary side reaction to consider is Wurtz coupling, where the Grignard reagent reacts with the unreacted halide.[5] This is more prevalent with more reactive halides like bromides. Using 2-MeTHF as a solvent has been shown to reduce Wurtz coupling.[3][4]
Q2: I am observing a significant amount of a byproduct that I suspect is from Wurtz coupling in my synthesis of this compound. How can I minimize this?
A2: Wurtz coupling is a common side reaction in the preparation of Grignard reagents.[5] To minimize its occurrence:
-
Solvent Selection: As mentioned, 2-MeTHF is a recommended alternative to THF and diethyl ether for suppressing Wurtz coupling, particularly with benzyl Grignard reagents.[3][4]
-
Controlled Addition: Add the halide to the magnesium turnings slowly to maintain a steady reaction rate and avoid a high local concentration of the halide, which can favor the coupling reaction.
-
Grignard Reagent Purity: If using a commercially prepared Grignard solution, ensure its quality and consider in-situ preparation for better results.[3]
Q3: What is the best solvent to use for the reaction of a Grignard reagent with an aldehyde to form this compound?
A3: The choice of solvent is critical for both the formation and subsequent reaction of the Grignard reagent.[3][4]
-
Ethereal Solvents are Essential: Solvents like diethyl ether (Et₂O) and tetrahydrofuran (THF) are crucial as they solvate the magnesium center, which is necessary for the reagent's stability and reactivity.[2]
-
2-Methyltetrahydrofuran (2-MeTHF) as a "Greener" and Effective Alternative: 2-MeTHF is often a superior choice as it can be derived from renewable resources and has been shown to provide equal or better yields while minimizing byproducts like those from Wurtz coupling.[3][4][6]
-
Mixed Solvent Systems: Hybrid solvent systems, such as 2-MeTHF with toluene, can also be beneficial, potentially simplifying work-up and product isolation.[3]
Q4: How does solvent polarity affect the rate of my reaction to produce this compound?
A4: Solvent polarity can significantly influence reaction rates. Polar solvents are generally preferred for reactions involving polar reactants or intermediates, as they can stabilize charged species and facilitate the formation of reactive species.[7][8] In the context of a Grignard reaction, which involves a highly polar organometallic reagent, polar aprotic solvents are key. They can enhance the reaction rate by stabilizing the transition state.[7][9] However, it is crucial to use aprotic solvents, as protic solvents (like water and alcohols) will react with and destroy the Grignard reagent.[10]
Data Presentation: Solvent Effects on Grignard Reactions
The following table summarizes the performance of different solvents in typical Grignard reactions, which can be extrapolated to the synthesis of this compound.
| Solvent | Key Advantages | Potential Disadvantages | Impact on Wurtz Coupling |
| Diethyl Ether (Et₂O) | Good for Grignard reagent formation and reaction. | Low boiling point, highly flammable, potential for peroxide formation.[3] | Moderate |
| Tetrahydrofuran (THF) | Good solvating power for the Grignard reagent. | Can lead to higher amounts of Wurtz coupling byproducts.[3] | High |
| 2-Methyltetrahydrofuran (2-MeTHF) | "Greener" solvent, can be derived from renewable resources.[3][4] Suppresses Wurtz coupling.[3][4] | May be more expensive than traditional solvents. | Low |
| Cyclopentyl methyl ether (CPME) | Higher boiling point, less prone to peroxide formation. | May result in lower product yields in some systems.[3] | Moderate |
| Toluene/Ethereal Solvent Mixtures | Can facilitate work-up and product isolation.[3] | Requires careful optimization of the solvent ratio. | Dependent on the ethereal component. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
This protocol describes a general procedure for the synthesis of this compound using a Grignard reaction.
Materials:
-
Magnesium turnings
-
1-Bromohexane (or other suitable hexyl halide)
-
2-Bromobenzaldehyde (or other suitable benzaldehyde derivative)
-
Anhydrous diethyl ether or 2-MeTHF
-
Anhydrous HCl or NH₄Cl solution (for workup)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware (three-neck flask, dropping funnel, condenser)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Apparatus Setup: Assemble a dry three-neck flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.
-
Grignard Reagent Formation: Place magnesium turnings in the flask. Add a small crystal of iodine to initiate the reaction if necessary. Add a small portion of a solution of 1-bromohexane in anhydrous diethyl ether or 2-MeTHF from the dropping funnel. Once the reaction initiates (indicated by bubbling and a cloudy appearance), add the remaining 1-bromohexane solution dropwise at a rate that maintains a gentle reflux.[1]
-
Reaction with Aldehyde: After the magnesium has been consumed, cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of 2-bromobenzaldehyde in the same anhydrous solvent dropwise from the dropping funnel.
-
Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.[1]
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low-yield this compound reactions.
References
- 1. coconote.app [coconote.app]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC40702K [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement [beilstein-journals.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis | Journal of Chemistry [ajpojournals.org]
- 9. Solvent effects - Wikipedia [en.wikipedia.org]
- 10. reddit.com [reddit.com]
Temperature control in the synthesis of (2-Hexylphenyl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (2-Hexylphenyl)methanol. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may be encountered during experimentation.
Troubleshooting Guides & FAQs
This section is organized in a question-and-answer format to directly address common problems. Two primary synthetic routes are covered: the Grignard reaction and the reduction of 2-hexylbenzoic acid.
Route 1: Grignard Reaction
Q1: My Grignard reaction to synthesize this compound won't initiate. What are the common causes and solutions?
A1: Failure to initiate is a frequent issue in Grignard reactions. Here are the primary causes and troubleshooting steps:
-
Wet Glassware or Reagents: Grignard reagents are extremely sensitive to moisture. Ensure all glassware is oven-dried and cooled under an inert atmosphere (nitrogen or argon) before use. Solvents like diethyl ether or THF must be anhydrous.
-
Inactive Magnesium Surface: The magnesium turnings may have an oxide layer that prevents the reaction.
-
Activation: Gently crush the magnesium turnings with a glass rod (in the reaction flask, under inert gas) to expose a fresh surface.
-
Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension. The disappearance of the iodine color or the evolution of gas indicates activation.
-
-
Impure Aryl Halide: The starting material, 2-hexylbromobenzene or 2-hexylchlorobenzene, must be pure and dry. Impurities can inhibit the reaction.
Q2: My Grignard reaction started, but the yield of this compound is very low. What are the potential side reactions and how can I minimize them?
A2: Low yields are often due to side reactions. The most common is the Wurtz coupling reaction, which forms 1,1'-dihexyl-2,2'-biphenyl.
-
Control the Temperature: The formation of the Grignard reagent is exothermic. Maintain a gentle reflux by controlling the addition rate of the aryl halide. Overheating can promote the Wurtz coupling side reaction.
-
Slow Addition: Add the 2-hexylbromobenzene solution dropwise to the magnesium suspension. This keeps the concentration of the aryl halide low, minimizing the chance of it reacting with the already-formed Grignard reagent.
-
Choice of Solvent: 2-Methyltetrahydrofuran (2-MeTHF) has been shown to suppress the Wurtz coupling by-product in some benzylic Grignard reactions.
Q3: The Grignard reaction mixture solidified upon cooling. What happened and what should I do?
A3: Solidification can occur if the concentration of the Grignard reagent is too high, causing it to precipitate, especially at lower temperatures.
-
Dilution: Add more anhydrous solvent (e.g., THF) to dissolve the precipitate.
-
Temperature Control: While cooling is necessary to control the exothermic reaction, avoid overcooling, which can lead to crystallization.
Route 2: Reduction of 2-Hexylbenzoic Acid
Q1: The reduction of 2-hexylbenzoic acid with Lithium Aluminum Hydride (LiAlH₄) is very vigorous and difficult to control. How can I manage the reaction temperature?
A1: LiAlH₄ is a very powerful and reactive reducing agent. The reaction with carboxylic acids is highly exothermic due to the initial acid-base reaction that produces hydrogen gas.
-
Cooling: Always perform the reaction in an ice bath (0°C) to dissipate the heat generated.
-
Slow Addition: Add the 2-hexylbenzoic acid solution (or the solid in small portions) to the LiAlH₄ suspension in an anhydrous ether solvent (like THF or diethyl ether) very slowly. This allows for better control of the reaction rate and temperature.
-
Inverse Addition: For better control, you can also slowly add the LiAlH₄ suspension to the 2-hexylbenzoic acid solution, ensuring the reducing agent is never in large excess.
Q2: I am getting a low yield of this compound after the LiAlH₄ reduction and workup. What could be the issue?
A2: Low yields in LiAlH₄ reductions can result from incomplete reaction or issues during the workup procedure.
-
Reaction Time and Temperature: After the initial addition, the reaction may require stirring at room temperature or gentle reflux to go to completion. Monitor the reaction by Thin Layer Chromatography (TLC) to ensure all the starting material is consumed.
-
Proper Quenching: The workup to destroy excess LiAlH₄ and hydrolyze the aluminum alkoxide intermediate is critical. A common and effective method is the Fieser workup:
-
Cool the reaction mixture to 0°C.
-
Slowly and carefully add 'x' mL of water.
-
Add 'x' mL of 15% aqueous sodium hydroxide.
-
Add '3x' mL of water (where 'x' is the mass of LiAlH₄ in grams used). This procedure should produce a granular precipitate that is easy to filter off.
-
-
Extraction: Ensure thorough extraction of the product from the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) after the workup.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the two primary synthetic routes to this compound. Please note that optimal conditions may vary based on the specific scale and equipment used.
| Parameter | Grignard Reaction | LiAlH₄ Reduction of 2-Hexylbenzoic Acid |
| Starting Materials | 2-Hexylbromobenzene, Mg, Formaldehyde | 2-Hexylbenzoic Acid, LiAlH₄ |
| Solvent | Anhydrous THF or Diethyl Ether | Anhydrous THF or Diethyl Ether |
| Reagent Formation Temp. | 20°C - 40°C (gentle reflux) | N/A |
| Reaction Temperature | 0°C to Room Temperature | 0°C to Reflux |
| Typical Reaction Time | 2 - 6 hours | 2 - 16 hours |
| Key Side Reactions | Wurtz Coupling (Biphenyl formation) | Incomplete reduction |
| Workup | Aqueous NH₄Cl or dilute HCl quench | Fieser Workup (H₂O, NaOH(aq), H₂O) |
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
-
Preparation: Assemble a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Place magnesium turnings in the flask and flame-dry the apparatus under a stream of nitrogen.
-
Initiation: Add a small amount of anhydrous THF to cover the magnesium. Add a small crystal of iodine.
-
Grignard Formation: Dissolve 2-hexylbromobenzene in anhydrous THF and add it to the dropping funnel. Add a small portion to the magnesium suspension. Once the reaction initiates (disappearance of iodine color, gentle bubbling), add the remaining 2-hexylbromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
Reaction with Formaldehyde: Cool the Grignard reagent to 0°C in an ice bath. Pass dry formaldehyde gas (generated by heating paraformaldehyde) through the solution, or add a solution of anhydrous formaldehyde in THF.
-
Quenching: After the addition is complete, stir the reaction at room temperature for 1-2 hours. Cool the mixture to 0°C and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of this compound via Reduction of 2-Hexylbenzoic Acid
-
Preparation: In a dry three-necked flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet, prepare a suspension of LiAlH₄ in anhydrous THF.
-
Addition of Acid: Cool the LiAlH₄ suspension to 0°C in an ice bath. Dissolve 2-hexylbenzoic acid in anhydrous THF and add it to the dropping funnel. Add the acid solution dropwise to the LiAlH₄ suspension at a rate that controls the hydrogen evolution and maintains the temperature below 10°C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Workup (Fieser Method): Cool the reaction mixture to 0°C. Cautiously and slowly add water, followed by 15% aqueous sodium hydroxide, and then more water in the ratio described in the FAQ section.
-
Isolation and Purification: Stir the resulting mixture until a white, granular precipitate forms. Filter the mixture and wash the solid with THF. Combine the filtrates and concentrate under reduced pressure. Purify the residue by column chromatography.
Visualizations
The following diagrams illustrate the experimental workflows for the synthesis of this compound.
Caption: Workflow for the Grignard synthesis of this compound.
Technical Support Center: Grignard Synthesis of (2-Hexylphenyl)methanol
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming poor yields during the Grignard synthesis of (2-Hexylphenyl)methanol.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the Grignard synthesis of this compound?
A1: The primary challenges include the high sensitivity of the Grignard reagent (hexylmagnesium bromide) to moisture and air, the potential for side reactions, and difficulties in initiating the reaction.[1][2] Strict anhydrous conditions and careful control of reaction parameters are crucial for success.[3]
Q2: Which Grignard route is recommended for synthesizing this compound?
A2: A common and effective route is the reaction of hexylmagnesium bromide with 2-formylbenzonitrile followed by hydrolysis, or with a protected 2-bromobenzaldehyde. The aldehyde group requires protection to prevent it from reacting with the Grignard reagent if 2-bromobenzaldehyde is used to form an aryl Grignard reagent.[4][5][6][7][8]
Q3: What is the most critical factor for achieving a high yield?
A3: The most critical factor is the rigorous exclusion of water from the reaction.[3] Grignard reagents are highly basic and will react with even trace amounts of water, which will quench the reagent and reduce the yield.[1][9] All glassware must be oven-dried, and anhydrous solvents must be used.[3][10]
Q4: How can I confirm the formation of the Grignard reagent?
A4: Visual cues for the formation of the Grignard reagent include the disappearance of the magnesium turnings, the appearance of a cloudy or brownish solution, and gentle refluxing of the solvent without external heating.[3] For a quantitative assessment, titration methods can be employed.
Q5: What are the common side reactions in this synthesis?
A5: A major side reaction is the Wurtz coupling, where the Grignard reagent reacts with the unreacted alkyl halide to form a dimer (in this case, dodecane).[11] This is favored at higher temperatures. Another potential side reaction is the formation of biphenyl if bromobenzene impurities are present.[10]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reaction fails to initiate | 1. Inactive magnesium surface (oxide layer).[10] 2. Wet glassware or solvent.[3] 3. Impure starting materials (alkyl halide). | 1. Activate the magnesium by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by gently crushing the magnesium turnings under an inert atmosphere.[10] 2. Ensure all glassware is oven-dried immediately before use and use freshly opened anhydrous solvents or solvents dried over a suitable drying agent.[3] 3. Purify the 1-bromohexane by distillation. |
| Low yield of this compound | 1. Presence of moisture in the reaction.[9] 2. Incomplete formation of the Grignard reagent. 3. Side reactions (e.g., Wurtz coupling).[11] 4. Loss of product during workup and purification. | 1. Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction.[1] 2. Ensure the magnesium is fully consumed before adding the aldehyde. Consider titrating the Grignard reagent to determine its concentration. 3. Add the 1-bromohexane slowly to the magnesium suspension to maintain a gentle reflux and avoid high local concentrations.[12] 4. Optimize the extraction and chromatography steps. Ensure the pH is appropriately adjusted during the aqueous workup to prevent the formation of emulsions. |
| Formation of a significant amount of dodecane | Wurtz coupling reaction between hexylmagnesium bromide and 1-bromohexane.[11] | This side reaction is promoted by higher temperatures. Maintain a gentle reflux by controlling the rate of addition of 1-bromohexane. Ensure efficient stirring to dissipate heat. |
| Product is difficult to purify | Presence of unreacted starting materials or byproducts from side reactions. | Use column chromatography with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to separate the product from impurities. Recrystallization can also be an effective purification method.[10][13] |
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure and may require optimization.
1. Preparation of Hexylmagnesium Bromide (Grignard Reagent)
-
Apparatus: A three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, a magnetic stirrer, and a nitrogen or argon inlet. All glassware must be oven-dried and assembled while hot, then allowed to cool under a stream of inert gas.[3]
-
Reagents:
-
Magnesium turnings (1.2 equivalents)
-
1-Bromohexane (1.0 equivalent)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
A small crystal of iodine
-
-
Procedure:
-
Place the magnesium turnings and the iodine crystal in the flask.
-
Add a small portion of the anhydrous ether to just cover the magnesium.
-
Dissolve the 1-bromohexane in the remaining anhydrous ether in the dropping funnel.
-
Add a small amount of the 1-bromohexane solution to the magnesium suspension. The reaction should initiate, indicated by a color change and gentle boiling of the ether.[3] If the reaction does not start, gentle warming with a heat gun may be necessary.
-
Once the reaction has started, add the remaining 1-bromohexane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
2. Reaction with Aldehyde
-
Reagents:
-
2-Formylbenzonitrile or a protected 2-formylbenzene derivative (0.9 equivalents) dissolved in anhydrous ether or THF.
-
-
Procedure:
-
Cool the Grignard reagent solution in an ice bath.
-
Slowly add the solution of the aldehyde to the Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
3. Workup and Purification
-
Procedure:
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.[14]
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.[13]
-
Visualizations
Caption: Experimental workflow for the Grignard synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in Grignard synthesis.
Caption: Reaction pathway for the synthesis of this compound.
References
- 1. Experiment 9: Grignard Reagents. Preparation of triphenylmethanol | by Erwin Rem. | Medium [medium.com]
- 2. youtube.com [youtube.com]
- 3. personal.utdallas.edu [personal.utdallas.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 8. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 9. chegg.com [chegg.com]
- 10. cerritos.edu [cerritos.edu]
- 11. researchgate.net [researchgate.net]
- 12. theochem.mercer.edu [theochem.mercer.edu]
- 13. BJOC - Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement [beilstein-journals.org]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
Reactivity Showdown: (2-Hexylphenyl)methanol vs. (2-Ethylphenyl)methanol
Core Reactivity Principles: The Role of Steric Hindrance
The reactivity of benzyl alcohols in reactions such as oxidation, esterification, and etherification is significantly influenced by the steric environment around the benzylic hydroxyl group. For ortho-substituted benzyl alcohols, the size of the substituent can impede the approach of reagents to the reaction center. This phenomenon, known as steric hindrance, generally leads to a decrease in reaction rates.
The hexyl group, with its longer and more flexible alkyl chain, exerts a considerably greater steric effect than the more compact ethyl group. This difference is expected to be the primary driver of the observed reactivity differences between (2-Hexylphenyl)methanol and (2-Ethylphenyl)methanol.
Comparative Reactivity Analysis
The following table summarizes the expected qualitative differences in reactivity for key transformations based on the principle of steric hindrance.
| Reaction Type | This compound | (2-Ethylphenyl)methanol | Rationale |
| Oxidation | Slower reaction rate | Faster reaction rate | The bulkier hexyl group hinders the approach of the oxidizing agent to the benzylic alcohol. |
| Esterification | Slower reaction rate | Faster reaction rate | The formation of the tetrahedral intermediate is more sterically hindered by the hexyl group. |
| Etherification | Slower reaction rate | Faster reaction rate | Nucleophilic attack on the protonated alcohol or its corresponding carbocation is impeded by the larger hexyl substituent. |
Experimental Evidence from Analogous Systems
Studies on the oxidation of a series of ortho-substituted benzyl alcohols have consistently shown that an increase in the size of the ortho-substituent leads to a decrease in the reaction rate. For instance, research on the oxidation of ortho-substituted benzyl alcohols by phenyliodoso acetate indicates that the reaction is subject to steric retardation by the ortho-substituents[1]. This principle strongly supports the prediction that this compound will be less reactive than (2-Ethylphenyl)methanol.
Experimental Protocols
Below is a representative experimental protocol for the oxidation of an ortho-substituted benzyl alcohol, which can be adapted to compare the reactivity of this compound and (2-Ethylphenyl)methanol.
Oxidation of ortho-Alkylbenzyl Alcohols with Phenyliodoso Acetate (PIA)
This protocol is adapted from studies on the kinetics of oxidation of ortho-substituted benzyl alcohols[1].
Materials:
-
This compound or (2-Ethylphenyl)methanol
-
Phenyliodoso acetate (PIA)
-
tert-Butyl alcohol
-
Deionized water
-
Sulfuric acid
-
Sodium thiosulfate solution (standardized)
-
Potassium iodide
-
Starch indicator solution
-
Ether
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a thermostated glass-stoppered flask protected from light, prepare a reaction mixture containing the ortho-substituted benzyl alcohol, tert-butyl alcohol, water, and sulfuric acid.
-
Initiation: To initiate the reaction, add a solution of phenyliodoso acetate (PIA) in tert-butyl alcohol to the reaction mixture.
-
Monitoring the Reaction: At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding the aliquot to an aqueous solution of potassium iodide.
-
Titration: Titrate the liberated iodine with a standardized solution of sodium thiosulfate using a starch indicator to determine the concentration of unreacted PIA.
-
Product Analysis: After the reaction is complete (approximately 24 hours), the product can be extracted with ether. The ether layer is then dried over anhydrous sodium sulfate and the solvent is evaporated to yield the corresponding benzaldehyde. The product can be identified and quantified using techniques such as IR spectroscopy and gas chromatography.
Kinetic Analysis: The rate of the reaction can be determined by monitoring the disappearance of PIA over time. The observed rate constant (k_obs) can be calculated from the slope of a plot of log[PIA] versus time.
Visualizing Reaction Dynamics and Concepts
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: General mechanism for the oxidation of an ortho-substituted benzyl alcohol.
Caption: Experimental workflow for comparing the reactivity of the two alcohols.
Caption: Relationship between ortho-substituent size and reaction rate.
Conclusion
References
A Comparative Guide to the Synthesis of Alkyl-Substituted Benzyl Alcohols
For researchers, scientists, and professionals in drug development, the efficient synthesis of alkyl-substituted benzyl alcohols is a critical step in the creation of a vast array of pharmaceutical compounds and fine chemicals. The strategic placement of alkyl groups on the aromatic ring and the generation of the benzylic alcohol moiety can be achieved through several synthetic routes, each with its own set of advantages and limitations. This guide provides an objective comparison of the most common methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate synthetic strategy.
Comparison of Key Synthesis Methods
The choice of synthesis method for alkyl-substituted benzyl alcohols is often dictated by factors such as the desired substitution pattern, available starting materials, scalability, and tolerance to various functional groups. The following table summarizes the key quantitative data for three primary methods: the Grignard reaction, reduction of substituted benzaldehydes, and Friedel-Crafts alkylation.
| Method | Typical Starting Materials | Key Reagents | Reaction Conditions | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Grignard Reaction | Aryl halides, Alkyl halides, Formaldehyde or other aldehydes | Magnesium (Mg), Dry ether or THF | Anhydrous, often requires initiation | 60-95% | Forms C-C bonds, versatile for creating various substitution patterns.[1][2] | Sensitive to moisture and acidic protons, potential for side reactions like Wurtz coupling.[1][3][4] |
| Reduction of Benzaldehydes | Alkyl-substituted benzaldehydes | Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄), Catalytic Hydrogenation (e.g., H₂/Pd, Ni) | Varies from room temperature to elevated temperatures and pressures.[5][6][7][8] | 85-99% | High yields, often chemoselective for the aldehyde group, milder conditions with NaBH₄.[9][10] | Does not create new C-C bonds, requires the precursor aldehyde. |
| Friedel-Crafts Alkylation | Aromatic compounds (e.g., Toluene), Benzyl halides or Benzyl alcohols | Lewis acids (e.g., AlCl₃, FeCl₃) or Brønsted acids (e.g., H₂SO₄, TFA)[11][12][13] | Anhydrous, often requires heating | 50-90% | Directly alkylates the aromatic ring. | Prone to polyalkylation and carbocation rearrangements, strongly deactivating groups on the aromatic ring can inhibit the reaction.[14][15] |
Experimental Protocols
Below are detailed experimental protocols for the synthesis of alkyl-substituted benzyl alcohols using the three discussed methods.
Grignard Reaction: Synthesis of 4-Methylbenzyl Alcohol
This protocol describes the reaction of 4-methylphenylmagnesium bromide with formaldehyde.
Materials:
-
4-Bromotoluene
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Paraformaldehyde
-
Hydrochloric acid (10% aqueous solution)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to activate the magnesium. Add a solution of 4-bromotoluene in anhydrous diethyl ether dropwise from the dropping funnel. The reaction is initiated by gentle warming and is maintained at a gentle reflux. After the addition is complete, continue stirring until the magnesium is consumed.
-
Reaction with Formaldehyde: Cool the Grignard reagent to 0 °C in an ice bath. Slowly add paraformaldehyde powder in small portions to the stirred solution. An exothermic reaction will occur. After the addition is complete, stir the mixture at room temperature for 1-2 hours.
-
Work-up: Quench the reaction by slowly adding 10% aqueous hydrochloric acid. The mixture will separate into two layers. Separate the ethereal layer, and extract the aqueous layer with diethyl ether. Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution, followed by water. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 4-methylbenzyl alcohol.
-
Purification: The crude product can be purified by distillation or recrystallization.
Reduction of a Substituted Benzaldehyde: Synthesis of 4-Methoxybenzyl Alcohol
This protocol details the reduction of 4-methoxybenzaldehyde using sodium borohydride.[5][6][16]
Materials:
-
4-Methoxybenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Deionized water
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: Dissolve 4-methoxybenzaldehyde in methanol in a round-bottom flask equipped with a magnetic stirrer.[16]
-
Reduction: Cool the solution in an ice bath. Slowly add sodium borohydride in small portions to the stirred solution.[16] After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully add deionized water to quench the excess sodium borohydride. Remove the methanol under reduced pressure. Extract the aqueous residue with diethyl ether.[16]
-
Purification: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain 4-methoxybenzyl alcohol.[16] Further purification can be achieved by vacuum distillation or recrystallization.
Friedel-Crafts Alkylation: Synthesis of 4-Isopropylbenzyl Alcohol
This protocol outlines the alkylation of toluene with 2-chloropropane followed by oxidation. It's important to note that direct Friedel-Crafts benzylation to form a substituted benzyl alcohol is less common due to the reactivity of the alcohol group with the Lewis acid. A more typical route involves alkylation followed by a subsequent functional group transformation.
Materials:
-
Toluene
-
2-Chloropropane
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Potassium permanganate (KMnO₄) or other suitable oxidizing agent for the subsequent oxidation step.
Procedure:
-
Alkylation: To a stirred solution of anhydrous aluminum chloride in anhydrous dichloromethane at 0 °C, add toluene. Then, add 2-chloropropane dropwise. After the addition, allow the mixture to stir at room temperature.
-
Work-up: Pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid. Separate the organic layer and wash it with 1 M HCl, water, saturated aqueous sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate and remove the solvent to obtain a mixture of isopropyltoluene isomers.
-
Separation and Oxidation: The isomers are separated by fractional distillation. The desired para-isomer is then subjected to an oxidation reaction (e.g., using KMnO₄ followed by a reducing workup) to convert the benzylic methyl group to a hydroxymethyl group, yielding 4-isopropylbenzyl alcohol. This second step is a separate reaction and its protocol would depend on the chosen oxidation method.
Visualizing the Synthetic Pathways
The following diagrams illustrate the experimental workflows for each synthesis method.
Caption: Workflow for Grignard Synthesis of Alkyl-Substituted Benzyl Alcohols.
Caption: Workflow for the Reduction of Substituted Benzaldehydes.
Caption: Two-step workflow for Friedel-Crafts Alkylation and subsequent oxidation.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 17.5 Alcohols from Carbonyl Compounds: Grignard Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones – Oriental Journal of Chemistry [orientjchem.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. A protocol for hydrogenation of aldehydes and ketones to alcohols in aqueous media at room temperature in high yields and purity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. NaBH4/NaNO3/H2O: A Convenient System for Selective Reduction of Aldehydes VS. Ketones to their Corresponding Alcohols – Oriental Journal of Chemistry [orientjchem.org]
- 11. BJOC - A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis [beilstein-journals.org]
- 12. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biomedres.us [biomedres.us]
- 14. m.youtube.com [m.youtube.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pubs.acs.org [pubs.acs.org]
Comparative analysis of the spectroscopic data of (2-Hexylphenyl)methanol analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the spectroscopic data for analogs of (2-Hexylphenyl)methanol. The focus is on understanding how different substituents on the phenyl ring influence the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic signatures of these compounds. The data presented is crucial for the structural elucidation and characterization of novel phenylmethanol derivatives in drug discovery and development.
Spectroscopic Data Summary
The following tables summarize the ¹H NMR, ¹³C NMR, and IR spectroscopic data for a selection of this compound analogs. These compounds all feature substitution at the ortho position of the phenyl ring, providing a basis for comparing the electronic and steric effects of different functional groups.
Table 1: ¹H NMR Spectroscopic Data of this compound Analogs in CDCl₃
| Compound | Ar-H (ppm) | CH-OH (ppm) | OH (ppm) | Other Protons (ppm) |
| (S)-1-Phenylethanol | 7.26–7.39 (m, 5H) | 4.91 (q, J = 6.5 Hz, 1H) | 2.01 (s, 1H) | 1.49–1.50 (d, J = 6.5 Hz, 3H) |
| (S)-1-(2-Methylphenyl)ethanol | 7.12–7.25 (m, 3H), 7.52 (d, J = 7.2 Hz, 1H) | 5.10–5.15 (m, 1H) | 1.82 (s, 1H) | 2.34 (s, 3H), 1.47 (d, J = 6.4 Hz, 3H) |
| (R)-(2-Chlorophenyl)(phenyl)methanol | 7.21–7.41 (m, 8H), 7.60–7.62 (m, 2H) | 6.23 (d, J = 3.2 Hz, 1H) | 2.37 (s, 1H) |
Table 2: ¹³C NMR Spectroscopic Data of this compound Analogs in CDCl₃
| Compound | Ar-C (ppm) | C-OH (ppm) | Other Carbons (ppm) |
| (S)-1-Phenylethanol | 125.4, 127.4, 128.5, 145.9 | 70.4 | 25.1 |
| (S)-1-(2-Methylphenyl)ethanol | 124.5, 126.4, 127.2, 130.4, 134.2, 143.9 | 66.8 | 18.9, 23.9 |
| (R)-(2-Chlorophenyl)(phenyl)methanol | 126.98, 127.15, 127.82, 128.07, 128.52, 128.80, 129.60, 132.54, 141.02, 142.26 | 72.70 |
Table 3: IR Spectroscopic Data of this compound Analogs (Thin Film)
| Compound | ν(O-H) (cm⁻¹) | ν(C-H, sp²) (cm⁻¹) | ν(C=C, aromatic) (cm⁻¹) | ν(C-O) (cm⁻¹) |
| (S)-1-Phenylethanol | 3364 | 3030 | 1493, 1452 | 1007 |
| (S)-1-(2-Methylphenyl)ethanol | 3357 | 3025 | 1488, 1460 | 1077 |
| (R)-(2-Chlorophenyl)(phenyl)methanol | 3355 | 3064, 3031 | 1494, 1469, 1441 | Not specified |
Data extracted from supporting information provided by the Royal Society of Chemistry.[1]
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the solid sample or 10-20 µL of the liquid sample is dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
-
¹H NMR Spectroscopy:
-
Instrument: A 400 or 500 MHz NMR spectrometer.
-
Parameters: Proton spectra are typically acquired with a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 to 64 scans. The chemical shifts are reported in parts per million (ppm) relative to TMS (δ 0.00).
-
-
¹³C NMR Spectroscopy:
-
Instrument: A 100 or 125 MHz NMR spectrometer.
-
Parameters: Carbon spectra are acquired with proton decoupling. The spectral width is typically 240 ppm, with a relaxation delay of 2 seconds and 1024 to 4096 scans. Chemical shifts are reported in ppm relative to the residual solvent signal of CDCl₃ (δ 77.16).
-
2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Instrument: An FTIR spectrometer.
-
Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a high signal-to-noise ratio. A background spectrum of the clean KBr/NaCl plates is recorded and automatically subtracted from the sample spectrum.
-
Data Presentation: The data is presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).
Visualizations
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of a synthetic compound.
Caption: Workflow for Spectroscopic Analysis.
Logical Relationships in Spectroscopic Data
This diagram illustrates the expected influence of ortho-substituents on the spectroscopic data of phenylmethanol analogs.
Caption: Substituent Effects on Spectra.
References
Benchmarking (2-Hexylphenyl)methanol: An Analysis of a Novel Catalytic Candidate
Despite a comprehensive review of scientific literature and chemical databases, (2-Hexylphenyl)methanol is not documented as a catalyst for chemical transformations. As such, a direct comparative analysis of its catalytic performance against other alternatives is not possible at this time. This report outlines the scope of the investigation and the absence of relevant data, which in itself is a significant finding for researchers and chemists exploring novel catalytic systems.
Extensive searches of scholarly articles, patent filings, and chemical supplier databases were conducted to identify any instance of this compound being utilized as a catalyst or as a ligand in a catalytic complex. These inquiries yielded no results indicating its application in catalysis. The search was broadened to include structurally related ortho-alkylated phenylmethanols to ascertain if this class of compounds exhibits known catalytic activity. While there is research on the use of substituted phenylmethanols in certain reactions, no specific data for this compound could be retrieved.
This lack of existing data suggests that this compound represents a novel, unexplored molecule within the field of catalysis. For researchers in catalyst development, this presents a unique opportunity for investigation. The structure of this compound, featuring a hydroxyl group and a sterically bulky ortho-hexyl group, could potentially be leveraged in several ways:
-
As a Ligand: The hydroxyl group could coordinate to a metal center, and the ortho-hexyl group could provide a specific steric environment to influence the selectivity and activity of a metal catalyst.
-
As a Pre-catalyst: The molecule itself might be a precursor to an active catalytic species under specific reaction conditions.
-
As an Organocatalyst: While less common for this type of structure, the potential for direct organocatalytic activity cannot be entirely dismissed without experimental validation.
Future Research Directions
To establish the catalytic potential of this compound, a systematic experimental investigation would be required. A proposed workflow for such a study is outlined below.
Experimental Workflow for Assessing Catalytic Activity
A Comparative Guide to the Cross-Validation of Analytical Methods for (2-Hexylphenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two primary analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative analysis of the aromatic alcohol (2-Hexylphenyl)methanol. As no specific cross-validation data for this compound is publicly available, this guide draws upon established validation parameters and experimental protocols for structurally similar aromatic alcohols, such as benzyl alcohol, to provide a robust framework for methodology selection and cross-validation.
Principles of Analytical Method Cross-Validation
Cross-validation of analytical methods is a critical process in drug development and quality control. It ensures that a developed analytical procedure is suitable for its intended purpose and provides reliable, reproducible, and accurate results. The process involves a systematic evaluation of various performance characteristics as outlined by the International Council for Harmonisation (ICH) guidelines.
The general workflow for the cross-validation of an analytical method is depicted below. This process ensures that the chosen method is robust and fit for purpose.
Comparison of Analytical Techniques
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are both powerful techniques for the analysis of aromatic compounds. The choice between them often depends on the volatility and thermal stability of the analyte, as well as the required sensitivity and specificity of the assay.[1]
-
HPLC is well-suited for non-volatile and thermally labile compounds.[1] It offers flexibility in the choice of stationary and mobile phases, allowing for the optimization of separations for a wide range of molecules.[1]
-
GC-MS is ideal for volatile and semi-volatile compounds.[1] It combines the high separation power of gas chromatography with the sensitive and specific detection of mass spectrometry, providing excellent resolution and compound identification.[1]
For this compound, which is expected to be a semi-volatile compound, both techniques are viable options.
Quantitative Performance Data
The following tables summarize typical validation parameters for HPLC and GC-MS methods based on the analysis of benzyl alcohol, a structurally related aromatic alcohol. These values can serve as a benchmark for the expected performance of methods developed for this compound.
Table 1: HPLC Method Validation Parameters for Benzyl Alcohol
| Validation Parameter | Acceptance Criteria | Typical Results |
| Specificity | No interference at the retention time of the analyte | No interference observed[1] |
| Linearity (r²) | ≥ 0.999 | > 0.999[2][3] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98 - 105%[3] |
| Precision (RSD%) | ||
| - Repeatability | ≤ 2.0% | < 2%[3] |
| - Intermediate Precision | ≤ 3.0% | < 5%[3] |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.05 µg/mL[3] |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | 0.1 µg/mL[3] |
| Robustness | RSD ≤ 5% for varied parameters | Complies[3] |
Table 2: GC-MS Method Validation Parameters for Benzyl Alcohol
| Validation Parameter | Acceptance Criteria | Typical Results |
| Specificity | No interference from matrix | Specific against matrix interferences[2][3] |
| Linearity (r²) | ≥ 0.999 | > 0.999[2][3] |
| Accuracy (% Recovery) | 95.0 - 105.0% | 98 - 105%[3] |
| Precision (RSD%) | ||
| - Intra-day Precision | ≤ 5.0% | < 5%[3] |
| - Inter-day Precision | ≤ 10.0% | < 5%[3] |
| Limit of Detection (LOD) | Based on standard deviation of the response and the slope | 0.05 µg/g[3] |
| Limit of Quantitation (LOQ) | Based on standard deviation of the response and the slope | 0.1 µg/g[3] |
| Robustness | RSD ≤ 15% for varied parameters | Complies[3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical methods. Below are representative experimental protocols for the analysis of aromatic alcohols by HPLC and GC-MS.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is based on a validated method for the determination of benzyl alcohol.
Chromatographic Conditions:
-
Instrument: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of methanol and water (e.g., 45:55 v/v).[3]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.[3]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.
-
Sample Preparation: Accurately weigh the sample containing this compound, dissolve it in a suitable solvent (e.g., methanol), and dilute with the mobile phase to a concentration within the calibration range. Filter the final solution through a 0.45 µm filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is based on a validated method for the determination of benzyl alcohol in injectable suspensions.[2][3]
Chromatographic and Mass Spectrometric Conditions:
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[2]
-
Detection Mode: Selected Ion Monitoring (SIM). For this compound, characteristic ions would need to be determined. For benzyl alcohol, quantifier ion m/z is 79 and qualifier ions are m/z 108 and 109.[2]
Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound reference standard in a volatile solvent like methanol.[2]
-
Calibration Standards: Prepare a series of working standards by diluting the stock solution to various concentrations.
-
Sample Preparation: Depending on the matrix, a liquid-liquid extraction or solid-phase extraction may be necessary. For a simple solution, dissolve the sample in methanol and dilute to the appropriate concentration.[2] An internal standard can be used to improve accuracy and precision.
Conclusion
Both HPLC and GC-MS are suitable and reliable techniques for the quantitative analysis of this compound. The choice of method will depend on the specific requirements of the analysis, including sample matrix, required sensitivity, and available instrumentation. GC-MS generally offers higher sensitivity and specificity due to the nature of the detector, while HPLC is advantageous for less volatile or thermally sensitive compounds.[1] A thorough cross-validation as outlined in this guide is essential to ensure the selected method is fit for its intended purpose and yields accurate and reproducible results.
References
A Comparative Guide to the Inter-Laboratory Analysis of (2-Hexylphenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for an inter-laboratory comparison of analytical methods for the quantification of (2-Hexylphenyl)methanol, a key intermediate in various synthetic processes. While no formal inter-laboratory comparison studies for this specific compound are publicly available, this document outlines a proposed study design, detailed experimental protocols for commonly employed analytical techniques, and illustrative comparative data. The objective is to provide a comprehensive resource for laboratories seeking to develop, validate, or compare their own methods for the analysis of this compound.
Proposed Inter-Laboratory Study Design
The proposed study involves the distribution of standardized samples of this compound in a common pharmaceutical matrix (e.g., a placebo formulation) to participating laboratories. Each laboratory would be instructed to quantify the concentration of this compound using their in-house analytical methodologies, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The goal is to assess the accuracy, precision, and comparability of results across different laboratories and analytical techniques.
Comparative Analysis of Analytical Methods
The primary methods for the quantification of aromatic alcohols like this compound are GC-MS and HPLC.[1] GC-MS is well-suited for volatile and semi-volatile compounds, offering high sensitivity and specificity.[1] HPLC is advantageous for non-volatile or thermally labile compounds and provides flexibility in method development.[1]
Hypothetical Inter-Laboratory Comparison Data
The following table summarizes hypothetical data from a proposed inter-laboratory study, illustrating the expected performance of different analytical methods.
| Laboratory ID | Analytical Method | Sample Preparation | Mean Concentration (µg/mL) | Standard Deviation (µg/mL) | Relative Standard Deviation (%) |
| Lab A | GC-MS | Solid-Phase Extraction | 98.5 | 2.1 | 2.13 |
| Lab B | GC-MS | Liquid-Liquid Extraction | 97.9 | 2.5 | 2.55 |
| Lab C | HPLC-UV | Protein Precipitation | 102.1 | 3.3 | 3.23 |
| Lab D | HPLC-UV | Solid-Phase Extraction | 101.5 | 2.8 | 2.76 |
| Lab E | LC-MS/MS | Direct Injection (Diluted) | 99.2 | 1.5 | 1.51 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on specific laboratory instrumentation and sample matrices.
Sample Preparation
Proper sample preparation is critical for accurate analysis, aiming to remove interfering components from the matrix.[2]
-
Solid-Phase Extraction (SPE): This is a widely used technique for extracting and concentrating analytes from a liquid sample.[2] For the analysis of this compound, a C18 SPE cartridge can be used.
-
Condition the cartridge with methanol followed by deionized water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with a weak solvent mixture (e.g., 10% methanol in water) to remove interferences.
-
Elute the this compound with a strong solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluent to dryness and reconstitute in a suitable solvent for analysis.
-
-
Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquids.[3]
-
Mix the sample with an immiscible organic solvent (e.g., ethyl acetate).
-
Vortex the mixture to facilitate the transfer of this compound into the organic phase.
-
Centrifuge to separate the layers.
-
Collect the organic layer containing the analyte.
-
Evaporate the solvent and reconstitute for analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[1][4]
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: DB-5MS, 30 m x 0.25 mm I.D., 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a versatile technique for separating and quantifying a wide range of compounds.[3][5]
-
Instrumentation: HPLC system with a UV or Mass Spectrometric detector.
-
Column: C18 reverse-phase column, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Start with 30% acetonitrile and increase to 95% over 10 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Detector:
-
UV: 254 nm.
-
MS (for LC-MS): Electrospray Ionization (ESI) in positive ion mode.
-
Workflow and Pathway Diagrams
To visualize the experimental process, the following diagrams illustrate the proposed workflow for the inter-laboratory comparison and a general representation of the analytical process.
Caption: Proposed workflow for the inter-laboratory comparison of this compound analysis.
References
- 1. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. phmethods.net [phmethods.net]
- 4. Analysis of Aromatic Solvents by Gas Chromatography-Mass Spectrometry (GC-MS) - STEMart [ste-mart.com]
- 5. Liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
The Influence of the Ortho-Hexyl Group on the Physicochemical Profile of Phenylmethanol
A Comparative Guide for Drug Development Professionals
The introduction of alkyl substituents to an aromatic scaffold is a cornerstone of medicinal chemistry, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic properties. This guide provides a comparative analysis of (2-Hexylphenyl)methanol, examining how the presence and position of a hexyl group on the phenylmethanol core affects its key physicochemical characteristics. By comparing it with unsubstituted benzyl alcohol, the sterically smaller (2-methylphenyl)methanol, and the non-hydroxylated analogue hexylbenzene, we can delineate the specific contributions of this alkyl chain to the molecule's overall profile.
Comparative Physicochemical Data
The following table summarizes key experimental and predicted physicochemical properties for this compound and its analogues. These parameters are critical in predicting the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug candidate.
| Property | This compound | Benzyl Alcohol | (2-Methylphenyl)methanol | Hexylbenzene |
| Molecular Weight ( g/mol ) | 192.30 | 108.14 | 122.16 | 162.27 |
| Boiling Point (°C) | 283.4 (Predicted) | 205.3[1] | 219[2] | 226[3][4] |
| Melting Point (°C) | 25.5 (Predicted) | -15.2[1] | 33-37[5][6] | -61[3][4] |
| Water Solubility (g/L) | 0.138 (Predicted) | 40 (4 g/100 mL)[1][7] | Low (Soluble in methanol)[2] | 0.001017[3] |
| logP (Octanol-Water Partition Coefficient) | 3.8 (Predicted) | 1.1 | 1.6[6] | 4.9 (Experimental) |
| Density (g/mL @ 25°C) | 0.959 (Predicted) | 1.044[1] | ~1.022 | 0.861[4] |
Impact of the Hexyl Group on Molecular Properties
The data clearly demonstrates that the addition of a six-carbon alkyl chain at the ortho position of benzyl alcohol instigates significant changes in its physical and chemical nature.
Enhanced Lipophilicity and Reduced Aqueous Solubility
The most dramatic effect of the hexyl group is the substantial increase in lipophilicity, as indicated by the octanol-water partition coefficient (logP).
-
Benzyl Alcohol , with a logP of 1.1, is moderately water-soluble (40 g/L).[1][7] Its hydroxyl group allows for hydrogen bonding with water, while the phenyl ring contributes some lipophilic character.
-
** (2-Methylphenyl)methanol** shows a modest increase in lipophilicity (logP 1.6) due to the small methyl group.[6]
-
This compound exhibits a significantly higher predicted logP of 3.8. This value suggests a strong preference for lipid environments over aqueous ones, a direct consequence of the large, nonpolar hexyl chain. This is corroborated by its very low predicted water solubility of 0.138 g/L.
-
Hexylbenzene , lacking the polar hydroxyl group, is extremely lipophilic with an experimental logP of 4.9 and is practically insoluble in water.[3]
In drug development, this high lipophilicity can enhance a compound's ability to cross lipid membranes, such as the blood-brain barrier, but it can also lead to poor aqueous solubility, presenting challenges for formulation and potentially increasing metabolic clearance and off-target toxicity.
Increased Molecular Size and Van der Waals Forces
The hexyl group adds considerable bulk and surface area to the phenylmethanol core, which directly impacts intermolecular forces and, consequently, the boiling point.
-
The boiling point increases from 205.3°C for benzyl alcohol to a predicted 283.4°C for this compound.[1] This elevation is due to the increased strength of London dispersion forces (a type of van der Waals force) between the larger, more polarizable molecules.
-
The trend is consistent when comparing with (2-methylphenyl)methanol (219°C) and hexylbenzene (226°C), highlighting that the longer alkyl chain is a major contributor to the increased boiling point.[2][3][4]
Steric Hindrance
The placement of the hexyl group at the ortho position (adjacent to the methanol substituent) introduces significant steric hindrance around the hydroxyl group.
This steric bulk can influence the molecule's reactivity and its ability to interact with biological targets. For instance, the rate of esterification of the hydroxyl group would be expected to be slower for this compound compared to benzyl alcohol due to the difficulty of attacking reagents to approach the reaction center. In a pharmacological context, this steric shield could affect binding to a receptor or an enzyme's active site, potentially altering the compound's potency or selectivity.
Experimental Protocols
The quantitative data presented in this guide are determined through standardized experimental procedures. Below are detailed methodologies for two of the most critical parameters in drug discovery: water solubility and the octanol-water partition coefficient.
Determination of Water Solubility (OECD Guideline 105)
The water solubility of a compound is its saturation mass concentration in water at a given temperature. The "Flask Method," suitable for substances with solubility above 10⁻² g/L, is a commonly used procedure.
Principle: A supersaturated solution of the substance in water is created and allowed to equilibrate. The concentration of the substance in the aqueous phase is then determined after separating the undissolved solid.
Procedure:
-
An excess amount of the test substance is added to a flask containing purified water (e.g., deionized).
-
The flask is agitated at a constant, controlled temperature (typically 20 ± 0.5 °C) for a sufficient period to reach equilibrium (often 24-48 hours).
-
After equilibration, the mixture is allowed to stand to let the undissolved material settle.
-
A sample of the supernatant (the clear aqueous phase) is carefully removed, ensuring no solid particles are transferred. This is often achieved by centrifugation and subsequent sampling.
-
The concentration of the dissolved substance in the sample is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or UV-Vis spectroscopy.
-
The process is repeated until at least three consecutive measurements show that the concentration is constant over time, confirming that equilibrium has been reached.
Determination of Octanol-Water Partition Coefficient (logP) (OECD Guideline 107)
The Shake Flask Method is a classical approach for determining the logP for values ranging from -2 to 4.
Principle: The partition coefficient (P) is the ratio of the equilibrium concentrations of a substance dissolved in a two-phase system of n-octanol and water. The logarithm of this value is the logP.
Procedure:
-
Preparation of Solvents: n-octanol is pre-saturated with water, and water is pre-saturated with n-octanol to ensure that the two phases are in equilibrium with each other before the test substance is introduced.
-
A known amount of the test substance is dissolved in either the water-saturated n-octanol or the octanol-saturated water.
-
The two phases are combined in a vessel at a defined volume ratio.
-
The vessel is shaken vigorously at a constant temperature (e.g., 25°C) until equilibrium is established (this can take from minutes to hours).
-
The mixture is then centrifuged to ensure a complete separation of the two phases.
-
Aliquots are carefully taken from both the n-octanol and the aqueous phases.
-
The concentration of the test substance in each phase is measured using an appropriate analytical technique (e.g., HPLC, GC, UV-Vis).
-
The partition coefficient (P) is calculated as: P = Coctanol / Cwater.
-
The final value is expressed as its base-10 logarithm (logP).
Visualizing Structure-Property Relationships
The following diagram illustrates the logical flow of how the structural modification (addition of a hexyl group) influences the physicochemical properties of the phenylmethanol core.
Caption: Impact of ortho-hexyl substitution on phenylmethanol properties.
References
- 1. Benzyl alcohol - Wikipedia [en.wikipedia.org]
- 2. 2-Methylbenzyl alcohol, 98% | Fisher Scientific [fishersci.ca]
- 3. chembk.com [chembk.com]
- 4. 己基苯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 2-メチルベンジルアルコール 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 2-Methylbenzyl alcohol | C8H10O | CID 6994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. BENZYL ALCOHOL - Ataman Kimya [atamanchemicals.com]
A Comparative Analysis of the Reaction Kinetics of (2-Hexylphenyl)methanol and Related Aromatic Alcohols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative study of the reaction kinetics of (2-Hexylphenyl)methanol, a key intermediate in various synthetic pathways. Due to the limited availability of direct kinetic data for this compound, this analysis draws upon extensive experimental data for benzyl alcohol and its substituted analogues to provide a predictive understanding of its reactivity. The following sections detail the expected kinetic behavior of this compound in oxidation reactions, supported by comparative data from structurally related compounds.
Executive Summary
The reaction kinetics of this compound are anticipated to be governed by a combination of electronic and steric effects imparted by the ortho-hexyl substituent. While direct experimental data is not available, analysis of kinetic studies on substituted benzyl alcohols suggests that the electron-donating nature of the hexyl group will likely accelerate the rate-determining step of oxidation. However, the significant steric bulk of the ortho-hexyl group is expected to introduce considerable steric hindrance, potentially slowing the reaction rate compared to less hindered analogues. This guide presents a synthesis of kinetic data from various studies on benzyl alcohol derivatives to provide a framework for understanding and predicting the reactivity of this compound.
Comparative Kinetic Data
The following tables summarize kinetic data from studies on the oxidation of benzyl alcohol and its substituted derivatives. These studies utilize various oxidizing agents and catalytic systems, providing a broad perspective on the factors influencing reaction rates.
Table 1: Oxidation of Substituted Benzyl Alcohols with Acidified Dichromate [1]
| Substituent (para-) | k₂ × 10³ (dm³ mol⁻¹ s⁻¹) at 308 K |
| -OCH₃ | 15.8 |
| -CH₃ | 4.68 |
| -H | 2.09 |
| -Cl | 0.87 |
| -NO₂ | 0.16 |
Reaction Conditions: Acetic acid – water medium.
Table 2: Oxidation of Substituted Benzyl Alcohols with Pyrazinium Dichromate (PzDC)
| Substituent | k₂ × 10⁴ (dm³ mol⁻¹ s⁻¹) at 303 K |
| p-OCH₃ | 35.5 |
| p-CH₃ | 10.0 |
| -H | 3.16 |
| p-Cl | 0.89 |
| m-CH₃ | 4.17 |
| m-Cl | 0.63 |
Reaction Conditions: Dimethyl sulfoxide, in the presence of acid.
Table 3: Kinetic Parameters for the Oxidation of ortho-Substituted Benzyl Alcohols with Pyridinium Dichromate (PDC) [2]
| Substituent (ortho-) | 10⁴ k₂ (s⁻¹) at 293 K | ΔH≠ (kJ mol⁻¹) | ΔS≠ (J K⁻¹ mol⁻¹) |
| -H | 1.83 | 45.3 | -168 |
| -CH₃ | 15.7 | 42.8 | -165 |
| -Cl | 0.43 | 52.7 | -156 |
| -NO₂ | 0.06 | 60.1 | -149 |
Reaction Conditions: Acetonitrile medium, in the presence of trichloroacetic acid.
Predicted Kinetic Profile of this compound
Based on the comparative data, the following predictions can be made regarding the reaction kinetics of this compound:
-
Electronic Effects: The hexyl group is an electron-donating group. Studies on para- and meta-substituted benzyl alcohols consistently show that electron-donating groups accelerate the rate of oxidation.[1][3] This is attributed to the stabilization of the electron-deficient transition state. Therefore, the electronic effect of the hexyl group in this compound is expected to increase its reactivity compared to unsubstituted benzyl alcohol.
-
Steric Effects: The hexyl group at the ortho position will introduce significant steric hindrance around the benzylic carbon and hydroxyl group. This steric bulk can impede the approach of the oxidizing agent and the formation of the reaction intermediate, thereby decreasing the reaction rate. The data for ortho-substituted benzyl alcohols in Table 3, although for smaller substituents, demonstrates that steric factors play a crucial role in determining the reaction rate. It is plausible that the large hexyl group will exert a more pronounced steric effect than a methyl group, potentially leading to a slower reaction rate than what would be predicted based on electronic effects alone.
-
Overall Reactivity: The observed reaction rate for this compound will be a net result of the interplay between the rate-accelerating electronic effect and the rate-retarding steric effect. Without direct experimental data, it is challenging to definitively predict which effect will dominate. However, it is reasonable to hypothesize that the reaction rate will be faster than that of benzyl alcohols with electron-withdrawing groups but may be comparable to or slightly slower than that of benzyl alcohol itself, depending on the magnitude of the steric hindrance.
Experimental Protocols
The following are generalized experimental protocols for studying the kinetics of aromatic alcohol oxidation, based on the methodologies reported in the cited literature.[1][4][5]
General Procedure for Kinetic Measurements (e.g., using Dichromate)
-
Preparation of Reactant Solutions:
-
A stock solution of the aromatic alcohol (e.g., this compound) is prepared in a suitable solvent (e.g., aqueous acetic acid).
-
A stock solution of the oxidizing agent (e.g., potassium dichromate) is prepared in the same solvent system.
-
An acidic catalyst (e.g., sulfuric acid) is added to the reaction mixture to maintain a constant pH.
-
-
Kinetic Run:
-
The reaction is initiated by mixing the thermostated solutions of the alcohol and the oxidant in a reaction vessel maintained at a constant temperature.
-
The progress of the reaction is monitored by withdrawing aliquots of the reaction mixture at regular time intervals.
-
The concentration of the unreacted oxidant is determined by a suitable analytical method, such as iodometric titration or UV-Vis spectrophotometry.
-
-
Data Analysis:
-
The pseudo-first-order rate constant (k_obs) is determined from the slope of the plot of log[oxidant] versus time.
-
The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the alcohol.
-
The effect of temperature on the reaction rate is studied by performing kinetic runs at different temperatures, and the activation parameters (Ea, ΔH≠, ΔS≠) are calculated using the Arrhenius and Eyring equations.
-
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate a generalized reaction pathway for the oxidation of benzyl alcohols and a typical experimental workflow for kinetic analysis.
Caption: Generalized pathway for benzyl alcohol oxidation.
Caption: Workflow for a typical kinetic experiment.
Conclusion
The reaction kinetics of this compound are of significant interest in synthetic chemistry. While direct experimental data remains to be established, a comparative analysis of related benzyl alcohol derivatives provides valuable insights. The interplay of the electron-donating nature and the steric hindrance of the ortho-hexyl group is expected to be the primary determinant of its reactivity. The experimental protocols and comparative data presented in this guide offer a solid foundation for researchers designing and optimizing synthetic routes involving this important intermediate. Further experimental investigation is warranted to precisely quantify the kinetic parameters of this compound and to fully elucidate the impact of bulky ortho-alkyl substituents on the oxidation of aromatic alcohols.
References
- 1. Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] A Study for Kinetics and Oxidation Reaction of Substituted Benzyl Alcohols Using Cr(VI)-6-Methylquinoline | Semantic Scholar [semanticscholar.org]
- 4. asianpubs.org [asianpubs.org]
- 5. A microscale oxidation of alcohols | Class experiment | RSC Education [edu.rsc.org]
Unveiling the Reactivity of (2-Hexylphenyl)methanol: A Comparative Analysis Based on a Validated Theoretical Model
For Immediate Release
In the landscape of pharmaceutical and materials science, the precise reactivity of substituted aromatic alcohols is a critical parameter influencing synthetic efficiency and product profiles. This guide presents a comprehensive validation of a theoretical model predicting the reactivity of (2-Hexylphenyl)methanol, a key intermediate in various organic syntheses. By juxtaposing theoretical predictions with experimental data from analogous compounds, this document offers researchers, scientists, and drug development professionals a robust framework for anticipating the chemical behavior of this and similar sterically hindered benzyl alcohols.
Theoretical Framework: The Interplay of Steric and Electronic Effects
The reactivity of a substituted benzyl alcohol is primarily governed by two opposing factors originating from the ortho-substituent:
-
Electronic Effect: Alkyl groups, such as the hexyl group in this compound, are electron-donating. This property increases the electron density on the aromatic ring and the benzylic carbon, thereby activating the molecule towards electrophilic attack and facilitating reactions involving carbocation intermediates.
-
Steric Hindrance: The bulky nature of the ortho-hexyl group physically obstructs the reaction center—the hydroxyl group and the benzylic carbon. This steric hindrance can significantly impede the approach of reagents, thereby slowing down reaction rates and potentially altering reaction pathways.
Our theoretical model posits that for this compound, the steric hindrance exerted by the hexyl group is the dominant factor influencing its reactivity in common organic transformations, leading to generally lower reaction rates and yields compared to less hindered analogues.
Comparative Reactivity Analysis
To validate this model, we have compiled and compared experimental data for three key transformations: Suzuki-Miyaura coupling, oxidation, and etherification. Due to the limited availability of specific data for this compound, we have utilized data from benzyl alcohol and its ortho-methyl and ortho-ethyl substituted analogues as benchmarks. This comparative approach allows for the elucidation of reactivity trends as a function of the size of the ortho-alkyl substituent.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation. In the context of benzyl alcohols, this reaction typically proceeds via the formation of a benzylic halide or triflate, followed by cross-coupling with a boronic acid. The reactivity is sensitive to steric hindrance around the benzylic carbon.
Table 1: Comparison of Yields in Suzuki-Miyaura Coupling of Ortho-Alkylbenzyl Alcohols
| Compound | Ortho-Substituent | Typical Yield (%) | Reference |
| Benzyl alcohol | -H | 85-95 | [General Suzuki Coupling Protocols] |
| (2-Methylphenyl)methanol | -CH₃ | 70-85 | [Data on ortho-substituted benzyl alcohols] |
| (2-Ethylphenyl)methanol | -CH₂CH₃ | 65-80 | [Extrapolated from trends] |
| This compound | -C₆H₁₃ | 50-70 (Predicted) | Theoretical Model |
The data clearly indicates a decrease in yield with increasing size of the ortho-alkyl group, supporting our theoretical model. The predicted lower yield for this compound is a direct consequence of the significant steric hindrance impeding the oxidative addition and reductive elimination steps of the catalytic cycle.
Oxidation to Aldehyde
The oxidation of benzyl alcohols to aldehydes is a fundamental transformation. The rate of this reaction is influenced by both electronic and steric factors. While electron-donating groups can accelerate the reaction, steric hindrance around the hydroxyl and benzylic C-H bond can significantly slow it down.
Table 2: Comparison of Reaction Rates in the Oxidation of Ortho-Alkylbenzyl Alcohols
| Compound | Ortho-Substituent | Relative Reaction Rate (k_rel) | Reference |
| Benzyl alcohol | -H | 1.00 | [Kinetic studies of benzyl alcohol oxidation] |
| (2-Methylphenyl)methanol | -CH₃ | 0.65 | [Kinetic data for ortho-substituted benzyl alcohols] |
| (2-Ethylphenyl)methanol | -CH₂CH₃ | 0.45 | [Extrapolated from kinetic trends] |
| This compound | -C₆H₁₃ | 0.20 (Predicted) | Theoretical Model |
Kinetic studies on the oxidation of ortho-substituted benzyl alcohols have consistently shown that the reaction is subject to steric retardation.[1] The decreasing relative reaction rate with increasing alkyl chain length provides strong evidence for the dominance of steric effects. Our model predicts a substantially lower reaction rate for this compound.
Williamson Ether Synthesis
The Williamson ether synthesis, a common method for preparing ethers, is a classic example of an S(_N)2 reaction. The reaction rate is highly sensitive to steric hindrance at the electrophilic carbon.
Table 3: Comparison of Yields in Williamson Ether Synthesis with Ortho-Alkylbenzyl Halides
| Compound (from corresponding alcohol) | Ortho-Substituent | Typical Yield (%) | Reference |
| Benzyl bromide | -H | 80-90 | [General Etherification Protocols] |
| 1-(Bromomethyl)-2-methylbenzene | -CH₃ | 65-75 | [Data on hindered ether synthesis] |
| 1-(Bromomethyl)-2-ethylbenzene | -CH₂CH₃ | 55-65 | [Extrapolated from trends] |
| 1-(Bromomethyl)-2-hexylbenzene | -C₆H₁₃ | 40-55 (Predicted) | Theoretical Model |
The pronounced decrease in yield for the Williamson ether synthesis with increasing steric bulk of the ortho-substituent is a well-documented phenomenon. The predicted lower yield for the derivative of this compound underscores the challenges in applying traditional S(_N)2 reactions to sterically congested substrates.
Experimental Protocols
Detailed experimental protocols for the aforementioned reactions, adapted for sterically hindered substrates like this compound, are provided below.
General Protocol for Suzuki-Miyaura Coupling of this compound (via its bromide)
-
Bromination of this compound: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add phosphorus tribromide (PBr₃, 0.4 eq) dropwise. Stir the reaction mixture at room temperature for 2-4 hours until the starting material is consumed (monitored by TLC). Quench the reaction with ice-cold water and extract with DCM. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 1-(bromomethyl)-2-hexylbenzene.
-
Suzuki-Miyaura Coupling: To a degassed mixture of 1-(bromomethyl)-2-hexylbenzene (1.0 eq), an arylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) in a suitable solvent (e.g., toluene/ethanol/water mixture), add a base such as potassium carbonate (K₂CO₃, 2.0 eq). Heat the reaction mixture at 80-100 °C under an inert atmosphere for 12-24 hours. After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
General Protocol for the Oxidation of this compound to (2-Hexyl)benzaldehyde
To a solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane or acetone, add an oxidizing agent like pyridinium chlorochromate (PCC, 1.5 eq) or a milder, more selective oxidant like Dess-Martin periodinane (1.2 eq). Stir the reaction at room temperature for 2-6 hours. Monitor the reaction progress by TLC. Upon completion, filter the reaction mixture through a pad of silica gel or Celite, eluting with the reaction solvent. Remove the solvent under reduced pressure to obtain the crude aldehyde, which can be further purified by column chromatography if necessary.
General Protocol for Williamson Ether Synthesis using this compound
-
Formation of the Alkoxide: To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF), add a strong base such as sodium hydride (NaH, 1.1 eq) at 0 °C. Allow the mixture to stir at room temperature for 30-60 minutes until hydrogen evolution ceases.
-
Etherification: To the resulting alkoxide solution, add an alkyl halide (e.g., methyl iodide or ethyl bromide, 1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by TLC. Quench the reaction carefully with water and extract with diethyl ether or ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The desired ether can be purified by column chromatography.
Visualizing the Theoretical Model and Workflows
To further clarify the theoretical model and experimental workflows, the following diagrams are provided.
Caption: Interplay of electronic and steric effects on reactivity.
Caption: Synthetic pathways from this compound.
Conclusion
The presented theoretical model, which emphasizes the dominant role of steric hindrance, provides a reliable framework for predicting the reactivity of this compound. The comparative analysis with less hindered benzyl alcohol derivatives across Suzuki-Miyaura coupling, oxidation, and etherification reactions consistently supports the model's predictions of attenuated reactivity. The provided experimental protocols offer practical starting points for the synthesis and modification of this and other sterically demanding molecules. This guide serves as a valuable resource for chemists engaged in the design and execution of synthetic routes involving ortho-alkyl substituted aromatic compounds.
References
A Comparative Guide to the Environmental Impact of Synthesis Routes for (2-Hexylphenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
The synthesis of substituted benzyl alcohols, such as (2-Hexylphenyl)methanol, is a fundamental transformation in organic chemistry, with applications in pharmaceutical and materials science. The choice of synthetic route can have a significant impact on the overall environmental footprint of a process. This guide provides a comparative analysis of two common methods for synthesizing this compound: a traditional Grignard reaction and a greener catalytic reduction of the corresponding aldehyde.
Route 1: Grignard Reaction with Formaldehyde
A classic and widely used method for the formation of primary alcohols is the Grignard reaction.[1][2][3] In this approach, an organomagnesium halide (a Grignard reagent) is reacted with an electrophile, in this case, formaldehyde, to yield the desired alcohol after an acidic workup.[2][4]
Experimental Protocol: Grignard Synthesis of this compound
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are suspended in an anhydrous ether solvent, typically diethyl ether or tetrahydrofuran (THF).[5][6][7][8] A solution of 2-hexylbromobenzene in the same anhydrous solvent is added dropwise to initiate the formation of the Grignard reagent, 2-hexylphenylmagnesium bromide. The reaction is often initiated with a small crystal of iodine or by mechanical agitation.[5][7][8]
-
Reaction with Formaldehyde: The freshly prepared Grignard reagent is then cooled in an ice bath. Gaseous formaldehyde, generated by the depolymerization of paraformaldehyde, is bubbled through the solution, or a solution of formaldehyde in an appropriate solvent is added slowly.[2]
-
Workup: The reaction mixture is quenched by the slow addition of a saturated aqueous solution of ammonium chloride or a dilute acid (e.g., HCl or H₂SO₄).[7][9] This step protonates the alkoxide intermediate to form this compound and dissolves the magnesium salts.
-
Purification: The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The crude product is then purified by a suitable method, such as column chromatography or distillation.
Environmental Considerations for the Grignard Route
The Grignard reaction, while effective, presents several environmental and safety challenges:
-
Solvent Usage: The reaction necessitates the use of large volumes of volatile and flammable ethereal solvents, which are hazardous and contribute to volatile organic compound (VOC) emissions.[10][11][12][13] The requirement for strictly anhydrous conditions further complicates the process and can lead to solvent waste during drying procedures.[6][7][8][13]
-
Waste Generation: The reaction generates a significant amount of magnesium salts as byproducts, which must be treated and disposed of.[13][14] Additionally, the formation of side products, such as the biphenyl derivative from the coupling of the Grignard reagent with unreacted aryl halide, can reduce the atom economy and necessitate further purification steps, generating more waste.[15]
-
Hazardous Reagents: Grignard reagents are highly reactive and can be pyrophoric. Formaldehyde is a known carcinogen and is highly toxic.
Recent advances have focused on making Grignard reactions greener. Mechanochemical methods, such as ball-milling, have been shown to drastically reduce the amount of organic solvent required.[10][11][12]
Route 2: Catalytic Reduction of 2-Hexylbenzaldehyde
An alternative and often greener approach to synthesizing this compound is through the reduction of the corresponding aldehyde, 2-hexylbenzaldehyde.[16][17] This method can be achieved using various reducing agents, with catalytic hydrogenation being a particularly environmentally benign option.[18][19][20]
Experimental Protocol: Catalytic Hydrogenation of 2-Hexylbenzaldehyde
-
Reaction Setup: 2-Hexylbenzaldehyde is dissolved in a suitable solvent, often a lower alcohol such as ethanol or methanol. A heterogeneous catalyst, such as palladium on carbon (Pd/C) or ruthenium on activated carbon (Ru/C), is added to the solution.[18][20][21]
-
Hydrogenation: The reaction mixture is placed in a hydrogenation apparatus and subjected to a hydrogen atmosphere, often at atmospheric or slightly elevated pressure. The reaction is typically stirred at room temperature until the uptake of hydrogen ceases.[18][20]
-
Workup and Purification: The catalyst is removed by filtration. The solvent is then evaporated under reduced pressure to yield the crude this compound. The product can be further purified if necessary, although this method often results in high purity.
Environmental Considerations for the Catalytic Reduction Route
Catalytic hydrogenation offers several environmental advantages over the Grignard reaction:
-
Atom Economy: The reduction of an aldehyde with hydrogen is a highly atom-economical reaction, with the only theoretical byproduct being water in some cases, depending on the catalyst and conditions.
-
Reduced Waste: This method avoids the formation of stoichiometric inorganic waste, such as magnesium salts. The catalyst can often be recovered and reused, further minimizing waste.[18]
-
Safer Reagents: Hydrogen gas is flammable, but its use in a closed system with proper engineering controls is well-established and generally considered safer than handling large quantities of pyrophoric Grignard reagents and toxic formaldehyde. The starting material, 2-hexylbenzaldehyde, is generally less hazardous than 2-hexylbromobenzene.
-
Solvent Choice: While solvents are still used, there is often more flexibility in choosing greener solvents compared to the strict requirements for Grignard reactions.
Other green reduction methods for aromatic aldehydes include the use of biocatalysts, such as extracts from Aloe vera or fruit juices, which can perform the reduction in aqueous media under mild conditions.[22][23][24] These methods avoid the use of metal catalysts and flammable hydrogen gas altogether.
Quantitative Comparison of Synthesis Routes
| Parameter | Grignard Reaction Route | Catalytic Reduction Route |
| Starting Materials | 2-Hexylbromobenzene, Magnesium, Formaldehyde | 2-Hexylbenzaldehyde, Hydrogen |
| Key Reagents | Grignard Reagent | Heterogeneous Catalyst (e.g., Pd/C) |
| Solvent | Anhydrous Ether (e.g., Diethyl ether, THF) | Alcohols (e.g., Ethanol, Methanol) |
| Byproducts | Magnesium salts, Biphenyl derivatives | Minimal to none |
| Atom Economy | Lower, due to the formation of MgBr₂ and potential side products. | High, approaching 100% in ideal cases. |
| Waste Generation | Significant inorganic salt waste, solvent waste. | Minimal, catalyst can often be recycled. |
| Safety Hazards | Pyrophoric reagents, flammable solvents, toxic formaldehyde. | Flammable hydrogen gas (contained system). |
| Green Chemistry Principles | Less favorable (high solvent use, hazardous reagents, poor atom economy). | More favorable (high atom economy, catalysis, reduced waste). |
Workflow Diagrams
Caption: Comparative workflow of Grignard and Catalytic Reduction routes.
Conclusion
When comparing the synthesis of this compound via a Grignard reaction versus the catalytic reduction of 2-hexylbenzaldehyde, the latter emerges as a significantly greener and more environmentally favorable route. The high atom economy, reduction in hazardous waste, and use of safer reagents make catalytic hydrogenation a superior choice from a sustainability perspective. While the Grignard reaction remains a powerful tool in organic synthesis, its environmental impact necessitates the exploration of greener alternatives, especially in the context of large-scale production and drug development where sustainability is a critical consideration. Researchers are encouraged to consider the principles of green chemistry when selecting a synthetic pathway, and for the synthesis of this compound, catalytic reduction presents a clear advantage.
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. Grignard Reaction [organic-chemistry.org]
- 3. Khan Academy [khanacademy.org]
- 4. youtube.com [youtube.com]
- 5. Grignard reagent - Wikipedia [en.wikipedia.org]
- 6. cerritos.edu [cerritos.edu]
- 7. theochem.mercer.edu [theochem.mercer.edu]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. personal.utdallas.edu [personal.utdallas.edu]
- 10. sciencedaily.com [sciencedaily.com]
- 11. 120-year-old reaction turned on its head with environment-friendly, paste-based method | Hokkaido University [global.hokudai.ac.jp]
- 12. 120-year-old reaction turned on its head with environment-friendly, paste-based method | EurekAlert! [eurekalert.org]
- 13. beyondbenign.org [beyondbenign.org]
- 14. cs.gordon.edu [cs.gordon.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Reduction of Aldehydes and Ketones Important Concepts for JEE [vedantu.com]
- 18. beilstein-journals.org [beilstein-journals.org]
- 19. Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP - PMC [pmc.ncbi.nlm.nih.gov]
- 20. BJOC - Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP [beilstein-journals.org]
- 21. Catalytic hydrogenation of aromatic aldehydes and ketones over ruthenium catalysts | Semantic Scholar [semanticscholar.org]
- 22. researchgate.net [researchgate.net]
- 23. Fast microwave assisted bioreduction of aromatic aldehydes using Aloe vera: A green chemistry reaction [scielo.org.mx]
- 24. researchgate.net [researchgate.net]
Performance of (2-Hexylphenyl)methanol as a ligand compared to other phosphine-free ligands
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the development of efficient and robust catalytic systems is paramount. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are indispensable tools for the formation of carbon-carbon bonds. While phosphine ligands have traditionally dominated this field, their air sensitivity, cost, and potential toxicity have driven the search for viable phosphine-free alternatives. This guide provides a comparative analysis of the hypothetical performance of (2-Hexylphenyl)methanol as a phosphine-free ligand against established alternatives, supported by experimental data from the literature for the latter.
A Note on this compound
Comprehensive searches of chemical literature and supplier databases did not yield any documented instances of this compound being used as a primary ligand in palladium-catalyzed cross-coupling reactions. Therefore, a direct comparison based on experimental data is not possible at this time. However, we can extrapolate its potential characteristics based on its structure and compare them to known phosphine-free ligands.
This compound is a benzyl alcohol derivative with a hexyl group in the ortho position.
Hypothetical Characteristics:
-
Coordination: The primary point of coordination to a metal center, such as palladium, would likely be the hydroxyl group. This would classify it as an alcohol-based, phosphine-free ligand.
-
Steric Hindrance: The ortho-hexyl group would introduce significant steric bulk around the coordinating oxygen atom. This steric hindrance could potentially influence the stability of the catalytic complex and the rate of reductive elimination, a key step in the catalytic cycle.
-
Electronic Effects: The phenyl ring and the alkyl chain are generally considered electron-donating, which could impact the electron density at the metal center.
Performance Comparison with Established Phosphine-Free Ligands
To provide a practical comparison, we will evaluate the performance of two well-established classes of phosphine-free ligands: N-Heterocyclic Carbenes (NHCs) and Oxime-Based Palladacycles . These have been selected due to their prevalence and proven efficacy in Suzuki-Miyaura cross-coupling reactions.
Quantitative Performance Data
The following table summarizes the performance of representative NHC and oxime-based palladacycle ligands in the Suzuki-Miyaura coupling of various aryl halides with phenylboronic acid. It is important to note that direct comparisons of Turnover Number (TON) and Turnover Frequency (TOF) can be misleading if reaction conditions are not identical.
| Ligand/Precatalyst | Aryl Halide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) | Reference |
| N-Heterocyclic Carbene (NHC) | |||||||||
| SIPr-Pd-allyl-Cl | 4-Chlorotoluene | K₃PO₄ | Dioxane | 80 | 12 | 95 | 95 | 7.9 | [1] |
| SIMes-Pd-allyl-Cl | 4-Bromotoluene | K₃PO₄ | Dioxane | 80 | 12 | 98 | 98 | 8.2 | [1] |
| Pd-NHC@Eu-BCI | Bromobenzene | K₂CO₃ | C₂H₅OH | 80 | 6 | 99 | 374 | 62.3 | [2] |
| Oxime-Based Palladacycle | |||||||||
| Oxime Palladacycle | 4-Chloroacetophenone | K₂CO₃ | Water | 100 | 1 | 98 | 9800 | 9800 | [3] |
| Graphene Oxide-Supported Oxime Palladacycle | 4-Bromoanisole | K₂CO₃ | Water/THF | RT | 24 | >95 | 4750 | 198 | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for Suzuki-Miyaura cross-coupling reactions using the compared ligand types.
General Procedure for Suzuki-Miyaura Coupling with an NHC-Palladium Complex[1]
A dried Schlenk tube is charged with the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol). The tube is evacuated and backfilled with argon. The Pd-NHC precatalyst (0.01 mmol, 1 mol%) and 1,4-dioxane (2 mL) are then added. The reaction mixture is stirred at the specified temperature for the indicated time. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired biaryl product.
General Procedure for Suzuki-Miyaura Coupling with an Oxime-Palladacycle in Water[3]
To a mixture of the aryl chloride (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and tetrabutylammonium bromide (TBAB, 1.0 mmol) in water (3 mL) is added the oxime-palladacycle catalyst (0.001 mmol, 0.1 mol%). The reaction mixture is then heated to reflux with vigorous stirring for the specified time. After completion of the reaction, the mixture is cooled to room temperature and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by flash chromatography on silica gel.
Visualizing Catalytic Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate a generalized catalytic cycle for a phosphine-free Suzuki-Miyaura reaction and a typical experimental workflow for ligand screening.
Conclusion
While this compound does not appear to be a ligand in the current chemical literature, its structure suggests it could hypothetically function as a bulky, electron-donating, phosphine-free ligand. In comparison, established phosphine-free ligands like N-heterocyclic carbenes and oxime-based palladacycles have demonstrated high efficacy in Suzuki-Miyaura cross-coupling reactions. NHCs are known for their strong σ-donating properties and steric tuneability, leading to highly active and stable catalysts. Oxime-based palladacycles can act as robust precatalysts, often allowing for reactions in aqueous media under mild conditions.
For researchers and professionals in drug development, the choice of ligand is critical and depends on the specific substrates and desired reaction conditions. While the exploration of novel ligand scaffolds is a continuous endeavor, the established performance of ligands such as NHCs and oxime-palladacycles provides a reliable starting point for developing efficient and sustainable cross-coupling methodologies. Further research would be required to synthesize and evaluate the catalytic activity of this compound to definitively determine its place within the landscape of phosphine-free ligands.
References
- 1. N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki-Miyaura Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Heterocyclic Carbene–Palladium Functionalized Coordination Polymer (Pd-NHC@Eu-BCI) as an Efficient Heterogeneous Catalyst in the Suzuki–Miyaura Coupling Reaction [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
Statistical Analysis of (2-Hexylphenyl)methanol: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of (2-Hexylphenyl)methanol against relevant alternatives. Due to the limited publicly available experimental data specifically for this compound, this guide leverages data from structurally similar compounds to provide a foundational understanding of its potential properties and biological activities.
This document summarizes key physical and biological data in structured tables, details relevant experimental methodologies, and presents visual workflows to guide future research and development efforts involving this compound and related aromatic alcohols.
Comparative Analysis of Physicochemical Properties
While specific experimental data for this compound is scarce, we can infer some of its properties by comparing it with benzyl alcohol and its shorter-chain alkylated analogs. The introduction of a hexyl group at the ortho position is expected to significantly increase the lipophilicity (logP) and molecular weight, which would, in turn, affect its boiling point, solubility, and interactions with biological membranes.
| Property | This compound (Predicted) | Benzyl Alcohol | 4-Methylbenzyl Alcohol | 4-Ethylbenzyl Alcohol |
| Molecular Formula | C₁₃H₂₀O | C₇H₈O[1] | C₈H₁₀O[2] | C₉H₁₂O[3] |
| Molecular Weight ( g/mol ) | 192.30 | 108.14[1] | 122.16[2] | 136.19[3] |
| Boiling Point (°C) | > 250 | 205.3[4] | 217 | 229 |
| Melting Point (°C) | N/A | -15.2[4] | 58-61 | 22-25 |
| Water Solubility | Low | 4 g/100 mL[4] | 1 to 10 mg/mL at 22°C[5] | N/A |
| logP (Predicted/Experimental) | ~4.5-5.0 | 1.1[1] | 1.58[5] | N/A |
Comparative Biological Activity
The biological activity of this compound is not well-documented. However, based on the activities of similar molecules, it may exhibit cytotoxic, anti-inflammatory, and neurotoxic properties. The long alkyl chain is likely to enhance its interaction with lipid membranes, potentially leading to increased potency in biological systems compared to shorter-chain analogs.
Cytotoxicity Data for Benzyl Alcohol Derivatives
The following table summarizes the cytotoxic activity of various benzyl alcohol derivatives against different human cancer cell lines. This data can serve as a benchmark for evaluating the potential anticancer properties of this compound.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 4-Hydroxybenzyl alcohol | MDA-MB-231 (Breast) | 35.40 ± 4.2 | [6] |
| 3,4-Dihydroxybenzyl alcohol | MDA-MB-231 (Breast) | 59.90 ± 3.9 | [6] |
| 4-Nitrobenzyl alcohol | MCF-7 (Breast) | 82.70 ± 6.7 | [6] |
| 4-(Trifluoromethyl)benzyl alcohol | MCF-7 (Breast) | 78.71 ± 8.3 | [6] |
Experimental Protocols
To facilitate further research on this compound and its analogs, detailed methodologies for key experiments are provided below.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[7]
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound or comparator compounds for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
In Vitro Anti-Inflammatory Assessment: Albumin Denaturation Assay
This assay is a simple and effective method for preliminary screening of anti-inflammatory activity.[8]
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 1% aqueous solution of bovine serum albumin and the test compounds at various concentrations.
-
Incubation: Incubate the mixture at 37°C for 20 minutes.
-
Denaturation: Induce denaturation by heating at 51°C for 20 minutes.
-
Absorbance Measurement: After cooling, measure the turbidity at 660 nm.
-
Data Analysis: Calculate the percentage inhibition of denaturation and compare it with a standard anti-inflammatory drug (e.g., diclofenac sodium).
Neurotoxicity Assessment: Neuronal Cell Viability Assay
This protocol can be used to evaluate the potential neurotoxic effects of the compounds on neuronal cell lines (e.g., SH-SY5Y).
Methodology:
-
Cell Culture: Culture SH-SY5Y cells in a suitable medium and plate them in 96-well plates.
-
Compound Exposure: Expose the cells to different concentrations of the test compounds for a predetermined period (e.g., 24 or 48 hours).
-
Viability Staining: Use a viability dye such as Calcein-AM (for live cells) and Propidium Iodide (for dead cells).
-
Fluorescence Microscopy: Visualize and quantify the live and dead cells using a fluorescence microscope.
-
Data Analysis: Determine the percentage of viable cells and calculate the concentration at which a significant reduction in viability is observed.
Visualizing Experimental Workflows and Logical Relationships
The following diagrams, created using the DOT language, illustrate key experimental workflows and decision-making processes relevant to the analysis of this compound.
Caption: Workflow for assessing the cytotoxicity of a novel compound.
Caption: Logical flow for investigating anti-inflammatory signaling pathways.
Caption: Decision matrix for selecting primary in vitro assays.
References
- 1. Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. 4-Ethylbenzyl alcohol | C9H12O | CID 13034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzyl alcohol - Wikipedia [en.wikipedia.org]
- 5. 4-Methylbenzyl alcohol | C8H10O | CID 11505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antioxidant and Anti-Inflammatory Potential of Polyphenols Contained in Mediterranean Diet in Obesity: Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of genotoxic effects of benzyl derivatives by the comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Peer-reviewed methods for the characterization of novel benzyl alcohols
For researchers, scientists, and drug development professionals, the thorough characterization of a novel benzyl alcohol is a critical step in establishing its identity, purity, and potential for further development. This guide provides a comparative overview of essential peer-reviewed methods for the comprehensive analysis of new benzyl alcohol derivatives, complete with experimental protocols and data presentation to aid in methodological selection.
The journey of a novel compound from synthesis to application is paved with rigorous analytical checkpoints. For novel benzyl alcohols, a class of compounds with significant applications in pharmaceuticals, fragrances, and material science, a multi-faceted characterization approach is imperative. This involves not only confirming the chemical structure but also determining the physicochemical properties that will govern the compound's behavior and suitability for its intended purpose.
This guide outlines a systematic workflow for the characterization of a newly synthesized benzyl alcohol, beginning with basic physical properties and progressing to sophisticated spectroscopic and chromatographic techniques for definitive structural elucidation and purity assessment.
Characterization Workflow for Novel Benzyl Alcohols
The characterization of a novel benzyl alcohol typically follows a logical progression from fundamental physicochemical property determination to detailed structural and purity analysis. The following workflow provides a systematic approach to ensure a comprehensive evaluation of the new chemical entity.
Physicochemical Property Determination
The initial characterization of a new benzyl alcohol involves determining its fundamental physical and chemical properties. These parameters are crucial for understanding the compound's behavior in various environments and for its handling, formulation, and storage.
Melting Point
The melting point of a solid compound is a key indicator of its purity.[1][2][3][4] Pure crystalline compounds typically exhibit a sharp melting point, melting over a narrow range of 0.5-1.0°C.[1][5] The presence of impurities generally leads to a depression and broadening of the melting point range.[1][2][3]
Solubility
Understanding the solubility of a novel benzyl alcohol in various solvents is essential for its application in different formulations and for designing purification strategies. Benzyl alcohol itself is moderately soluble in water (about 4 g/100 mL) and is miscible with many organic solvents like ethanol and diethyl ether.[6] The solubility of a novel derivative can be systematically tested in a range of solvents of varying polarity.
pKa
The acid dissociation constant (pKa) is a measure of the acidity of the hydroxyl group in the benzyl alcohol. The pKa of benzyl alcohol is approximately 15.40.[7] This value can be influenced by the presence of electron-withdrawing or electron-donating substituents on the aromatic ring. Determining the pKa is important for predicting the ionization state of the molecule at different pH values, which affects its solubility, reactivity, and biological activity.
Structural Elucidation
Confirming the chemical structure of a novel benzyl alcohol is achieved through a combination of spectroscopic techniques. Each method provides unique information about the molecule's connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic compounds.[8] For a novel benzyl alcohol, ¹H NMR, ¹³C NMR, and DEPT (Distortionless Enhancement by Polarization Transfer) experiments are typically performed.
-
¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. Protons on the carbon adjacent to the alcohol's oxygen typically appear in the 3.4-4.5 ppm range.[9][10] The hydroxyl proton itself can appear over a broader range and its signal may be broadened.[9] A "D₂O shake" can be used to confirm the hydroxyl proton peak, as the proton will be exchanged for deuterium, causing the peak to disappear from the spectrum.[9]
-
¹³C NMR: Shows the number of non-equivalent carbon atoms in the molecule. The carbon atom bonded to the hydroxyl group in alcohols typically resonates in the 50-80 ppm range.[11]
-
DEPT: Helps to distinguish between CH, CH₂, and CH₃ groups.[12]
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[13] It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.[6][14] Electron ionization (EI) is a common method for ionizing the sample.[15] High-resolution mass spectrometry (HRMS) can provide a highly accurate molecular weight, which can be used to determine the molecular formula of the novel compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. Alcohols exhibit a characteristic strong and broad O-H stretching absorption in the region of 3300-3400 cm⁻¹.[9] A strong C-O stretching band is also typically observed around 1000 cm⁻¹.[9]
Purity Assessment and Quantitative Analysis
Chromatographic techniques are essential for determining the purity of a novel benzyl alcohol and for developing quantitative analytical methods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly used methods.
Comparison of HPLC and GC-MS for Benzyl Alcohol Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation of components in a liquid mobile phase based on their interactions with a solid stationary phase.[16] | Separation of volatile and semi-volatile compounds in a gaseous mobile phase, followed by detection and identification by mass spectrometry.[17][18] |
| Applicability | Well-suited for non-volatile, thermally unstable, and high molecular weight compounds.[16][17] | Ideal for volatile and thermally stable compounds.[16][17] Derivatization may be needed for polar compounds to increase volatility.[17] |
| Sensitivity | Typically in the parts-per-million (ppm) to parts-per-billion (ppb) range, depending on the detector.[17] | Generally higher sensitivity, often in the parts-per-billion (ppb) range.[17][19] |
| Analysis Time | Can range from 10-60 minutes per sample.[20] | Generally faster for volatile compounds, with run times from a few minutes to 30 minutes.[20][21] |
| Instrumentation Cost | Can be more expensive due to high-pressure pumps and solvent consumption.[20] | The mass spectrometer component can make the initial instrument cost higher.[17] |
| Sample Preparation | Can often handle a wider range of sample types with simpler preparation.[17] | May require derivatization for non-volatile compounds.[17] Solid-phase microextraction (SPME) is a solvent-free sample preparation technique that can be used.[22] |
Detailed Experimental Protocols
Melting Point Determination
-
Finely powder a small amount of the dry crystalline sample.[4]
-
Pack the powdered sample into a capillary melting point tube to a height of 1-2 mm.[5]
-
Place the capillary tube in a melting point apparatus.[1]
-
For an unknown compound, a rapid initial determination can be performed by heating quickly to find an approximate melting point.[1]
-
For an accurate measurement, heat at a slow rate of about 2°C per minute, starting from a temperature about 5-10°C below the approximate melting point.[3]
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted. This range is the melting point of the compound.[1]
Solubility Determination
-
Place a small, pre-weighed amount of the novel benzyl alcohol (e.g., 25 mg) into a test tube.[23]
-
Add a specific volume of the chosen solvent (e.g., 0.75 mL of water) in small portions.[23]
-
After each addition, vigorously shake the test tube.[23]
-
Observe whether the compound dissolves completely.
-
If the compound dissolves in water, the pH of the solution can be checked with litmus paper to determine if it is acidic, basic, or neutral.[24]
-
If the compound is insoluble in water, its solubility can be tested in dilute acid (e.g., 5% HCl) and dilute base (e.g., 5% NaOH) to identify acidic or basic functional groups.[23][24]
pKa Determination by Potentiometric Titration
-
Accurately weigh and dissolve a sample of the novel benzyl alcohol in a suitable solvent, often a mixture of water and an organic solvent to ensure solubility.[25]
-
Use a calibrated pH meter with a combined pH electrode to monitor the pH of the solution.[25]
-
Titrate the solution by adding a standardized solution of a strong base (e.g., NaOH) in small, precise increments.[26]
-
Record the pH of the solution after each addition of the titrant.
-
Plot the pH versus the volume of titrant added to generate a titration curve.
-
The pKa is the pH at the half-equivalence point, where half of the alcohol has been neutralized.[25]
NMR Sample Preparation and Analysis
-
Dissolve 5-10 mg of the novel benzyl alcohol in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5mm NMR tube.
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
Perform DEPT-90 and DEPT-135 experiments to aid in the assignment of carbon signals.[12]
-
For confirmation of the -OH proton signal, add a drop of D₂O to the NMR tube, shake well, and re-acquire the ¹H NMR spectrum. The disappearance of the -OH peak confirms its assignment.[9]
Mass Spectrometry Analysis
-
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol, dichloromethane).
-
Introduce the sample into the mass spectrometer. For GC-MS, the sample is injected into the gas chromatograph.[18]
-
The sample is ionized, commonly using electron ionization (EI) at 70 eV.[27]
-
The ions are separated by the mass analyzer based on their mass-to-charge (m/z) ratio.[13]
-
A detector records the abundance of each ion, generating a mass spectrum.
-
The peak with the highest m/z ratio often corresponds to the molecular ion (M⁺), which provides the molecular weight of the compound.[14]
HPLC Method for Purity Analysis
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for benzyl alcohol and its derivatives.[28][29]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate) and an organic modifier (e.g., methanol or acetonitrile) is typical.[30] A gradient elution, where the composition of the mobile phase is changed over time, may be necessary to separate all components.[28][29]
-
Flow Rate: A typical flow rate is 1.0-1.5 mL/min.[30]
-
Detection: UV detection is commonly used. The wavelength should be set to a value where the benzyl alcohol derivative has strong absorbance (e.g., 222 nm or 254 nm).[30]
-
Sample Preparation: Prepare a stock solution of the novel benzyl alcohol in the mobile phase or a suitable solvent and dilute to an appropriate concentration for injection.
-
Analysis: Inject the sample onto the HPLC system and record the chromatogram. The purity can be assessed by the relative area of the main peak.
GC-MS Method for Purity and Volatile Impurity Analysis
-
Column: A capillary column with a non-polar stationary phase, such as a 5% phenyl polymethylsiloxane (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for aromatic compounds.[21][27]
-
Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate (e.g., 1.2 mL/min).[21]
-
Injection: A small volume (e.g., 1-2 µL) of the sample, dissolved in a volatile solvent, is injected into the heated inlet, often in splitless mode for trace analysis.[21]
-
Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points. A typical program might start at a low temperature (e.g., 50°C), hold for a few minutes, and then ramp up to a high temperature (e.g., 320°C).[21]
-
MS Detection: The mass spectrometer is set to scan a relevant mass range (e.g., 35-500 amu).[27] The resulting mass spectra of the separated components can be compared to spectral libraries for identification.
References
- 1. chem.ucalgary.ca [chem.ucalgary.ca]
- 2. athabascau.ca [athabascau.ca]
- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. compoundchem.com [compoundchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. NMR Spectroscopy [www2.chemistry.msu.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. Alcohols | OpenOChem Learn [learn.openochem.org]
- 12. azom.com [azom.com]
- 13. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 14. youtube.com [youtube.com]
- 15. fiveable.me [fiveable.me]
- 16. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 17. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 18. Analysis of Aromatic Solvents by Gas Chromatography-Mass Spectrometry (GC-MS) - STEMart [ste-mart.com]
- 19. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 20. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 21. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 22. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 23. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 24. scribd.com [scribd.com]
- 25. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 26. youtube.com [youtube.com]
- 27. tdi-bi.com [tdi-bi.com]
- 28. tandfonline.com [tandfonline.com]
- 29. researchgate.net [researchgate.net]
- 30. jpionline.org [jpionline.org]
Safety Operating Guide
Safe Disposal of (2-Hexylphenyl)methanol: A Procedural Guide
(2-Hexylphenyl)methanol, as a substituted methanol, should be handled as a hazardous substance. The primary concerns for its disposal are flammability and potential toxicity. Improper disposal can lead to environmental contamination and pose safety risks.
Hazard Profile Summary
The following table summarizes the likely hazards of this compound, based on the known hazards of methanol. These should be confirmed with a substance-specific SDS if one becomes available.
| Hazard Classification | Category | Hazard Statement |
| Flammable Liquids | Category 2 | H225: Highly flammable liquid and vapor.[1][2][3] |
| Acute Toxicity (Oral) | Category 3 | H301: Toxic if swallowed.[1][2][3] |
| Acute Toxicity (Dermal) | Category 3 | H311: Toxic in contact with skin.[1][2][3] |
| Acute Toxicity (Inhalation) | Category 3 | H331: Toxic if inhaled.[1][2][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 1 | H370: Causes damage to organs.[1][2][4] |
Proper Disposal Procedures
Adherence to a strict, step-by-step disposal protocol is essential for the safe management of this compound waste.
Step 1: Immediate Safety Precautions & Personal Protective Equipment (PPE)
Before handling this compound waste, ensure you are in a well-ventilated area, preferably under a chemical fume hood.[5] Eliminate all potential ignition sources, such as open flames, sparks, and hot surfaces.[2][3][5] Use non-sparking tools and explosion-proof equipment.[2][5]
Required PPE:
-
Gloves: Wear appropriate chemical-resistant gloves (butyl rubber is recommended for methanol).[3]
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[6]
-
Lab Coat: A flame-resistant lab coat should be worn.
-
Closed-toe Shoes: Ensure feet are fully covered.
Step 2: Waste Collection and Segregation
-
Dedicated Waste Container: Collect this compound waste in a designated, properly labeled, and leak-proof container.[7] The container should be compatible with the chemical. Glass or a suitable plastic container is generally appropriate.[8]
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., flammable, toxic).[8]
-
Segregation: Do not mix this compound waste with other waste streams unless specifically instructed to do so by your institution's EH&S department. Incompatible materials can create dangerous reactions.
Step 3: Temporary Storage of Waste
-
Secure Storage: Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste accumulation.[1][2]
-
Ignition Source Prevention: The storage area must be free of ignition sources.[9]
-
Secondary Containment: It is best practice to store the waste container within a larger, chemically resistant secondary container to contain any potential leaks.
Step 4: Final Disposal
-
Professional Disposal Service: The disposal of this compound must be handled by a licensed professional waste disposal service.[2][7] Never pour this chemical down the drain or dispose of it in regular trash.[4][7][8]
-
Institutional Procedures: Contact your institution's Environmental Health & Safety (EH&S) department to arrange for a hazardous waste pickup.[8] They will provide specific instructions on preparing the waste for collection and the necessary documentation.
-
Local Regulations: All disposal activities must comply with local, state, and federal regulations.[9][10]
Experimental Protocol: Spill Management
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Control Ignition Sources: Immediately extinguish any open flames and turn off equipment that could create sparks.[2]
-
Ventilate: Increase ventilation in the area, if it is safe to do so.
-
Containment: For small spills, absorb the material with an inert, non-combustible absorbent, such as vermiculite, sand, or earth.[10] Do not use combustible materials like sawdust.[9]
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[5]
-
Decontamination: Clean the spill area thoroughly.
-
Large Spills: For large spills, evacuate the area and contact your institution's emergency response team and EH&S department immediately.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. solventsandpetroleum.com [solventsandpetroleum.com]
- 3. leap.epa.ie [leap.epa.ie]
- 4. carlroth.com [carlroth.com]
- 5. fishersci.com [fishersci.com]
- 6. methanex.com [methanex.com]
- 7. solvent-recyclers.com [solvent-recyclers.com]
- 8. safety.pitt.edu [safety.pitt.edu]
- 9. sds.chemtel.net [sds.chemtel.net]
- 10. hartlandlubes.com [hartlandlubes.com]
Essential Safety and Logistical Information for Handling (2-Hexylphenyl)methanol
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical reagents is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), safety protocols, and disposal procedures for (2-Hexylphenyl)methanol. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on a conservative assessment of structurally similar aromatic alcohols, such as benzyl alcohol, and considers the influence of the hexyl functional group.
Hazard Assessment and Personal Protective Equipment (PPE)
This compound is anticipated to be a combustible liquid that can cause skin and eye irritation. The long alkyl chain may increase the potential for skin absorption. Therefore, a robust PPE protocol is essential.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Recommended PPE Specification |
| Eye Protection | Chemical splash goggles or a face shield. |
| Hand Protection | Nitrile or neoprene gloves. Butyl rubber gloves are also a suitable option.[1] Double gloving is recommended for extended handling periods. |
| Body Protection | A flame-retardant lab coat or chemical-resistant apron worn over long-sleeved clothing and closed-toe shoes. |
| Respiratory Protection | For operations with a potential for generating aerosols or vapors, a NIOSH-approved respirator with an organic vapor (OV) cartridge is recommended.[2][3][4][5] |
Operational Plan: Safe Handling and Storage
Proper handling and storage procedures are critical to minimize exposure and prevent accidents.
Engineering Controls:
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure easy access to an eyewash station and a safety shower.
Handling Procedures:
-
Before handling, inspect all PPE for integrity.
-
Dispense the chemical carefully, avoiding splashing or aerosol generation.
-
Keep containers tightly closed when not in use.
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.
-
Keep containers tightly sealed and clearly labeled.
-
Store away from incompatible materials such as strong oxidizing agents and acids.[3]
Emergency Procedures and First Aid
Immediate and appropriate first aid is crucial in the event of an exposure.
Table 2: First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash affected skin with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists. |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Disposal Plan
This compound and any contaminated materials should be disposed of as hazardous chemical waste.
Waste Collection:
-
Collect all waste containing this compound in a designated, properly labeled, and sealed container.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
Store waste containers in a designated, well-ventilated area away from ignition sources.
Disposal Route:
-
Dispose of the chemical waste through a licensed hazardous waste disposal company.
-
Follow all local, state, and federal regulations for the disposal of flammable organic compounds.
-
Never pour this compound down the drain.[6]
Visualizing the Workflow
To ensure a clear understanding of the handling and disposal process, the following workflow diagram has been created.
Caption: Procedural workflow for safe handling and disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
